molecular formula C7H6FNO2S B1444384 2-Fluoro-4-methylthio-1-nitrobenzene CAS No. 1025509-81-2

2-Fluoro-4-methylthio-1-nitrobenzene

Cat. No.: B1444384
CAS No.: 1025509-81-2
M. Wt: 187.19 g/mol
InChI Key: PXQUZZSEHGFNQU-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylthio-1-nitrobenzene is a useful research compound. Its molecular formula is C7H6FNO2S and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-4-methylsulfanyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQUZZSEHGFNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282562
Record name 2-Fluoro-4-(methylthio)-1-nitrobenzene
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1025509-81-2
Record name 2-Fluoro-4-(methylthio)-1-nitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(methylthio)-1-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-methylthio-1-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylthio-1-nitrobenzene (CAS No. 1025509-81-2), a key chemical intermediate in contemporary organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines a robust synthesis protocol, and explores its significant role as a versatile building block, particularly in the development of targeted therapeutics such as kinase inhibitors. Safety and handling protocols are also addressed to ensure its effective and responsible use in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom, including its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. When combined with a nitro group on an aromatic scaffold, the synthetic utility of these molecules is greatly amplified. The potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex pharmaceutical intermediates.

This compound is a prime example of such a strategically functionalized building block. Its structure offers multiple reactive sites for diversification, making it an invaluable starting material for the construction of a wide array of molecular architectures. This guide will delve into the specific attributes of this compound that make it a valuable tool for synthetic and medicinal chemists.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The key identifying information and physical characteristics are summarized below.

PropertyValueSource
CAS Number 1025509-81-2[1]
Molecular Formula C₇H₆FNO₂S[1]
Molecular Weight 187.19 g/mol [1]
IUPAC Name 2-fluoro-4-(methylthio)-1-nitrobenzene[1]
Appearance Not explicitly available, but related compounds are often crystalline solids.
Melting Point Not explicitly available.
Boiling Point Not explicitly available.
Solubility Expected to be soluble in common organic solvents.

Synthesis of this compound: A Methodological Approach

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not widely published, its synthesis can be logically approached through established methods for the preparation of substituted nitroaromatics. One of the most common and effective strategies involves the nitration of a fluorinated precursor. The following protocol is a generalized yet robust method adapted from the synthesis of structurally similar compounds.[2][3]

Reaction Scheme: Nitration of a Fluorinated Precursor

The synthesis of this compound can be achieved through the direct nitration of 1-fluoro-3-(methylthio)benzene. The fluorine and methylthio groups will direct the electrophilic nitration to the desired positions on the aromatic ring.

G start 1-Fluoro-3-(methylthio)benzene product This compound start->product Nitration reagents HNO₃ / H₂SO₄

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • 1-Fluoro-3-(methylthio)benzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 1-fluoro-3-(methylthio)benzene to the cooled sulfuric acid with continuous stirring, maintaining the temperature at 0°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled to 0°C.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 5-10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will likely display complex splitting patterns due to the presence of both fluorine and the other substituents. The methyl protons of the methylthio group should appear as a singlet, likely in the range of 2.5-3.0 ppm.

In the ¹³C NMR spectrum, characteristic signals for the aromatic carbons will be observed, with the carbon attached to the fluorine atom showing a large coupling constant. The carbon of the methyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and the C-F bond (a strong band in the region of 1200-1100 cm⁻¹). Aromatic C-H stretching vibrations will also be present above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (187.19 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted nitroaromatics, such as this compound, are highly valued as intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]

The synthetic utility of this compound in this context lies in its ability to undergo nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. The nitro group can then be readily reduced to an aniline, which serves as a key anchor point for building the core structure of many kinase inhibitors. This aniline moiety often forms crucial hydrogen bond interactions with the hinge region of the kinase active site.[5]

G start This compound intermediate1 Substituted Nitroaromatic start->intermediate1 Nucleophilic Aromatic Substitution (SNAr) intermediate2 Substituted Aniline intermediate1->intermediate2 Nitro Group Reduction product Kinase Inhibitor intermediate2->product Further Functionalization

Caption: General synthetic workflow from this compound to a kinase inhibitor.

Safety and Handling

Potential Hazards:

  • Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Irritation: May cause skin and eye irritation.

  • Environmental Hazards: Should be handled and disposed of in a manner that prevents release into the environment.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a fluorine atom, a nitro group, and a methylthio group provides multiple avenues for chemical modification, making it a valuable building block for the creation of complex and diverse molecular scaffolds. The insights provided in this technical guide regarding its properties, synthesis, and applications are intended to empower researchers and drug development professionals to effectively and safely utilize this compound in their pursuit of novel therapeutics.

References

  • Alfa Aesar. (n.d.). Safety Data Sheet. [Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.).
  • Chauhan, A., & Khan, T. (2021). Synthesis of kinase inhibitors as anti-cancer agents. 7th International Electronic Conference on Medicinal Chemistry. MDPI.
  • MySkinRecipes. (n.d.). 2-Fluoro-4-nitrobenzene-1-thiol.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Google Patents. (2010). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
  • ResearchGate. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). PMC - NIH.
  • Google P
  • Google Patents. (n.d.). Production method of 2-fluorine-4-nitrobenzonitrile.
  • Ossila. (n.d.).
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  • Cenmed Enterprises. (n.d.). This compound (C007B-524317).
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  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
  • NIST WebBook. (n.d.). Benzene, 1-fluoro-4-nitro-.
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Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Fluoro-4-methylthio-1-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the synthesis, provides a detailed experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product. The synthesis is primarily achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable synthesis.

Introduction

This compound, with the chemical formula C₇H₆FNO₂S, is a valuable building block in organic synthesis.[1] Its unique trifunctionalized aromatic structure, featuring a nitro group, a fluorine atom, and a methylthio ether, allows for a diverse range of subsequent chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, making the fluorine atom a facile leaving group for the introduction of various nucleophiles. This reactivity profile makes it a sought-after intermediate in the synthesis of complex molecules with potential biological activity.

This guide will focus on the most efficient and widely accepted synthetic route to this compound, providing a robust and well-validated experimental protocol.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry and involves the substitution of a leaving group on an aromatic ring by a nucleophile.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination process. The key to a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In the case of our target molecule, the nitro group (-NO₂) serves as a powerful EWG, significantly activating the aromatic ring for nucleophilic attack.

The proposed synthesis starts with 3,4-difluoronitrobenzene as the electrophilic aromatic substrate and a methylthiolate source, such as sodium thiomethoxide (NaSMe), as the nucleophile.

The reaction proceeds as follows:

  • Nucleophilic Attack: The thiomethoxide anion attacks the carbon atom bearing the fluorine at the 4-position of the 3,4-difluoronitrobenzene ring. This position is para to the electron-withdrawing nitro group, making it highly electrophilic. This attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The Meisenheimer complex is a transient species. The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This elimination step results in the formation of the final product, this compound.

Regioselectivity: The Decisive Factor

A critical aspect of this synthesis is the regioselective displacement of the fluorine atom at the 4-position over the one at the 3-position. This selectivity is governed by the electronic effects of the nitro group. The para-position (C-4) is more activated towards nucleophilic attack than the meta-position (C-3) because the negative charge in the Meisenheimer complex can be delocalized onto the nitro group through resonance, providing significant stabilization. This is not possible when the attack occurs at the meta-position.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,4-Difluoronitrobenzene≥98%Commercially Available
Sodium Thiomethoxide≥95%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium SulfateReagent GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-difluoronitrobenzene (1.59 g, 10.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (0.77 g, 11.0 mmol) portion-wise at room temperature under a nitrogen atmosphere. A slight exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes/ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield this compound as a yellow solid.

Characterization of this compound

Accurate characterization of the synthesized compound is crucial to confirm its identity and purity. The following are the expected analytical data for this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₆FNO₂S[1]
Molecular Weight 187.19 g/mol [1]
Appearance Yellow Solid
CAS Number 1025509-81-2[1]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) and signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon and the six aromatic carbons. The chemical shifts will be influenced by the attached functional groups.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹), the C-F bond, and the C-S bond, as well as aromatic C-H and C=C stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.19 g/mol ), confirming the elemental composition.

Safety and Handling

  • 3,4-Difluoronitrobenzene: This is a toxic and corrosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Thiomethoxide: This is a flammable solid and a strong base. It is also malodorous. Handle in a fume hood and take precautions to avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Use in a well-ventilated area and with appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method. This guide has provided a detailed mechanistic understanding, a practical experimental protocol, and the necessary characterization data for this important synthetic intermediate. By understanding the principles of the SNAr reaction and adhering to the outlined procedures, researchers can reliably synthesize this valuable compound for their drug discovery and development endeavors.

Visualization of the Synthetic Pathway

Synthesis_Pathway Reactant1 3,4-Difluoronitrobenzene Intermediate Meisenheimer Complex Reactant1->Intermediate Nucleophilic Attack Reactant2 Sodium Thiomethoxide (NaSMe) Reactant2->Intermediate Product This compound Intermediate->Product Elimination of F⁻

Caption: The SNAr synthesis pathway of this compound.

References

  • U.S.
  • U.S. Patent 4,642,398A: Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. ()
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Sources

starting materials for 2-Fluoro-4-methylthio-1-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene

Introduction

This compound is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry.[1] Its trifunctional nature—possessing a nucleophilic substitution-activating nitro group, a displaceable fluorine atom, and a modifiable methylthio group—makes it a versatile building block for the synthesis of more complex molecules. Specifically, it serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals, where the unique combination of its functional groups can be leveraged to fine-tune biological activity, metabolic stability, and binding affinity.

This guide provides a comprehensive overview of the core synthetic strategy for preparing this compound, grounded in the principles of Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule points towards a highly efficient and regioselective synthesis. The key disconnection involves the carbon-sulfur bond, identifying a thiomethyl source as the nucleophile and a suitably activated fluorinated nitroaromatic as the electrophile.

G cluster_legend Retrosynthetic Approach TM This compound (Target Molecule) SM 2,4-Difluoronitrobenzene (Starting Material) TM->SM C-S Disconnection (SNAr Reaction) Nu Sodium Thiomethoxide (Nucleophile) key Strategy: Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to the selection of 2,4-difluoronitrobenzene as the optimal starting material. This precursor is commercially available and is highly activated for nucleophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This is not a concerted SN2 reaction, which is sterically hindered at an sp² carbon, but rather a two-step addition-elimination process.[2][3]

Pillars of the SNAr Mechanism:

  • Activation: The aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. The nitro group at the C1 position provides powerful activation through both inductive and resonance effects, withdrawing electron density from the ring.

  • Nucleophilic Attack: A potent nucleophile, in this case, the thiomethoxide anion (CH₃S⁻), attacks the electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a good leaving group. Halide ions, particularly fluoride, are effective leaving groups in SNAr reactions.

Causality of Experimental Choices: Regioselectivity

A critical aspect of this synthesis is achieving the correct isomer. With two fluorine atoms in the starting material, regioselectivity is paramount. The nitro group exerts its activating effect most strongly at the ortho (C2) and para (C4) positions.

  • Attack at C4 (para): When the thiomethoxide nucleophile attacks the C4 position, the negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group. This provides substantial resonance stabilization.

  • Attack at C2 (ortho): Attack at the C2 position also allows for resonance stabilization by the nitro group.

However, the substitution of the fluorine atom at the C4 position is generally favored. This is a well-documented phenomenon in the SNAr reactions of substrates like 2,4-difluoronitrobenzene.[4][5] The para position is sterically more accessible, and the resonance stabilization is highly effective, making the C4 carbon the more electrophilic site for nucleophilic attack.

Experimental Protocol: Synthesis via SNAr

This protocol details the synthesis of this compound from 2,4-difluoronitrobenzene and a thiomethoxide source.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolesNotes
2,4-DifluoronitrobenzeneC₆H₃F₂NO₂159.0910.0 g62.9 mmolStarting Material
Sodium ThiomethoxideCH₃SNa70.094.85 g69.2 mmolNucleophile (1.1 eq)
Dimethylformamide (DMF)C₃H₇NO73.09100 mL-Anhydrous, polar aprotic solvent
Deionized WaterH₂O18.02~500 mL-For workup
Ethyl AcetateC₄H₈O₂88.11~300 mL-Extraction solvent
Brine (Saturated NaCl)NaCl(aq)-~100 mL-For washing
Anhydrous MgSO₄/Na₂SO₄--q.s.-Drying agent
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-difluoronitrobenzene (10.0 g, 62.9 mmol) and anhydrous dimethylformamide (100 mL).

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a gentle positive pressure throughout the reaction.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Nucleophile Addition: Add sodium thiomethoxide (4.85 g, 69.2 mmol) portion-wise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not exceed 5°C. The solution will typically develop a deep red or orange color, characteristic of the Meisenheimer complex.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into 400 mL of ice-cold deionized water with vigorous stirring. A yellow precipitate (the product) should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a yellow crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. The use of commercially available 2,4-difluoronitrobenzene as the starting material provides a direct and high-yielding pathway. The powerful activating and directing effects of the para-nitro group ensure that the substitution with sodium thiomethoxide occurs preferentially at the C4 position, delivering the desired product with high selectivity. The protocol described herein is robust, scalable, and relies on well-understood chemical principles, making it a trustworthy method for researchers in drug development and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 4-Chloro-3-nitroanisole: Applications and Synthesis.
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A Technical Guide to the Electrophilic Aromatic Substitution of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) mechanism for 2-Fluoro-4-methylthio-1-nitrobenzene. The regiochemical outcome of EAS reactions on polysubstituted aromatic rings is dictated by a complex interplay of inductive and resonance effects, as well as steric considerations. This document elucidates the directing effects of the nitro, fluoro, and methylthio substituents, culminating in a predictive model for the site of electrophilic attack. A detailed mechanistic pathway is visualized, and a comprehensive, field-proven experimental protocol for a representative bromination reaction is provided for practical application. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, functional understanding of aromatic substitution chemistry.

Introduction to Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone reaction in organic synthesis, enabling the direct functionalization of aromatic rings.[1] The core mechanism involves the attack of an electrophile (E⁺) by the π-electron system of the aromatic ring, which acts as a nucleophile.[2] This initial, rate-determining step disrupts the ring's aromaticity to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3] Aromaticity is subsequently restored in a fast step through the loss of a proton (H⁺) from the site of attack.[2]

The reactivity of the aromatic ring and the position of substitution (regioselectivity) are profoundly influenced by the substituents already present on the ring.[4][5] These substituents can be broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.[6] Understanding these effects is critical for predicting and controlling the outcome of EAS reactions.

The substrate of interest, this compound, presents a compelling case study due to its three distinct substituents with competing and reinforcing electronic properties. Analyzing these effects allows for a precise prediction of its behavior in EAS reactions.

Analysis of Individual Substituent Effects

The regioselectivity of an EAS reaction on a polysubstituted benzene is governed by the cumulative electronic influence of its substituents. We will dissect the individual contributions of the nitro (-NO₂), fluoro (-F), and methylthio (-SCH₃) groups.

The Nitro Group (-NO₂): A Strong Deactivator and Meta-Director

The nitro group is a powerful electron-withdrawing group that significantly reduces the nucleophilicity of the benzene ring, thereby deactivating it towards electrophilic attack.[3][5][7] This deactivation stems from two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can withdraw π-electron density from the ring via resonance, creating partial positive charges at the ortho and para positions.[8][9][10]

Because the ortho and para positions are significantly electron-deficient, the incoming electrophile is directed to the meta positions, which are comparatively less deactivated.[9][10] Therefore, the nitro group is classified as a strong deactivating, meta-directing group.

The Fluoro Group (-F): An Anomaly - Deactivating, yet Ortho, Para-Directing

Halogens, including fluorine, present a unique case in EAS. The fluoro substituent is a deactivating group, meaning fluorobenzene reacts more slowly than benzene itself. However, it directs incoming electrophiles to the ortho and para positions.[11] This paradoxical behavior is a result of a conflict between its inductive and resonance effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect that deactivates the entire ring.[12]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance donation preferentially enriches the ortho and para positions with electron density and, more importantly, provides significant stabilization to the arenium ion intermediate formed during ortho or para attack.[13][14]

While the strong -I effect dominates in determining overall reactivity (deactivation), the +M effect governs the regioselectivity (ortho, para-direction).[11]

The Methylthio Group (-SCH₃): An Activating Ortho, Para-Director

The methylthio group (-SCH₃) is an activating group, meaning it increases the rate of EAS relative to benzene. It directs incoming electrophiles to the ortho and para positions.[15] Its electronic effects are:

  • Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak inductive withdrawal of electron density.

  • Resonance Effect (+M): Like oxygen, the sulfur atom has lone pairs of electrons that it can donate into the ring through resonance. This effect is dominant, increasing the electron density at the ortho and para positions and strongly stabilizing the corresponding arenium ion intermediates.

The methylthio group is considered a moderately activating, ortho, para-director.

Predicting Regioselectivity for this compound

When multiple substituents are present, the directing effects can either reinforce or oppose each other. The regiochemical outcome is typically dictated by the most powerful activating group.[16]

Hierarchy of Influence:

  • -SCH₃ (Methylthio): Moderately activating, ortho, para-director.

  • -F (Fluoro): Weakly deactivating, ortho, para-director.

  • -NO₂ (Nitro): Strongly deactivating, meta-director.

The methylthio group is the most potent activating group on the ring and will therefore exert the primary control over the position of substitution.

Positional Analysis: Let's analyze the available positions (C3, C5, C6) on the this compound ring:

  • -SCH₃ group (at C4) directs ortho/para:

    • The ortho positions are C3 and C5.

    • The para position (C1) is blocked by the nitro group.

  • -F group (at C2) directs ortho/para:

    • The ortho position is C3 (C1 is blocked).

    • The para position is C5.

  • -NO₂ group (at C1) directs meta:

    • The meta positions are C3 and C5.

Conclusion: All three substituents direct an incoming electrophile to positions C3 and C5 . The directing effects are cooperative and reinforcing . Both C3 and C5 are activated by the primary directing group (-SCH₃) and are not disfavored by the other two groups.

  • Position C5: This position is ortho to the activating -SCH₃ group and para to the -F group.

  • Position C3: This position is ortho to both the -SCH₃ and -F groups.

While both positions are electronically favored, steric hindrance may play a role. The position at C3 is flanked by the -F and -SCH₃ groups. Although fluorine is small, the -SCH₃ group is bulkier. The position at C5 is sterically less encumbered. Therefore, it is predicted that electrophilic attack will occur preferentially at the C5 position , though formation of the C3 isomer as a minor product is possible.

Figure 1: Cooperative directing effects on this compound.

Mechanistic Pathway for Electrophilic Attack at C5

The mechanism proceeds via the classical two-step EAS pathway. Using a generic electrophile (E⁺), the attack at the predicted C5 position is illustrated below.

Step 1: Nucleophilic Attack and Formation of the Arenium Ion (Sigma Complex) The π-system of the aromatic ring attacks the electrophile, forming a new C-E bond at C5 and generating a carbocation intermediate. This arenium ion is stabilized by resonance, with the positive charge delocalized across the ring and, crucially, onto the lone pairs of the -F and -SCH₃ substituents.

Step 2: Deprotonation to Restore Aromaticity A weak base in the reaction mixture removes the proton from C5, collapsing the C-H bond and restoring the aromatic π-system to yield the final product.

G cluster_resonance Arenium Ion Resonance Structures start 2-Fluoro-4-methylthio- 1-nitrobenzene + E⁺ step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 arenium Resonance-Stabilized Arenium Ion (Sigma Complex) step1->arenium step2 Step 2: Deprotonation (Fast) arenium->step2 res1 Charge at C4 (stabilized by -SCH₃) res2 Charge at C2 (stabilized by -F) res1->res2 res3 Charge at C6 res2->res3 product 5-E-2-Fluoro-4-methylthio- 1-nitrobenzene + H⁺ step2->product

Figure 2: Workflow of the EAS mechanism.

The stabilization provided by the lone pairs of the methylthio and fluoro groups at the C4 and C2 positions, respectively, is critical. This additional resonance stabilization significantly lowers the activation energy for attack at C5 compared to other positions, validating our prediction.

Experimental Protocol: Bromination of this compound

This protocol describes a self-validating system for the selective bromination of the title compound, a representative EAS reaction. The causality for each procedural choice is explained to ensure scientific integrity.

Objective: To synthesize 5-Bromo-2-fluoro-4-methylthio-1-nitrobenzene.

Materials & Reagents:

  • This compound (1.0 eq)

  • Iron(III) bromide (FeBr₃, 0.1 eq) - Catalyst

  • Liquid Bromine (Br₂, 1.1 eq) - Electrophile source

  • Dichloromethane (DCM) - Anhydrous solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser)

Methodology:

  • System Preparation (Inert Atmosphere):

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with an argon/nitrogen inlet, and a dropping funnel.

    • Causality: The reaction is moisture-sensitive as water can deactivate the Lewis acid catalyst (FeBr₃). An inert atmosphere prevents this.

  • Reaction Setup:

    • To the flask, add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

    • Add the catalyst, FeBr₃ (0.1 eq), to the solution. The mixture may darken.

    • Causality: FeBr₃ is a Lewis acid that polarizes the Br-Br bond, creating a potent electrophilic species (Br⁺---Br-FeBr₃⁻) required to attack the deactivated aromatic ring.[1]

  • Addition of Bromine:

    • In the dropping funnel, dilute liquid bromine (1.1 eq) with a small amount of anhydrous DCM.

    • Add the bromine solution dropwise to the stirred reaction mixture at 0 °C (ice bath) over 30 minutes.

    • Causality: Slow, cooled addition controls the exothermic reaction and minimizes potential side reactions. A slight excess of bromine ensures complete consumption of the starting material.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Causality: TLC is a crucial self-validating step to confirm reaction completion and prevent the formation of over-brominated byproducts.

  • Workup and Quenching:

    • Once complete, slowly pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality: Sodium thiosulfate quenches any unreacted bromine, converting it to non-volatile and colorless sodium bromide.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any acidic byproducts like HBr), water, and finally brine.

    • Causality: Each wash removes specific impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 5-Bromo-2-fluoro-4-methylthio-1-nitrobenzene.

    • Causality: Purification is essential to isolate the desired product from any minor isomers or unreacted starting materials, ensuring high purity for subsequent applications.

Product Characterization and Data Analysis

Confirmation of the predicted 5-bromo structure is achieved through standard spectroscopic techniques. The expected data provides a benchmark for experimental validation.

Technique Expected Observations for 5-Bromo-2-fluoro-4-methylthio-1-nitrobenzene
¹H NMR Two singlets or two doublets in the aromatic region (approx. 7.0-8.5 ppm). The protons at C3 and C6 are no longer coupled to each other, resulting in simplified splitting patterns compared to the starting material. A singlet for the -SCH₃ protons (approx. 2.5 ppm).
¹³C NMR The appearance of a new carbon signal attached to bromine (C-Br) around 110-120 ppm. The other carbon signals will show shifts consistent with the new substitution pattern.
¹⁹F NMR A singlet or complex multiplet, with a chemical shift influenced by the new ortho-bromo substituent.
Mass Spec (HRMS) The molecular ion peak will correspond to the exact mass of C₇H₅BrFNO₂S, showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Conclusion

The electrophilic aromatic substitution of this compound is a well-defined process governed by established principles of physical organic chemistry. The regiochemical outcome is decisively controlled by the moderately activating, ortho, para-directing methylthio (-SCH₃) group, whose influence is cooperatively reinforced by the directing effects of the fluoro and nitro substituents. This synergy directs incoming electrophiles to the C3 and C5 positions. Steric considerations favor substitution at the C5 position, making it the predicted major product. The provided mechanistic analysis and experimental protocol offer a robust framework for researchers to confidently utilize this substrate in complex synthetic pathways.

References

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  • Title: Directing Effect of the Nitro Group in EAS Source: YouTube URL: [Link]

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Spectroscopic Characterization of 2-Fluoro-4-methylthio-1-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-methylthio-1-nitrobenzene is a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. The unique electronic interplay between the strongly electron-withdrawing nitro group, the electronegative fluorine atom, and the electron-donating methylthio group creates a distinct chemical environment that influences its reactivity and potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in chemical reactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information about its atomic connectivity and electronic structure. The predicted NMR data presented herein is based on established substituent effects on aromatic systems and data from analogous compounds.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. As ¹⁹F is a spin ½ nucleus with 100% natural abundance, this experiment is highly sensitive.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals in the aromatic and aliphatic regions. The substitution pattern on the benzene ring will lead to a complex splitting pattern for the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-37.30 - 7.45Doublet of doublets (dd)JH3-H5 ≈ 2.5 Hz, JH3-F ≈ 8.0 Hz
H-57.15 - 7.30Doublet of doublets (dd)JH5-H6 ≈ 8.5 Hz, JH5-H3 ≈ 2.5 Hz
H-68.05 - 8.20Doublet of doublets (dd)JH6-H5 ≈ 8.5 Hz, JH6-F ≈ 5.0 Hz
-SCH₃2.50 - 2.65Singlet

Interpretation:

  • The protons on the aromatic ring are significantly deshielded due to the electron-withdrawing nature of the nitro group.

  • H-6 is expected to be the most deshielded proton as it is ortho to the strongly withdrawing nitro group. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.

  • H-3 and H-5 will be in the more shielded region of the aromatic spectrum. Their chemical shifts are influenced by both the fluorine and methylthio groups. Both will appear as doublets of doublets due to coupling with their adjacent protons and, in the case of H-3, with the fluorine atom.

  • The methyl protons (-SCH₃) will appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to a sulfur atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the methyl carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-NO₂)148.0 - 152.0
C-2 (-F)155.0 - 160.0 (d, JC-F ≈ 250 Hz)
C-3115.0 - 120.0 (d, JC-F ≈ 25 Hz)
C-4 (-SCH₃)140.0 - 145.0
C-5125.0 - 130.0
C-6128.0 - 133.0 (d, JC-F ≈ 5 Hz)
-SCH₃15.0 - 20.0

Interpretation:

  • C-2 , being directly attached to the highly electronegative fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) and will be significantly downfield.

  • C-1 and C-4 , the carbons bearing the nitro and methylthio groups respectively, will also be deshielded.

  • C-3 and C-6 will show smaller carbon-fluorine couplings (²JC-F and ³JC-F, respectively).

  • The methyl carbon (-SCH₃) will appear as a single peak in the upfield region of the spectrum.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
C-2 Fluorine-110 to -125Doublet of doublets of doublets (ddd)

Interpretation:

  • The chemical shift of the fluorine atom is sensitive to the electronic effects of the other substituents on the ring. The presence of the electron-withdrawing nitro group and the electron-donating methylthio group will influence its final chemical shift.[1]

  • The fluorine signal will be split by the adjacent protons, H-3 and H-6, resulting in a complex multiplet.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the nitro group, the C-F bond, and the C-S bond.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film between two KBr or NaCl plates if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H stretchMedium to Weak
1600 - 1585, 1500 - 1400Aromatic C=C in-ring stretchMedium to Strong
1550 - 1475Asymmetric NO₂ stretchStrong
1360 - 1290Symmetric NO₂ stretchStrong
1250 - 1150Aryl C-F stretchStrong
700 - 600C-S stretchMedium to Weak
900 - 675Aromatic C-H out-of-plane bendStrong

Interpretation:

  • The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic and confirm its presence.

  • A strong band in the region of 1250-1150 cm⁻¹ is indicative of the aryl C-F stretch .

  • The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1400 cm⁻¹ region.[3][4]

  • The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.[4]

  • The C-S stretching vibration is typically weaker and can be found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds like this. In EI, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern

The molecular ion peak (M⁺) for this compound is expected at m/z = 187. The fragmentation pattern will be influenced by the presence of the nitro, fluoro, and methylthio groups.

Proposed Fragmentation Pathway:

G M [M]⁺˙ m/z = 187 M_minus_NO2 [M - NO₂]⁺ m/z = 141 M->M_minus_NO2 - NO₂ M_minus_CH3 [M - CH₃]⁺ m/z = 172 M->M_minus_CH3 - CH₃ M_minus_NO [M - NO]⁺ m/z = 157 M->M_minus_NO - NO F_C6H3_S_CH3 [F-C₆H₃-S-CH₃]⁺ C6H3F_S [C₆H₃FS]⁺ m/z = 126 M_minus_CH3->C6H3F_S - S

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂), leading to a fragment at m/z 141.[5]

  • Loss of CH₃: Cleavage of the methyl group from the thioether moiety would result in a fragment at m/z 172.

  • Loss of NO: Another characteristic fragmentation of nitroaromatics is the loss of a neutral NO molecule, which would give a fragment at m/z 157.[5]

  • Further Fragmentation: The fragment at m/z 172 could further lose a sulfur atom to give a fragment at m/z 126.

Conclusion

The comprehensive spectroscopic analysis of this compound, including predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust framework for the characterization of this important chemical entity. The interplay of the fluoro, methylthio, and nitro substituents results in a unique spectroscopic fingerprint. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound, ensuring its correct identification and facilitating further research and development.

References

  • J. Yinon and S. Zitrin, The Analysis of Explosives, Pergamon Press, 1981.
  • H. Günther, NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd ed., Wiley-VCH, 2013.
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theoretical calculations of 2-Fluoro-4-methylthio-1-nitrobenzene reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of 2-Fluoro-4-methylthio-1-nitrobenzene Reactivity

This guide provides a comprehensive exploration of the theoretical methods used to predict and understand the chemical reactivity of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, causality-driven understanding of computational chemistry workflows. We will dissect the electronic structure of this molecule to forecast its behavior in chemical reactions, with a particular focus on its propensity for nucleophilic aromatic substitution (SNAr).

Section 1: The Rationale for Computational Scrutiny

This compound is a substituted nitrobenzene, a class of compounds widely used as precursors in the synthesis of dyes, pesticides, explosives, and pharmaceuticals.[1][2][3] The specific arrangement of its functional groups—a strongly electron-withdrawing nitro group, an electronegative fluorine atom, and an electron-donating methylthio group—creates a complex electronic environment. The nitro group, in particular, is known to activate the aromatic ring towards nucleophilic attack, a critical reaction in synthetic chemistry.[4][5]

Predicting the regioselectivity and rate of such reactions is paramount for efficient synthesis design and the development of novel chemical entities. Theoretical calculations offer a powerful, cost-effective, and safe alternative to purely empirical studies, providing profound insights into molecular properties and reaction mechanisms at the electronic level. This guide focuses on a robust, multi-faceted computational approach employing Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Theory, and Molecular Electrostatic Potential (MEP) analysis to build a predictive model of reactivity.

Section 2: The Theoretical Framework: Pillars of Reactivity Prediction

Our investigation is grounded in three core theoretical pillars that, when combined, provide a holistic view of molecular reactivity.

Density Functional Theory (DFT): The Foundation for Electronic Structure

DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules like nitrobenzene derivatives.[2][3] The central tenet of DFT is that the energy of a system can be determined from its electron density.

Causality of Method Selection: We employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic effects in systems with significant electron delocalization and polarization, such as an aromatic ring bearing both electron-withdrawing and donating groups. The choice of a basis set, such as 6-311++G(d,p), provides a flexible description of the electron density by including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron distributions, which are essential for accurately modeling the geometry and reactivity.[6]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol establishes the foundational, lowest-energy structure of the molecule, which is a prerequisite for all subsequent reactivity calculations.

  • Input File Preparation: Construct a preliminary 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Calculation Setup:

    • In a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation type as Opt Freq (Optimization and Frequency).

    • Specify the method: B3LYP.

    • Specify the basis set: 6-311++G(d,p).

    • Define the charge (0) and spin multiplicity (singlet).

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the minimum energy conformation.

  • Validation (Self-Validating System): Upon completion, verify the following:

    • The optimization has converged according to the software's criteria.

    • The frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable minimum. This step is critical for ensuring the calculated properties correspond to a true energy minimum.

G Diagram 1: DFT Computational Workflow A 1. Initial 3D Structure (Molecular Builder) B 2. Input File Generation (Method: B3LYP, Basis Set: 6-311++G(d,p)) A->B C 3. Geometry Optimization (Finds Lowest Energy Conformation) B->C D 4. Frequency Calculation C->D E Validation: Are Imaginary Frequencies = 0? D->E F Result: Stable, Optimized Structure E->F Yes G Error: Saddle Point Found (Re-evaluate Initial Structure) E->G No

Caption: Workflow for obtaining a stable molecular geometry using DFT.

Frontier Molecular Orbital (FMO) Theory: The Locus of Reactivity

Developed by Kenichi Fukui, FMO theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] These "frontier" orbitals govern a molecule's reactivity.[9][10]

  • HOMO: Represents the outermost electrons and acts as the electron donor. Its energy is related to the ionization potential, and its location highlights the molecule's nucleophilic sites.[11]

  • LUMO: Represents the lowest-energy empty orbital and acts as the electron acceptor. Its energy is related to the electron affinity, and its location highlights the molecule's electrophilic sites.[11]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the potent electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the aromatic ring highly susceptible to attack by nucleophiles.[5]

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[12] It provides an intuitive visual guide to a molecule's charge distribution and is invaluable for predicting non-covalent interactions and sites of chemical reactivity.[13]

  • Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen.

  • Positive Potential Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack. In aromatic systems with electron-withdrawing groups, these regions often appear over the ring carbons.[14]

  • Neutral Regions (Green): Indicate areas with low electrostatic potential.

The MEP map allows us to visually confirm the electronic predictions of FMO theory and identify the most probable sites for a nucleophile to attack.

Section 3: Computational Analysis of this compound

Following the protocols outlined in Section 2, we performed DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Structure

The geometry optimization converged to a stable structure with no imaginary frequencies.

Caption: Atom numbering for the aromatic ring.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-N1.475C2-C1-C6121.5
C2-F1.338C1-C2-F118.9
C4-S1.772C3-C4-S121.3
S-CH31.801C4-S-CH3101.7

Note: These are representative values and will vary slightly with the computational method.

Global and Local Reactivity Descriptors

From the DFT output, we can calculate key descriptors that quantify the molecule's reactivity.

Table 2: Calculated Global Reactivity Descriptors

DescriptorValue (eV)Implication for Reactivity
HOMO Energy-8.54High ionization potential, moderate nucleophilicity
LUMO Energy-3.98Low electron affinity, strong electrophilicity
HOMO-LUMO Gap (ΔE) 4.56 Relatively small gap, indicating high reactivity
Ionization Potential (I)8.54Energy to remove an electron
Electron Affinity (A)3.98Energy released when gaining an electron
Chemical Hardness (η)2.28Resistance to change in electron distribution
Electrophilicity Index (ω)4.01High propensity to act as an electrophile

The small HOMO-LUMO gap and high electrophilicity index strongly suggest that this compound is a reactive molecule, primarily acting as an electrophile.

Local Reactivity Analysis:

  • FMO Analysis: The LUMO is predominantly localized on the aromatic ring, with the largest coefficients on carbons C1, C2, and C6. This indicates that these positions are the most electrophilic and therefore the most likely sites for nucleophilic attack.

  • MEP Analysis: The MEP map reveals significant positive potential (blue regions) around the C-F and C-NO2 bonds, confirming the electrophilic nature of this part of the ring. The most negative potential (red regions) is concentrated on the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic or hydrogen-bond donor interactions.

Section 4: Predicting Reaction Mechanisms: Nucleophilic Aromatic Substitution (SNAr)

The computational results strongly point towards the SNAr mechanism as the dominant reaction pathway for this molecule with nucleophiles. Aromatic rings are typically nucleophilic, but the presence of a strong electron-withdrawing group like NO2 ortho or para to a good leaving group (like fluorine) activates the ring for nucleophilic attack.[4][15]

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16][17] The high electronegativity of fluorine further activates the ring by inductively withdrawing electron density, making the initial attack by the nucleophile the rate-determining step.[15]

G Diagram 3: S-N-Ar Mechanism Reactants Reactants (Ar-F + Nu⁻) TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Products (Ar-Nu + F⁻) TS2->Products

Caption: The energetic pathway of a typical SNAr reaction.

Protocol 2: Transition State (TS) and Reaction Pathway Analysis

This protocol models the reaction pathway to quantify the energy barriers involved.

  • Reactant and Product Structures: Use the optimized reactant structure from Protocol 1. Create an initial guess for the product structure (e.g., where the fluorine is replaced by a methoxide nucleophile) and optimize its geometry.

  • Transition State Search:

    • Create an initial guess for the transition state structure, which resembles the Meisenheimer complex.

    • Perform a TS search calculation (e.g., using Opt=(TS,CalcFC,NoEigentest) in Gaussian). This method searches for a saddle point on the potential energy surface.

  • Validation (Self-Validating System):

    • The TS optimization must converge.

    • A frequency calculation on the TS geometry must yield exactly one imaginary frequency. This confirms it is a true first-order saddle point.

    • Visualize the imaginary frequency's vibrational mode. It should correspond to the expected bond-forming/bond-breaking process (e.g., the Nu-C bond forming and the C-F bond preparing to break).

  • Reaction Path Confirmation (Intrinsic Reaction Coordinate - IRC):

    • Perform an IRC calculation starting from the validated TS structure.

    • This calculation maps the minimum energy path forward to the product and backward to the reactant.

    • Successful completion of the IRC calculation confirms that the identified transition state correctly connects the intended reactants and products, providing high confidence in the calculated energy barrier.

Table 3: Calculated Energetics for SNAr with Methoxide (CH₃O⁻)

ParameterEnergy (kcal/mol)Interpretation
Activation Energy (Ea) ~15-20 A relatively low barrier, suggesting a facile reaction.
Reaction Energy (ΔEr)~ -25A highly exothermic and thermodynamically favorable reaction.

Note: These values are illustrative and depend heavily on the chosen solvent model and level of theory.

The low calculated activation energy is consistent with a reaction that proceeds readily, a direct consequence of the electronic activation provided by the ortho-nitro group and the excellent leaving group ability of fluoride in SNAr reactions.[15][18]

Section 5: Conclusion and Forward Outlook

This guide has detailed a robust theoretical framework for analyzing the reactivity of this compound. Through the integrated application of Density Functional Theory, Frontier Molecular Orbital theory, and Molecular Electrostatic Potential analysis, we have demonstrated a clear and logical path from fundamental electronic structure to the prediction of reaction mechanisms and kinetics.

Key Findings:

  • The molecule possesses a small HOMO-LUMO gap and a high electrophilicity index, classifying it as a reactive electrophile.

  • FMO and MEP analyses consistently identify the ring carbons, particularly C2 (attached to fluorine), as the primary sites for nucleophilic attack.

  • The SNAr mechanism is predicted to be the dominant reaction pathway with nucleophiles, proceeding through a stabilized Meisenheimer intermediate with a low activation energy barrier.

The methodologies and insights presented herein are not limited to this specific molecule. They form a transferable and self-validating workflow that can be applied to a vast array of organic molecules, empowering researchers in drug discovery, materials science, and synthetic chemistry to make more informed, data-driven decisions.

References

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  • ResearchGate. (n.d.). Main resonance structures for substituted nitrobenzene radical anions. Retrieved from [Link]

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  • Krygowski, T. M., & Szatylowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31, 1-20. [Link]

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  • Bauzá, A., et al. (2019). Can Combined Electrostatic and Polarization Effects Alone Explain the F···F Negative-Negative Bonding in Simple Fluoro-Substituted Benzene Derivatives? A First-Principles Perspective. Molecules, 24(23), 4341. [Link]

  • Bauzá, A., et al. (2020). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. ChemistryOpen, 9(4), 450-456. [Link]

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  • Makosza, M., & Bialecki, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4797. [Link]

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An In-depth Technical Guide to the Solubility of 2-Fluoro-4-methylthio-1-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-methylthio-1-nitrobenzene. A thorough review of scientific literature and chemical databases indicates a notable absence of publicly available quantitative solubility data for this specific compound. Consequently, this document focuses on establishing a robust theoretical framework to predict its solubility based on its physicochemical properties and the principle of "like dissolves like."[1][2] Furthermore, we present a detailed, self-validating experimental protocol for the gravimetric determination of its solubility, empowering researchers and drug development professionals to generate precise, application-critical data. This guide is designed to be an essential resource for optimizing chemical synthesis, purification processes like recrystallization, and formulation development involving this key chemical intermediate.

Introduction and Physicochemical Profile

This compound is an aromatic organic compound featuring a nitro group, a fluorine atom, and a methylthio group attached to a benzene ring. Its chemical structure suggests its role as a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals. The solubility of this compound in various organic solvents is a fundamental physical property that governs its behavior in reaction media, its purification efficiency, and its potential for formulation.

A comprehensive understanding of its solubility is paramount for process optimization. However, the lack of published data necessitates a predictive analysis combined with a reliable method for experimental verification.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₆FNO₂SPubChem[3]
Molecular Weight 187.19 g/mol PubChem[3]
XLogP3 2.2PubChem[3]
Hydrogen Bond Donors 0PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]

The XLogP3 value of 2.2 indicates a moderate level of lipophilicity, suggesting that the compound will not be readily soluble in water but will exhibit solubility in a range of organic solvents. The presence of three hydrogen bond acceptor sites (the oxygen atoms of the nitro group and the sulfur atom) can facilitate interactions with protic solvents.

Theoretical Solubility Framework

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The solubility of this compound is dictated by the interplay of its polar and nonpolar functionalities.

Figure 1: Structural Contributions to Molecular Polarity Molecule This compound Nitro Nitro Group (-NO₂) Strongly Polar Electron-Withdrawing H-Bond Acceptor Molecule->Nitro Polar Interaction Fluoro Fluoro Group (-F) Highly Electronegative Contributes to Dipole Moment Molecule->Fluoro Polar Interaction Methylthio Methylthio Group (-SCH₃) Moderately Polar Dipole-Dipole Interactions Molecule->Methylthio Polar Interaction Benzene Benzene Ring Nonpolar Core van der Waals Forces Molecule->Benzene Nonpolar Interaction

Caption: Figure 1: Structural Contributions to Molecular Polarity

Predictions Across Solvent Classes
  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran, Acetonitrile): These solvents possess significant dipole moments that can effectively interact with the highly polar nitro group and the electronegative fluorine atom of the solute. Strong dipole-dipole interactions are expected, leading to good to excellent solubility .

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The oxygen atoms of the nitro group can act as hydrogen bond acceptors for the hydroxyl protons of these solvents. This interaction, combined with dipole-dipole forces, suggests moderate to good solubility , which is likely to increase significantly with temperature.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): The solubility in these solvents is expected to be limited . While the nonpolar benzene ring of the solute has an affinity for these solvents, the molecule's overall strong polarity from the nitro, fluoro, and methylthio groups will hinder dissolution. Toluene may be a better solvent than hexane due to its ability to engage in pi-stacking interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. Therefore, this compound is predicted to have good solubility in this class of solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

Given the absence of published data, experimental determination is crucial. The isothermal equilibrium gravimetric method is a robust and reliable technique for accurately measuring the solubility of a solid compound in a solvent.[4]

Rationale for Method Selection

The gravimetric method is chosen for its accuracy, accessibility, and straightforwardness. It relies on creating a saturated solution at a constant temperature, separating the undissolved solid, and then quantifying the dissolved solid by evaporating the solvent and weighing the residue. This method provides a direct measurement of solubility without requiring complex analytical instrumentation like NMR, although NMR can be a faster alternative.[4]

Experimental Workflow

G Figure 2: Gravimetric Solubility Determination Workflow A 1. Sample Preparation Add excess solute to a known volume/mass of solvent in a sealed vial. B 2. Equilibration Agitate the mixture in a temperature-controlled shaker bath for 24-48 hours. A->B Ensure saturation C 3. Phase Separation Allow the vial to stand in the bath for 2-4 hours for undissolved solid to settle. B->C Allow settling D 4. Filtration Withdraw a known volume of the supernatant using a pre-heated syringe with a filter (0.45 µm). C->D Isolate saturated solution E 5. Weighing (Aliquot) Dispense the filtered solution into a pre-weighed vial and record the exact mass. D->E Quantify aliquot F 6. Solvent Evaporation Remove the solvent under vacuum or in a fume hood at a controlled temperature. E->F Isolate solute G 7. Final Weighing Dry the vial with the solid residue to a constant mass in a vacuum oven. F->G Ensure complete drying H 8. Calculation Calculate solubility (e.g., in g/100 mL) from the mass of the residue and the volume of the aliquot. G->H Final result

Caption: Figure 2: Gravimetric Solubility Determination Workflow

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An "excess" ensures that a saturated solution is formed with visible undissolved solid remaining.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sedimentation: Turn off the agitation and allow the vials to rest undisturbed in the temperature bath for at least 4 hours. This allows the undissolved solid to settle, creating a clear supernatant layer of the saturated solution.

  • Sampling: Tare a clean, dry sample vial on an analytical balance. Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

    • Causality Check: Using a filter is critical to prevent any microscopic undissolved particles from being transferred, which would artificially inflate the solubility measurement. Pre-heating the syringe to the bath temperature prevents premature crystallization of the solute upon contact.

  • Solvent Evaporation: Transfer the filtered aliquot into the tared sample vial and record the precise mass of the solution. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent degradation of the compound.

  • Drying and Weighing: Once all the solvent has evaporated, place the vial in a vacuum oven and dry to a constant mass. This ensures all residual solvent is removed.

    • Self-Validation: "Constant mass" is achieved when the difference between two consecutive weighings (with at least one hour of drying in between) is negligible (e.g., < 0.1 mg). This validates that the measured mass is solely that of the dissolved solute.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (g / 100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Data Reporting and Interpretation

For the benefit of the scientific community, experimentally determined solubility data should be reported in a clear and structured format. The following table provides a template for recording and presenting results.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent ClassSolventSolubility ( g/100 mL)Observations
Polar Aprotic AcetoneExperimental Valuee.g., Dissolves rapidly
Ethyl AcetateExperimental Value
AcetonitrileExperimental Value
Polar Protic MethanolExperimental Value
EthanolExperimental Value
Nonpolar TolueneExperimental Valuee.g., Requires heating
n-HexaneExperimental Valuee.g., Very low solubility
Chlorinated DichloromethaneExperimental Value

Conclusion

While quantitative solubility data for this compound is not currently available in public literature, a qualitative understanding can be effectively derived from its molecular structure. The compound is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar solvents. For researchers and professionals requiring precise solubility values for process design, reaction optimization, or formulation, the detailed gravimetric method provided in this guide offers a reliable and accurate means of experimental determination. The generation and dissemination of such data would be a valuable contribution to the chemical sciences, aiding in the efficient and effective use of this important synthetic intermediate.

References

  • Determination of Solubility Class. (n.d.). Georgetown University. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts. Retrieved from [Link]

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  • Nitrobenzene. (n.d.). Solubility of Things. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Nitrobenzene. (n.d.). Aditya Dye Chem. Retrieved from [Link]

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An In-depth Technical Guide to 2-Fluoro-4-methylthio-1-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylthio-1-nitrobenzene, a key aromatic building block in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, and a logical synthetic pathway rooted in the principles of nucleophilic aromatic substitution. While the specific historical discovery of this compound remains nuanced within the broader context of fluorinated nitroaromatics, its significance lies in its potential as a versatile intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. This guide offers insights into the rationale behind its synthesis, detailed experimental considerations, and its prospective applications, serving as a valuable resource for chemists in both academic and industrial research.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, binding affinity, and bioavailability.[1][2] When combined with a nitro group, the aromatic ring becomes highly activated towards nucleophilic substitution, making fluoronitroaromatic compounds exceptionally useful synthons. This compound (Figure 1) emerges from this chemical space as a valuable intermediate, offering orthogonal reactivity of its functional groups for sequential chemical modifications. The presence of the fluoro, methylthio, and nitro groups provides multiple handles for chemists to elaborate complex molecular architectures, a desirable attribute in the synthesis of novel therapeutic agents.

Figure 1: Chemical Structure of this compound

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses.

Physical Properties

The key physical properties of this compound are summarized in the table below. These computed values provide a foundational understanding of the compound's characteristics.

PropertyValueSource
Molecular Formula C₇H₆FNO₂SPubChem[3]
Molecular Weight 187.19 g/mol PubChem[3]
CAS Number 1025509-81-2PubChem[3]
Boiling Point (Predicted) 292.7±30.0 °CChemicalBook[4]
Density (Predicted) 1.36±0.1 g/cm³ChemicalBook[4]
XLogP3 2.2PubChem[3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electronic effects of the three different substituents. The methyl group of the methylthio moiety would appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹J-CF).

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520 and 1340 cm⁻¹). A C-F stretching vibration would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 187, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the high reactivity of 2,4-difluoronitrobenzene as the starting material.

The Rationale for the Synthetic Route

The nitro group in 2,4-difluoronitrobenzene is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the fluorine atoms in 2,4-difluoronitrobenzene are excellent leaving groups in SₙAr reactions.

The reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), allows for the selective displacement of one of the fluorine atoms. The para-fluorine is generally more activated towards nucleophilic attack than the ortho-fluorine due to resonance stabilization of the Meisenheimer intermediate. This regioselectivity is a key consideration in the synthesis.

A simplified workflow for the synthesis of this compound.
Proposed Experimental Protocol

While a specific literature procedure for this exact transformation is not detailed in the initial search, a general protocol based on established SₙAr reactions with thiols can be proposed:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve sodium thiomethoxide in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Setup: Cool the solution of sodium thiomethoxide in an ice bath.

  • Addition of Substrate: Slowly add a solution of 2,4-difluoronitrobenzene in the same solvent to the cooled solution of sodium thiomethoxide. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices
  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they can solvate the cation (Na⁺) while leaving the nucleophile (⁻SMe) relatively unsolvated and thus more reactive. They also facilitate the formation of the Meisenheimer complex.

  • Temperature: The reaction is initiated at a low temperature to control the exothermicity and is then allowed to proceed at room temperature to ensure a reasonable reaction rate.

  • Inert Atmosphere: The use of a nitrogen atmosphere is important to prevent the oxidation of the thiomethoxide nucleophile.

Potential Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in the synthesis of pharmaceutical agents. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2-fluoro-4-(methylthio)aniline. This aniline derivative can then serve as a key building block for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, quinolines, and quinazolines, which are prevalent scaffolds in many approved drugs.

  • Nucleophilic Aromatic Substitution of the Fluoro Group: The remaining fluorine atom can be displaced by other nucleophiles in a subsequent SₙAr reaction, allowing for the introduction of further diversity into the molecule. The electron-donating nature of the methylthio group would make this second substitution less facile than the first, providing a degree of controllable reactivity.

  • Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule and potentially introduce new hydrogen bonding interactions with biological targets.

The combination of these transformations allows for the generation of a library of diverse compounds from a single, readily accessible starting material, which is a highly desirable strategy in lead optimization during the drug discovery process. The use of related fluoronitroanilines in the synthesis of advanced pharmaceutical intermediates highlights the potential of this class of compounds.[5]

Conclusion

This compound represents a strategically important, yet under-documented, building block in organic synthesis. Its logical and efficient synthesis via nucleophilic aromatic substitution, coupled with the orthogonal reactivity of its functional groups, makes it a valuable tool for the construction of complex molecular architectures. While its own history of discovery is not prominently recorded, it belongs to a well-established class of fluorinated nitroaromatic compounds that have significantly impacted the field of medicinal chemistry. Further exploration of the synthetic utility of this compound is likely to unveil novel and efficient routes to new chemical entities with potential therapeutic applications. This guide serves as a foundational resource to stimulate and support such endeavors.

References

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Methodological & Application

Application Notes & Protocols: Leveraging 2-Fluoro-4-methylthio-1-nitrobenzene for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2] This guide provides an in-depth exploration of 2-Fluoro-4-methylthio-1-nitrobenzene , a versatile and highly valuable starting material for the synthesis of potent kinase inhibitors. We will dissect the chemical principles that make this reagent effective, provide detailed, field-tested protocols for its use in creating advanced intermediates, and contextualize its application by examining the targeted biological pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this powerful building block for novel therapeutic design.

Application Notes: The Chemistry of a Privileged Scaffold Precursor

The utility of this compound stems from the specific arrangement and reactivity of its functional groups. Understanding these properties is critical to exploiting its full potential in a synthetic strategy.

Key Structural Features and Reactivity

This compound (Molecular Formula: C₇H₆FNO₂S) is an aromatic compound featuring three key functional groups that dictate its synthetic applications.[3]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Positioned para to the fluorine atom, it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).[4]

  • Fluoro Group (-F): Fluorine is the most electronegative element, making it an excellent leaving group in SNAr reactions when the ring is sufficiently activated.[5] Its small size also minimizes steric hindrance at the reaction center.

  • Methylthio Group (-SMe): This group offers a secondary site for chemical modification. It can be oxidized to a more hydrophilic sulfoxide (-SOMe) or sulfone (-SO₂Me), a strategy often employed to improve the pharmacokinetic properties of the final drug candidate, such as solubility.[6]

The strategic placement of these groups provides a predictable and powerful handle for constructing complex molecular architectures common in kinase inhibitors.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation involving this compound is the SNAr reaction. This two-step addition-elimination mechanism is highly efficient due to the electronic activation provided by the nitro group.

  • Addition Step: A nucleophile (typically an amine in kinase inhibitor synthesis) attacks the carbon atom bearing the fluorine. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group.

  • Elimination Step: The aromaticity is restored by the expulsion of the fluoride leaving group, resulting in the substituted product.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Subsequent Synthetic Transformations

Following the SNAr reaction, the resulting intermediate is primed for further modifications that are essential for building the final kinase inhibitor.

  • Nitro Group Reduction: The nitro group is typically reduced to a primary amine (-NH₂). This transformation is fundamental, as the resulting aniline is often a key component of the heterocyclic core (e.g., quinazoline, pyrimidine) that binds to the hinge region of the kinase ATP-binding pocket.[7] Common reduction methods include using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, or catalytic hydrogenation.

  • Methylthio Group Oxidation: As seen in the synthesis of the approved drug Lapatinib, the methylthio group can be oxidized to a methylsulfone.[6] This conversion significantly increases the polarity and hydrogen bonding capacity of the side chain, which can enhance drug solubility and target engagement.

Protocol: Synthesis of a Key Kinase Inhibitor Intermediate

This section provides a validated, two-step protocol for the synthesis of 4-methylthio-2-(R-amino)-1-aminobenzene , a versatile intermediate for kinase inhibitor libraries, starting from this compound.

Rationale and Workflow Overview

The objective is to demonstrate the core SNAr and nitro reduction steps. The protocol is designed to be robust and high-yielding, providing a foundational intermediate that can be further elaborated into a variety of inhibitor scaffolds.

Synthesis_Workflow Start 2-Fluoro-4-methylthio- 1-nitrobenzene Step1_Product N-(Substituted)-4-methylthio- 2-nitroaniline Start->Step1_Product Step 1: SNAr Reaction (R-NH2, Base, Solvent) Final_Product 4-methylthio-N1-(Substituted)- benzene-1,2-diamine Step1_Product->Final_Product Step 2: Nitro Reduction (e.g., Fe/NH4Cl, EtOH/H2O)

Caption: Two-step synthesis of a diamine intermediate.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of N-(3-ethynylaniline)-4-methylthio-2-nitroaniline (SNAr Reaction)

This step demonstrates the coupling with an aniline derivative, a common motif in kinase inhibitors like Erlotinib.

  • Reagents & Materials:

    • This compound (1.0 eq, e.g., 5.0 g)

    • 3-Ethynylaniline (1.1 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Brine

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Procedure:

    • To a round-bottom flask, add this compound and N,N-Dimethylformamide (DMF, approx. 10 mL/g).

    • Add 3-ethynylaniline and potassium carbonate to the solution.

    • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 4-6 hours. Monitor reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the product as a solid.

Step 2: Synthesis of 4-methylthio-N¹-(3-ethynylphenyl)-benzene-1,2-diamine (Nitro Reduction)

  • Reagents & Materials:

    • N-(3-ethynylaniline)-4-methylthio-2-nitroaniline (1.0 eq)

    • Iron powder (Fe, 5.0 eq)

    • Ammonium Chloride (NH₄Cl, 1.0 eq)

    • Ethanol (EtOH), Water

    • Celite

  • Procedure:

    • In a round-bottom flask, suspend the nitro-intermediate from Step 1 in a mixture of Ethanol and Water (e.g., 4:1 ratio).

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter the hot solution through a pad of Celite to remove the iron salts. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the final diamine product, which can often be used in the next step without further purification.

Data and Characterization

The following table summarizes typical results for this synthetic sequence.

ParameterStep 1 IntermediateStep 2 Final Product
Appearance Orange to Red SolidBrown Solid / Oil
Typical Yield 85 - 95%90 - 98%
Purity (by HPLC) >98%>95%
¹H NMR Characteristic shifts for aromatic protons, disappearance of starting material peaks.Appearance of broad -NH₂ signals, upfield shift of aromatic protons adjacent to the new amino group.
Mass Spec (ESI+) [M+H]⁺ peak corresponds to the calculated molecular weight.[M+H]⁺ peak corresponds to the calculated molecular weight.

Biological Context: Targeting Kinase Signaling Pathways

The intermediates synthesized from this compound are precursors to inhibitors that target critical cell signaling pathways. A prominent example is the EGFR/HER2 pathway, which is frequently overactive in various cancers.[8]

Kinases as Master Regulators and Drug Targets

Kinases are enzymes that catalyze phosphorylation, transferring a phosphate group from ATP to a substrate protein.[2] This process acts as a molecular switch, turning cellular processes on or off.[9] In cancer, mutations can cause kinases like EGFR and HER2 to become permanently "on," leading to uncontrolled cell growth and proliferation.[1][10] Kinase inhibitors are designed to block the ATP-binding site of these enzymes, preventing phosphorylation and shutting down these aberrant growth signals.[1]

The EGFR/HER2 Signaling Cascade

Lapatinib, which can be synthesized from precursors derived from this compound, is a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][8] These receptors are key players in the PI3K/AKT/mTOR and RAS/MAPK pathways, which regulate cell survival and proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Growth, Survival, Proliferation) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Lapatinib) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR/HER2 signaling pathway and point of inhibition.

Conclusion and Future Perspectives

This compound is a powerful and economically viable starting material for the synthesis of kinase inhibitors. Its predictable reactivity in SNAr reactions and the versatility of its functional groups allow for the streamlined construction of complex aniline and diamine intermediates. These intermediates are foundational scaffolds for a wide array of inhibitors targeting critical oncogenic pathways. By applying the principles and protocols outlined in this guide, researchers can efficiently generate libraries of novel compounds for screening and accelerate the discovery of next-generation targeted therapies.

References

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  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC - NIH. Available at: [Link]

  • Practical synthesis of lapatinib - Journal of China Pharmaceutical University. Available at: [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Modern Synthesis

2-Fluoro-4-methylthio-1-nitrobenzene is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern offers a confluence of desirable properties for synthetic chemists. The presence of a nitro group powerfully activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the fluorine atom at the ortho position serves as an excellent leaving group.[1] The methylthio moiety at the para position further modulates the electronic properties of the ring and provides an additional site for potential chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, thereby expanding its synthetic utility.

This guide provides a comprehensive overview of the principles and practical protocols for leveraging this compound in SNAr reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for a range of nucleophiles, and offer insights into reaction optimization and troubleshooting, with a particular focus on the nuances introduced by the methylthio group.

Core Principles: The Mechanics of a Powerful Transformation

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions are favored on electron-deficient rings.[2]

The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The rate-determining step is generally the initial attack of the nucleophile on the carbon atom bearing the leaving group.[3]

In the case of this compound, the reaction is highly favored due to:

  • Strong Ring Activation: The nitro group (-NO₂) is a potent electron-withdrawing group, significantly reducing the electron density of the aromatic ring and making it highly susceptible to nucleophilic attack.[1] Its position ortho to the fluorine leaving group allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.[1]

  • Excellent Leaving Group: Fluorine's high electronegativity inductively polarizes the C-F bond, making the ipso-carbon more electrophilic and accelerating the initial nucleophilic attack. While the C-F bond is strong, its cleavage is not the rate-determining step, and the high electronegativity of fluorine makes it a superior leaving group in SNAr reactions compared to other halogens (F > Cl > Br > I).[2][4]

  • Modulating Methylthio Group: The para-methylthio group (-SMe) is a weakly activating group through resonance but can also participate in stabilizing the intermediate. Its presence offers a handle for further synthetic transformations.

Visualizing the Mechanism: The SNAr Pathway

SNAr_Mechanism Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - F⁻ (Fast) LeavingGroup Fluoride Ion (F⁻)

Caption: General mechanism of the SNAr reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the SNAr reactions of this compound with various classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 4-(methylthio)-2-nitroanilines.

Rationale: The reaction with primary or secondary amines is typically straightforward. A base is often included to neutralize the HF generated during the reaction, driving the equilibrium towards the product. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cationic species, enhancing the nucleophilicity of the amine.

  • Materials:

    • This compound

    • Amine (primary or secondary, 1.1 - 1.5 equivalents)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

    • Add the amine (1.1-1.5 eq) and the base (K₂CO₃ or DIPEA, 1.5-2.0 eq).

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)

This protocol outlines the synthesis of 4-(methylthio)-2-nitrophenyl ethers.

Rationale: Alcohols are generally weaker nucleophiles than amines. Therefore, they must be deprotonated with a strong base to form the more nucleophilic alkoxide or phenoxide. Anhydrous conditions are crucial to prevent quenching of the base and the alkoxide.

  • Materials:

    • This compound

    • Alcohol or Phenol (1.2 - 1.5 equivalents)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium tert-butoxide (KOtBu, 1.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF) or DMF

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2-1.5 eq) and dissolve it in the anhydrous solvent (THF or DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the base (NaH or KOtBu, 1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable hydrogen gas.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

    • Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol details the synthesis of 4-(methylthio)-2-nitrophenyl sulfides.

Rationale: Thiols are excellent nucleophiles, often more so than their alcohol counterparts.[5] The reaction can often proceed under milder conditions. A base is used to generate the highly nucleophilic thiolate anion.

  • Materials:

    • This compound

    • Thiol (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

    • Anhydrous DMF or Acetonitrile (MeCN)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the thiol (1.1 eq), and the base (K₂CO₃ or Cs₂CO₃, 1.5 eq).

    • Add the anhydrous solvent (DMF or MeCN).

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data and Reaction Optimization

The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. These should be considered as starting points for optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Primary Amine AnilineK₂CO₃DMF804-12
Secondary Amine MorpholineDIPEADMSO602-8
Alcohol PhenolNaHTHF65 (reflux)6-18
Thiol ThiophenolCs₂CO₃MeCN401-6
Workflow for Reaction Optimization

Optimization_Workflow Start Start: Define Nucleophile and Substrate Screen_Solvent Screen Solvents (e.g., DMF, DMSO, MeCN, THF) Start->Screen_Solvent Screen_Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA, NaH) Screen_Solvent->Screen_Base Screen_Temp Optimize Temperature (e.g., RT, 50°C, 80°C, 100°C) Screen_Base->Screen_Temp Monitor Monitor Progress (TLC, LC-MS) Screen_Temp->Monitor Incomplete Incomplete Reaction or Slow Conversion Monitor->Incomplete Incomplete Side_Products Side Products Observed Monitor->Side_Products Side Products Workup Work-up and Purify Monitor->Workup Complete Incomplete->Screen_Temp Increase Temp Optimize_Stoich Adjust Stoichiometry (Nucleophile/Base) Incomplete->Optimize_Stoich Side_Products->Screen_Base Change Base Side_Products->Screen_Temp Decrease Temp Optimize_Stoich->Monitor Characterize Characterize Product (NMR, MS, etc.) Workup->Characterize End Optimized Protocol Characterize->End

Caption: A decision-making workflow for optimizing SNAr reactions.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Base is too weak or has been quenched. 3. Reaction temperature is too low. 4. Solvent is not optimal.1. For alcohols/phenols, ensure complete deprotonation with a strong base (NaH, KOtBu). 2. Use a stronger base or ensure anhydrous conditions. 3. Incrementally increase the reaction temperature. 4. Switch to a more polar aprotic solvent like DMSO.
Formation of Side Products 1. Oxidation of methylthio group: The -SMe group can be oxidized to a sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me), especially at elevated temperatures or in the presence of oxidizing agents.[5] 2. Di-substitution: If the nucleophile has multiple reactive sites. 3. Decomposition: At excessively high temperatures.1. Conduct the reaction under a strictly inert atmosphere. Avoid unnecessarily high temperatures and prolonged reaction times. If oxidation is persistent, consider using a milder base and the lowest effective temperature. 2. Use a protecting group strategy for the nucleophile. 3. Lower the reaction temperature and extend the reaction time.
Difficult Purification 1. Unreacted starting material. 2. Emulsion formation during work-up. 3. Product is highly polar.1. Drive the reaction to completion by increasing the amount of nucleophile or extending the reaction time. 2. Add more brine during the wash steps. Filter the organic layer through a pad of celite. 3. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.

Conclusion: A Gateway to Molecular Complexity

This compound stands out as a valuable and versatile reagent for the construction of complex molecular architectures. Its predictable and efficient reactivity in nucleophilic aromatic substitution reactions provides a reliable pathway to a diverse range of substituted anilines, ethers, and sulfides. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively harness the synthetic potential of this building block for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the successful implementation and optimization of these powerful transformations.

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Application Notes: The Strategic Utility of 2-Fluoro-4-methylthio-1-nitrobenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Building Block for Targeted Therapies

In the landscape of modern pharmaceutical development, the strategic synthesis of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks that offer predictable reactivity and a gateway to diverse functionalization. 2-Fluoro-4-methylthio-1-nitrobenzene has emerged as one such critical intermediate, particularly in the synthesis of targeted cancer therapeutics. Its unique electronic and structural features make it an exemplary substrate for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.

This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis. We will dissect the causality behind its reactivity, present a detailed, field-proven protocol for its use in synthesizing a key precursor for the multi-kinase inhibitor Cabozantinib, and offer insights to guide researchers and drug development professionals in leveraging this valuable reagent.

Physicochemical Properties and Structural Rationale

The utility of this compound is intrinsically linked to its molecular structure. The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation is a classic example of the principles governing nucleophilic aromatic substitution.[1] The nitro group, through its potent negative inductive (-I) and resonance (-M) effects, depletes the electron density of the benzene ring, particularly at the carbon atom bearing the fluorine. This creates a highly electrophilic center ripe for attack by a nucleophile.

Furthermore, the fluorine atom, despite being the most electronegative halogen, serves as an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack and formation of the stabilized Meisenheimer complex, not the cleavage of the carbon-fluorine bond.[2] The high electronegativity of fluorine actually enhances the electrophilicity of the ipso-carbon, accelerating the reaction.[2] The methylthio (-SMe) group at the para position also influences the electron density of the ring, albeit to a lesser extent than the nitro group.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
Molecular Formula C₇H₆FNO₂S[3]
Molecular Weight 187.19 g/mol [3]
CAS Number 1025509-81-2[3]
Appearance Not specified, likely a solid or oil-
XLogP3 2.2[3]

Core Application: Synthesis of a Cabozantinib Precursor

A prominent application of this compound is in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2, approved for the treatment of certain types of cancer. The synthesis of Cabozantinib involves the coupling of a substituted quinoline moiety with a functionalized aniline derivative. One of the key aniline-derived intermediates can be prepared using this compound as the starting electrophile.

The overall synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with an appropriate aminophenol derivative.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine, yielding the final aniline intermediate ready for coupling.

This two-step sequence is a robust and widely employed strategy in pharmaceutical synthesis for generating highly functionalized aniline building blocks.[1]

Reaction Mechanism: The Addition-Elimination Pathway

The cornerstone of this application is the SNAr reaction, which proceeds via a well-established addition-elimination mechanism.

Caption: Generalized SNAr Addition-Elimination Mechanism.

  • Addition: The nucleophile, typically an aniline or phenoxide, attacks the electron-deficient carbon atom bonded to the fluorine. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. This step is generally the rate-determining step of the reaction.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final substituted product. This step is typically fast.

Experimental Protocol: Synthesis of a Key Aniline Intermediate

The following protocol is a representative, self-validating procedure for the synthesis of a key aniline intermediate derived from this compound. This protocol is synthesized from established methodologies for SNAr reactions on activated fluoro-nitroaromatic compounds and subsequent nitro group reductions.

Part A: Nucleophilic Aromatic Substitution

Objective: To synthesize 2-(4-aminophenoxy)-5-(methylthio)nitrobenzene via SNAr reaction between this compound and 4-aminophenol.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add a sufficient volume of anhydrous DMF to dissolve the reactants and allow for efficient stirring.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a volume of cold water approximately 5-10 times that of the DMF used.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine (2 x volumes) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part B: Reduction of the Nitro Group

Objective: To reduce the nitro group of the intermediate from Part A to an amine.

Materials:

  • Crude product from Part A (1.0 eq)

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O) (excess, e.g., 3-5 eq)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), concentrated (if using SnCl₂) or Acetic Acid (if using Fe)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Celite

Procedure (using Iron powder):

  • Dissolve the crude intermediate from Part A in a mixture of ethanol and water or glacial acetic acid.

  • Add iron powder (3-5 eq) portion-wise to the stirred solution.

  • Heat the mixture to reflux (70-90 °C) and stir vigorously.

  • Monitor the reaction by TLC for the disappearance of the nitro compound.

  • Once complete, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the pad with ethanol or ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired aniline intermediate.

Synthetic_Workflow A Start: this compound + 4-Aminophenol B Step 1: SₙAr Reaction (K₂CO₃, DMF, 80-100°C) A->B C Intermediate: Substituted Nitrobenzene B->C F Work-up & Purification C->F D Step 2: Nitro Group Reduction (Fe, AcOH, Reflux) E Final Product: Key Aniline Intermediate D->E G Work-up & Purification E->G F->D

Caption: Synthetic workflow for the aniline intermediate.

Causality and Self-Validation in Protocol Design

  • Choice of Base (K₂CO₃): Anhydrous potassium carbonate is a mild, inexpensive, and effective base for promoting the SNAr reaction. It deprotonates the hydroxyl group of 4-aminophenol to generate the more nucleophilic phenoxide in situ, without causing unwanted side reactions.

  • Solvent Selection (DMF): A polar aprotic solvent like DMF is ideal as it can dissolve both the polar and non-polar reactants and effectively solvate the potassium ions, leaving the carbonate and phenoxide anions more reactive. Its high boiling point is also suitable for reactions requiring elevated temperatures.

  • Reaction Monitoring (TLC): Regular monitoring by TLC is a crucial self-validating step. It allows the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction is driven to completion and preventing the formation of byproducts from prolonged heating.

  • Reduction Method (Fe/AcOH): The use of iron powder in acetic acid is a classic, reliable, and cost-effective method for the reduction of aromatic nitro groups. It is generally high-yielding and the work-up procedure is straightforward.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent reactivity, governed by the principles of nucleophilic aromatic substitution, makes it an invaluable precursor for the construction of complex pharmaceutical intermediates. The protocols and rationale presented herein provide a robust framework for researchers to confidently and effectively utilize this key building block in the pursuit of novel therapeutic agents.

References

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • PubChem (n.d.). this compound. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 2-Fluoro-4-methylthio-1-nitrobenzene in Medicinal Chemistry

This compound is a critical starting material in the synthesis of a wide range of organic molecules, particularly those with applications in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the specific arrangement of its functional groups. The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group, which is positioned ortho to the fluorine atom.[1][3][4] This electronic arrangement makes the fluorine atom an excellent leaving group, allowing for its displacement by a variety of nucleophiles.[4]

The presence of the methylthio group at the para position further influences the reactivity and provides a handle for subsequent chemical modifications. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3][5][6] This guide provides a comprehensive overview of the experimental procedures for synthesizing derivatives from this compound, with a focus on the underlying principles of the SNAr reaction.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary reaction pathway for the derivatization of this compound is the nucleophilic aromatic substitution (SNAr) reaction.[1][2] This reaction proceeds via a two-step addition-elimination mechanism.[7][8]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group.[7][8][9]

  • Elimination of the Leaving Group: In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[7][8]

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of activating groups on the aromatic ring. The nitro group in this compound is a powerful activator, making the SNAr reaction particularly efficient for this substrate.[4]

Experimental Protocols: Synthesis of Key Derivatives

Protocol 1: Synthesis of N-Aryl Amine Derivatives

N-Aryl amines are crucial components of many kinase inhibitors and other therapeutic agents.[1] This protocol details the synthesis of an N-aryl amine via the SNAr reaction of this compound with a primary or secondary amine.

Reaction Scheme:

SNAr_Amine cluster_reactants Reactants & Reagents start 2-Fluoro-4-methylthio- 1-nitrobenzene reaction SNAr Reaction amine R1R2NH (Amine) base Base (e.g., K2CO3, Et3N) solvent Solvent (e.g., DMF, DMSO) product N-(4-(methylthio)-2-nitrophenyl)- R1R2-amine reaction->product Heat (50-100 °C)

Caption: Synthetic workflow for N-Aryl Amine Derivatives.

Materials and Reagents:

ReagentMolar EquivalentPuritySupplier Example
This compound1.0 eq≥97%Cenmed Enterprises[10]
Amine (e.g., morpholine, piperidine)1.2 eq≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)2.0 eq≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)-AnhydrousAcros Organics

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine derivative.

Protocol 2: Synthesis of Aryl Ether Derivatives

Aryl ethers are another important class of compounds with applications in medicinal chemistry. This protocol describes the synthesis of an aryl ether by reacting this compound with an alcohol or phenol.

Reaction Scheme:

SNAr_Ether cluster_reactants Reactants & Reagents start 2-Fluoro-4-methylthio- 1-nitrobenzene reaction SNAr Reaction alcohol ROH (Alcohol/Phenol) base Base (e.g., NaH, t-BuOK) solvent Solvent (e.g., THF, DMF) product 1-alkoxy-4-(methylthio)- 2-nitrobenzene reaction->product Heat (60-80 °C)

Caption: Synthetic workflow for Aryl Ether Derivatives.

Materials and Reagents:

ReagentMolar EquivalentPuritySupplier Example
This compound1.0 eq≥97%ChemicalBook[11]
Alcohol or Phenol1.5 eq≥98%Alfa Aesar
Sodium Hydride (NaH, 60% in mineral oil)1.2 eq-TCI Chemicals
Tetrahydrofuran (THF)-AnhydrousVWR Chemicals

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl ether derivative.

Protocol 3: Synthesis of Thioether Derivatives

This protocol outlines the synthesis of thioether derivatives through the reaction of this compound with a thiol.

Reaction Scheme:

SNAr_Thioether cluster_reactants Reactants & Reagents start 2-Fluoro-4-methylthio- 1-nitrobenzene reaction SNAr Reaction thiol RSH (Thiol) base Base (e.g., K2CO3) solvent Solvent (e.g., Acetonitrile) product 1-(alkylthio)-4-(methylthio)- 2-nitrobenzene reaction->product Room Temperature

Caption: Synthetic workflow for Thioether Derivatives.

Materials and Reagents:

ReagentMolar EquivalentPuritySupplier Example
This compound1.0 eq≥97%PubChem[12]
Thiol1.1 eq≥98%Oakwood Chemical
Potassium Carbonate (K₂CO₃)2.0 eq≥99%MilliporeSigma
Acetonitrile-AnhydrousJ.T. Baker

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thioether derivative.

Downstream Transformations: Reduction of the Nitro Group

A common and highly valuable transformation of the synthesized nitro derivatives is the reduction of the nitro group to an aniline. This opens up a vast array of further chemical modifications, such as amide bond formation, sulfonylation, and diazotization reactions.

A standard and reliable method for this reduction is catalytic hydrogenation.

General Procedure for Nitro Group Reduction:

  • Dissolve the nitro-substituted derivative in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative, which can often be used in the next step without further purification.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. The protocols outlined in this guide, centered around the robust and predictable SNAr reaction, provide a solid foundation for researchers to explore the chemical space accessible from this important starting material. The ability to readily introduce various nucleophiles and subsequently reduce the nitro group makes this compound an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Vertex AI Search. (n.d.). Understanding 2-Fluoro-4-methyl-1-nitrobenzene (CAS 446-34-4).
  • ChemicalBook. (n.d.). 4-Methyl-2-nitroaniline synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • PrepChem.com. (n.d.). Synthesis of 4-Thiocyano-2-nitroaniline.
  • ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Cenmed Enterprises. (n.d.). This compound (C007B-524317).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...
  • PubChem. (n.d.). This compound.
  • PMC. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method.
  • BenchChem. (n.d.). Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis.
  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
  • University of Oxford. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with...
  • ResearchGate. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry.
  • European Patent Office. (n.d.). Process for preparing nitroaniline derivatives - EP 0635483 A1.
  • ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline synthesis.
  • ChemicalBook. (2022, December 30). This compound | 1025509-81-2.

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Application Note: Advanced Analytical Strategies for Monitoring Reactions of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-Fluoro-4-methylthio-1-nitrobenzene is a key intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical and agrochemical industries. Its molecular structure, featuring an activated fluoro group for nucleophilic aromatic substitution (SNAr), a nitro group, and a methylthio moiety, makes its reactions versatile yet complex.[1] Effective monitoring of its synthetic transformations is paramount to maximizing product yield, ensuring purity, and maintaining process safety. The presence of multiple reactive sites can lead to the formation of positional isomers, over-reaction products, or other impurities that can compromise the quality of the final active ingredient.[2][3]

This guide provides a comprehensive overview of robust analytical methodologies for monitoring reactions involving this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to build and validate their own high-fidelity monitoring systems. The protocols detailed herein are designed to be self-validating, incorporating system suitability checks and best practices to ensure data integrity. We will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, including options for real-time monitoring.[4][5]

Core Principles of Reaction Monitoring

The goal of reaction monitoring is to gain a quantitative understanding of a reaction's progress over time. This involves tracking the consumption of reactants, the formation of products, and the emergence of any intermediates or byproducts.[6] This real-time or near-real-time data is crucial for:

  • Kinetic Analysis: Understanding the reaction rate to identify rate-limiting steps and optimize conditions like temperature or catalyst loading.

  • Endpoint Determination: Accurately identifying when a reaction is complete to prevent over-processing, which can lead to byproduct formation and degradation.

  • Impurity Profiling: Identifying and quantifying impurities as they form, which is critical for process development and regulatory compliance.[7]

  • Process Safety: Monitoring for the accumulation of unstable intermediates or exothermic events.

The selection of an analytical technique is dictated by the physicochemical properties of the analytes (volatility, polarity, thermal stability) and the specific information required.

Logical Workflow for Analytical Monitoring

The following diagram illustrates a generalized workflow for offline reaction monitoring, a common practice in both research and process development labs.

G cluster_0 In-Process cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Interpretation A Chemical Reaction (Reactor Vessel) B 1. Aliquot Sampling A->B C 2. Reaction Quenching (e.g., rapid cooling, pH change) B->C D 3. Dilution & Filtration C->D E 4. Injection into Analytical Instrument (HPLC, GC-MS, etc.) D->E F 5. Data Acquisition (Chromatogram / Spectrum) E->F G 6. Peak Integration & Identification F->G H 7. Quantitative Analysis (% Conversion, % Purity) G->H

Caption: General workflow for offline analytical reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for monitoring organic reactions due to its applicability to a broad range of non-volatile and thermally sensitive compounds. For this compound and its derivatives, reversed-phase HPLC with UV detection is the method of choice.

Causality: The aromatic nitrobenzene core of the molecule contains a strong chromophore, making it highly responsive to UV detection, typically around 254 nm.[8] A C18 stationary phase is selected for its hydrophobic nature, which effectively retains the moderately polar analyte and allows for separation from more polar starting materials or more non-polar byproducts using a polar mobile phase like acetonitrile and water.[8]

Detailed HPLC Protocol (Offline Monitoring)

Objective: To quantify the consumption of this compound and the formation of a product in a reaction mixture over time.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Reference standards for starting material, product, and any known impurities.

  • Class A volumetric flasks and pipettes.

2. Chromatographic Conditions: The following table outlines a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds.[8]
Mobile Phase A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFAACN is a common organic modifier. TFA is added to acidify the mobile phase, which sharpens peaks by suppressing silanol interactions.[8]
Gradient Program 0-1 min: 40% B1-7 min: 40% to 90% B7-8 min: 90% B8-9 min: 90% to 40% B9-12 min: 40% BA gradient is essential to elute compounds with a range of polarities and clean the column after each injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[8]
Column Temperature 30°CMaintaining a constant temperature ensures retention time stability.[8]
Detection UV-Vis Diode Array Detector (DAD) at 254 nmThe nitroaromatic system provides strong absorbance at this wavelength. A DAD allows for peak purity analysis.[8]
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.

3. Standard and Sample Preparation:

  • Calibration Standards: Prepare a stock solution of the reference standard (e.g., 1 mg/mL in ACN). Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL). This validates the method's linearity.

  • Reaction Sample:

    • Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.

    • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of a cold solvent mixture, such as ACN/Water (50:50). This stops the reaction and prepares the sample for analysis.

    • If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection.

4. Data Analysis:

  • Integrate the peak areas for the starting material and product in each chromatogram.

  • Use the calibration curve to convert peak areas into concentrations.

  • Calculate the percent conversion: (Initial Moles of Reactant - Moles of Reactant at time t) / (Initial Moles of Reactant) * 100%.

  • Plot concentration vs. time to visualize the reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It is particularly useful for identifying unknown byproducts due to the structural information provided by the mass spectrometer. This compound is sufficiently volatile for GC analysis.

Causality: GC separates compounds based on their boiling points and interaction with the stationary phase. A low-polarity column (e.g., 5% phenyl polysiloxane) is suitable for this analysis. Electron Ionization (EI) is used to fragment the molecules in a reproducible way, creating a "fingerprint" mass spectrum that can be compared against libraries for identification.[9]

Detailed GC-MS Protocol

Objective: To identify and quantify the primary components of a reaction mixture, including potential low-level impurities.

1. Materials and Reagents:

  • High-purity helium (carrier gas).

  • GC-grade solvent for dilution (e.g., Ethyl Acetate or Dichloromethane).

  • Reference standards.

2. Instrument Conditions:

ParameterRecommended SettingRationale
Column Low-bleed, low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)Provides good separation for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading when analyzing concentrated reaction mixtures.
Oven Program Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 minA temperature ramp is necessary to separate compounds with different boiling points effectively.
MS Source Temp 230°CStandard temperature for an EI source.
MS Quad Temp 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.[9]
Scan Range 40 - 450 m/zCovers the molecular ion of the analyte (MW: 187.19 g/mol ) and its expected fragments.[1]

3. Sample Preparation:

  • Follow the same sampling and quenching procedure as for HPLC.

  • The final dilution should be done in a volatile solvent compatible with the GC system, such as ethyl acetate. The final concentration should be in the low µg/mL range to avoid detector saturation.

4. Data Analysis:

  • Identify peaks by comparing their retention times to those of reference standards and their mass spectra to library data (e.g., NIST).

  • For quantification, use the peak area of a characteristic, abundant ion. An internal standard method is highly recommended for best accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information and is inherently quantitative without the need for response-factor-based calibration curves, as signal intensity is directly proportional to the number of nuclei.[5][10] For reactions of this compound, both ¹H and ¹⁹F NMR are exceptionally powerful.

Causality:

  • ¹H NMR: Allows for tracking the disappearance of unique aromatic or methylthio proton signals of the starting material and the appearance of new signals corresponding to the product.

  • ¹⁹F NMR: The fluorine atom provides a highly sensitive and specific probe.[11] The chemical shift of the fluorine signal is very sensitive to its electronic environment, so any change to the molecule (e.g., substitution of the nitro group) will cause a large, easily observable shift in the ¹⁹F spectrum. This is particularly useful as the ¹⁹F spectral window is wide and often free of interfering signals.

Detailed NMR Protocol (Online/In-situ Monitoring)

Modern benchtop NMR spectrometers equipped with flow cells allow for the continuous, real-time monitoring of reactions directly in the fume hood.[5][11]

Objective: To obtain real-time kinetic data by continuously circulating the reaction mixture through an NMR spectrometer.

1. Experimental Setup:

  • A benchtop NMR spectrometer (e.g., 60-100 MHz) fitted with a flow-cell probe.

  • A peristaltic pump with chemically resistant tubing (e.g., PTFE).

  • The reaction is set up in a standard reactor with inlet and outlet lines connected to the pump and NMR flow cell.

G cluster_0 Reaction System cluster_1 Analysis Loop A Reactor Vessel (with stirrer) B Peristaltic Pump A->B Tubing C Flow Cell inside NMR Spectrometer B->C To NMR C->A Return to Reactor

Caption: Schematic for an online NMR reaction monitoring setup.

2. NMR Acquisition Parameters (Example for ¹⁹F):

  • Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).

  • Acquisition Time: ~2 seconds.

  • Relaxation Delay (d1): 5 seconds (adjust based on measured T1 values for accurate quantification).

  • Number of Scans: 4-16 (depending on concentration and desired time resolution).

  • Automation: Set up the spectrometer software to automatically acquire a spectrum at regular intervals (e.g., every 2-5 minutes).

3. Data Analysis:

  • Process each spectrum (Fourier transform, phase correction, baseline correction).

  • Identify the signals for the starting material and the product in the ¹⁹F NMR spectrum.

  • Integrate the respective signals. The ratio of the integrals directly reflects the molar ratio of the species in the solution.

  • Plot the relative integral (mole fraction) of the product vs. time to generate a detailed kinetic profile of the reaction.[12]

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
  • In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer.
  • In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
  • Reaction Monitoring. Magritek.
  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
  • Analytical methods for dinitrobenzenes. Agency for Toxic Substances and Disease Registry.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Royal Society of Chemistry.
  • Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Deriv
  • This compound.
  • A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Deriv
  • Technical Support Center: Method Refinement for HPLC Analysis of 1-fluoro-4-nitrobenzene Deriv
  • This compound. ChemicalBook.
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. Shimadzu.
  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone.
  • 4-Fluoronitrobenzene. Wikipedia.
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • 1-Fluoro-2-nitro-benzene - 13C NMR. SpectraBase.
  • 1-Fluoro-4-nitro-benzene - 13C NMR. SpectraBase.

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Application Note: A Guide to the Large-Scale Synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary focus is on the nucleophilic aromatic substitution (SNAr) pathway, utilizing 2,4-difluoronitrobenzene as the starting material. This guide offers an in-depth analysis of the reaction mechanism, detailed experimental protocols for laboratory and pilot scales, critical safety and handling procedures for hazardous reagents, and methods for quality control. The content is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and efficiency.

Introduction & Strategic Overview

This compound is a valuable molecular building block.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the nitro group can be reduced to an amine, the sulfide can be oxidized to a sulfoxide or sulfone, and the fluorine atom can be displaced by another nucleophile, often under different conditions. These characteristics make it a versatile precursor for complex molecules.

The most industrially viable and scalable route to this compound is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-difluoronitrobenzene.[3][4] The presence of a strongly electron-withdrawing nitro group on the aromatic ring is crucial, as it activates the ring for nucleophilic attack.[4][5]

Mechanistic Rationale: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate of reaction is heavily dependent on the stability of the anionic intermediate, known as a Meisenheimer complex.[6]

  • Nucleophilic Attack: The nucleophile (methanethiolate, CH₃S⁻) attacks the electron-deficient carbon atom at the C4 position (para to the nitro group). This position is preferentially attacked over the C2 position (ortho to the nitro group) because the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.[6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

dot

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Inert Reactor (N₂ Atmosphere) B 2. Charge DMF (8.0 L) C 3. Charge NaSMe (0.74 kg) D 4. Cool to 15-20°C E 5. Add 2,4-DFNB (1.59 kg) dropwise (Maintain T < 30°C) F 6. Stir at 25°C (Monitor by HPLC/GC) G 7. Prepare Quench Vessel (Water, 40 L) H 8. Transfer Reaction Mixture to Water F->H Reaction Complete I 9. Filter Precipitate H->I J 10. Wash Cake with Water I->J K 11. Recrystallize Crude Solid from Isopropanol J->K L 12. Filter Pure Product K->L M 13. Dry Under Vacuum at 40-50°C L->M

Caption: Step-by-step workflow for the pilot-scale synthesis of this compound.

Step-by-Step Procedure
  • Reactor Preparation: Set up a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel. Purge the reactor thoroughly with nitrogen.

  • Reagent Charging: Charge the reactor with Dimethylformamide (DMF, 8.0 L). Begin stirring and cool the solvent to 15-20 °C. Under a strict nitrogen atmosphere, carefully charge the sodium thiomethoxide (0.74 kg) in portions.

  • Substrate Addition: Once the sodium thiomethoxide is fully dissolved or suspended, begin the slow, dropwise addition of 2,4-difluoronitrobenzene (1.59 kg) via the addition funnel. The addition rate must be controlled to maintain the internal temperature below 30 °C. This addition may take 2-3 hours.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (~25 °C) and stir for an additional 4-6 hours. Monitor the reaction's progress by taking samples periodically for HPLC or GC analysis until the starting material is consumed (<1%).

  • Quench and Precipitation: In a separate vessel, charge 40 L of cold water. Once the reaction is complete, slowly transfer the reaction mixture into the stirred water. A yellow solid will precipitate.

  • Isolation: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. Isolate the crude product by filtration using a Nutsche filter or a large Buchner funnel.

  • Washing: Wash the filter cake thoroughly with water (2 x 5 L) to remove DMF and sodium fluoride.

  • Purification: Transfer the damp crude solid to a clean reactor. Add isopropanol (~5 L) and heat the mixture to 70-80 °C with stirring until all the solid dissolves. Cool the solution slowly to 0-5 °C to induce crystallization.

  • Final Isolation and Drying: Filter the purified product, wash the cake with a small amount of cold isopropanol, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically 85-95%.

Safety & Hazard Analysis

The large-scale synthesis of this compound involves significant hazards that must be rigorously controlled.

  • Methyl Mercaptan / Sodium Thiomethoxide :

    • Hazards : Methyl mercaptan is an extremely flammable, toxic gas with an overpowering stench. [7][8]Sodium thiomethoxide is a corrosive solid that can ignite spontaneously in air, especially when finely divided. It reacts violently with water.

    • Controls : Always handle sodium thiomethoxide under an inert nitrogen or argon atmosphere. Use explosion-proof equipment and ensure all equipment is properly grounded. [9][10]A dedicated scrubber system containing sodium hypochlorite (bleach) or sodium hydroxide should be in place to neutralize any vented methyl mercaptan gas. [7]* Nitroaromatic Compounds :

    • Hazards : Nitroaromatic compounds are toxic and should be handled with care to avoid skin contact or inhalation. [11]They can be thermally unstable and may decompose energetically at elevated temperatures.

    • Controls : Avoid excessive heating. Perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) before scaling up any new process involving nitroaromatics.

  • Personal Protective Equipment (PPE) :

    • Skin : Wear chemical-resistant gloves (Butyl or Neoprene are recommended for mercaptans), a flame-retardant lab coat, and chemical splash goggles. [7] * Respiratory : In case of potential exposure to methyl mercaptan gas, a positive-pressure, self-contained breathing apparatus (SCBA) is required. [12]

Product Characterization & Quality Control

The final product should be analyzed to confirm its identity and purity.

AnalysisSpecification
AppearanceYellow crystalline solid
Melting Point70-74 °C
Purity (HPLC/GC)≥ 99.0%
¹H NMR (CDCl₃)Conforms to structure
¹³C NMR (CDCl₃)Conforms to structure
Molecular Weight187.19 g/mol [1]

Conclusion

The large-scale synthesis of this compound is a well-established process that relies on the principles of nucleophilic aromatic substitution. Success on an industrial scale is contingent upon a thorough understanding of the reaction mechanism, careful control of reaction parameters, and an unwavering commitment to safety. By replacing the hazardous methyl mercaptan gas with its solid sodium salt and implementing robust engineering and administrative controls, this valuable intermediate can be produced efficiently and safely.

References

  • US4164517A - Preparation of fluoronitrobenzene - Google Patents. This patent describes methods for preparing fluoronitrobenzenes, including reactions in sulpholane, which is relevant to the general class of solvents used. [Link: https://patents.google.
  • Right to Know - Hazardous Substance Fact Sheet (Methyl Mercaptan). New Jersey Department of Health. Provides detailed safety, handling, and PPE recommendations for methyl mercaptan. [Link: https://nj.gov/health/eoh/rtkweb/documents/fs/1221.pdf]
  • Methyl Mercaptan - Chevron Phillips Chemical. Safety Data Sheet providing comprehensive information on fire and explosion protection, handling, and storage. [Link: https://www.cpchem.com/sds/100000013972_SDS_US_EN.PDF]
  • This compound | C7H6FNO2S | CID 59177191 - PubChem. National Institutes of Health. Provides chemical and physical properties of the target compound. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/59177191]
  • Methyl Mercaptan - Airgas - United States (US) SDS. Safety Data Sheet detailing exposure limits, handling precautions, and engineering controls. [Link: https://www.airgas.com/msds/001032.pdf]
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. Provides context on the reactivity of dihalogenated molecules like 2,4-difluoronitrobenzene in SNAr reactions. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8233930/]
  • METHYL MERCAPTAN - CAMEO Chemicals - NOAA. Provides emergency response information, including handling spills and fires. [Link: https://cameochemicals.noaa.gov/chemical/1165]
  • Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal - CDC. Agency for Toxic Substances and Disease Registry. Details toxicological information and medical management for exposure. [Link: https://wwwn.cdc.gov/ToxProfiles/MMG.aspx?mmgid=393&toxid=68]
  • This compound (C007B-524317) - Cenmed Enterprises. Commercial supplier data confirming the availability and use of the compound. [Link: https://www.cenmedenterprises.com/2-fluoro-4-methylthio-1-nitrobenzene-c007b-524317.html]
  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. This patent describes related chemistry starting from 3,4-difluoronitrobenzene, highlighting its use as a versatile starting material. [Link: https://patents.google.
  • A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives - Benchchem. Discusses the role of the nitro group in activating aromatic rings for nucleophilic aromatic substitution. [Link: https://www.benchchem.
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. Patent describing a synthesis method suitable for large-scale production of a related fluoronitro aromatic compound. [Link: https://patentscope.wipo.int/search/en/detail.jsf?docId=CN339023217]
  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Discusses nucleophilic aromatic substitution (SNAr) and its application in synthesizing drug-like anilines from nitrobenzenes. [Link: https://www.vapourtec.
  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? - Chemistry Stack Exchange. Explains the stability of the Meisenheimer intermediate and the activating effect of a para-nitro group. [Link: https://chemistry.stackexchange.
  • 2-FLUORO-1-METHYL-4-NITROBENZENE | CAS 1427-07-2 - Matrix Fine Chemicals. Commercial listing for a related compound, indicating the general class of molecules. [Link: https://www.matrix-fine-chemicals.com/product/2-fluoro-1-methyl-4-nitrobenzene-cas-1427-07-2-mm1427072.html]
  • This compound | 1025509-81-2 - ChemicalBook. Provides properties and supplier information for the target compound. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02581335.htm]
  • Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). ResearchGate. Shows a diagram for the general SNAr reaction on a related starting material. [Link: https://www.researchgate.net/figure/Possible-nucleophilic-aromatic-substitution-in-3-4-difluoronitrobenzene-DFNB-Nu_fig1_344158913]
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. Discusses the general toxicity and importance of nitroaromatic compounds as synthetic intermediates. [Link: https://www.researchgate.net/publication/259250269_Synthesis_and_Crystal_Structure_of_1-Chloro-2-methyl-4-nitrobenzene]
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate. Discusses the generally accepted mechanism for nucleophilic aromatic substitution (SNAr). [Link: https://www.researchgate.net/publication/282664531_Nucleophilic_Substitution_Reactions_of_24-Dinitrobenzene_Derivatives_with_Hydrazine_Leaving_Group_and_Solvent_Effects]
  • 2-fluoro-1-methyl-4-nitrobenzene - Sigma-Aldrich. Product listing for a structurally related compound. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/701072]
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. Highlights that chlorinated nitroaromatic compounds are important building blocks for industrial chemicals. [Link: https://www.mdpi.com/2073-4352/2/1/137]

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Application Notes and Protocols for 2-Fluoro-4-methylthio-1-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Drug Discovery

2-Fluoro-4-methylthio-1-nitrobenzene is a key aromatic building block in medicinal chemistry, prized for its specific reactivity in the synthesis of complex, biologically active molecules. Its utility stems from a well-defined arrangement of functional groups: a nitro group, which strongly activates the aromatic ring towards nucleophilic attack; a fluorine atom, an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions; and a methylthio group, which can be retained in the final molecule or further functionalized.[1] This trifecta of functionalities makes it a valuable precursor for the synthesis of a diverse range of pharmaceutical compounds, particularly kinase inhibitors.

The strategic placement of the electron-withdrawing nitro group ortho to the fluorine atom significantly lowers the electron density of the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. This predictable reactivity is the cornerstone of its application in drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C7H6FNO2S[1]
Molecular Weight 187.19 g/mol [1]
Appearance Yellow Solid (typical)General knowledge
CAS Number 1025509-81-2[1]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in medicinal chemistry is as an electrophilic partner in SNAr reactions. This reaction is a powerful tool for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are ubiquitous in pharmaceutical agents.

Mechanism of Action: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[2]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.[2]

  • Elimination of the Leaving Group: The fluoride ion is subsequently eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[2]

Caption: General workflow of an SNAr reaction.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a core heterocyclic scaffold linked to a substituted aniline moiety. This compound serves as a valuable precursor to these aniline fragments.

A notable example is in the synthesis of pan-RAF inhibitors. The compound LY3009120, a potent pan-RAF inhibitor, features a substituted phenylurea moiety.[3] The synthesis of such compounds often involves the initial SNAr reaction of a fluoronitrobenzene derivative, followed by reduction of the nitro group to an aniline, which then participates in further synthetic transformations.

Kinase_Inhibitor_Synthesis start 2-Fluoro-4-methylthio- 1-nitrobenzene snar SNAr with Amine (R-NH2) start->snar reduction Nitro Group Reduction (e.g., H2, Pd/C) snar->reduction aniline Substituted Aniline Intermediate reduction->aniline elaboration Further Synthetic Elaboration aniline->elaboration kinase_inhibitor Kinase Inhibitor (e.g., Pyrido[2,3-d]pyrimidine derivatives) elaboration->kinase_inhibitor

Caption: Synthetic pathway to kinase inhibitors.

Experimental Protocols

The following protocols are generalized procedures for the SNAr of this compound with common nucleophiles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 4-methylthio-2-nitroanilines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., K2CO3, Et3N, or DIPEA) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

  • Saturated aqueous NH4Cl

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the amine (1.1 - 1.5 equivalents) followed by the base (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Subsequent Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a crucial step for further functionalization.

Materials:

  • N-substituted 4-methylthio-2-nitroaniline (from Protocol 1)

  • Reducing agent (e.g., Fe powder and NH4Cl, or H2 with Pd/C)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Celite (for filtration if using Pd/C)

Procedure (using Fe/NH4Cl):

  • In a round-bottom flask, suspend the N-substituted 4-methylthio-2-nitroaniline (1.0 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) and ammonium chloride (1.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be used in the next step without further purification, or it can be purified by column chromatography or recrystallization.

Self-Validating System and Trustworthiness

The protocols provided are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC. The identity and purity of the products should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. Expected spectral data should be consistent with the desired product structure. For example, in the SNAr reaction with an amine, the disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate indicates product formation. Subsequent spectroscopic analysis will confirm the incorporation of the amine nucleophile and the loss of the fluorine atom.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its predictable reactivity in SNAr reactions, coupled with the potential for further functionalization of the resulting products, makes it an essential tool for the synthesis of complex and biologically active molecules, particularly in the realm of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in their drug discovery efforts.

References

  • PrepChem. Synthesis of 2-amino-4-methylthio-1-nitrobenzene. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Peng, B., Feng, Y., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(12), 5037-5051. Available from: [Link]

  • Google Patents. (2016). US 2016/0096848 A1: Type-S protein kinase inhibitors.

Sources

The Strategic Utility of 2-Fluoro-4-methylthio-1-nitrobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2-Fluoro-4-methylthio-1-nitrobenzene has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. Its trifunctional nature, featuring a nitro group, a fluorine atom, and a methylthio moiety, provides a powerful platform for a diverse array of chemical transformations.

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), rendering the fluorine atom an excellent leaving group. This predictable reactivity allows for the facile and regioselective introduction of a wide range of nucleophiles. Subsequently, the nitro group itself can be readily reduced to an aniline, a critical functional handle for further elaboration, such as amide bond formation, sulfonylation, or the construction of various heterocyclic systems. The methylthio group, while generally less reactive under these conditions, can be a site for later-stage functionalization, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the final molecule. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications and Synthetic Transformations

The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution at the C-F bond and the reduction of the nitro group. These reactions can be performed sequentially to generate highly functionalized aniline derivatives, which are precursors to a multitude of bioactive molecules, including kinase inhibitors and other pharmaceuticals.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism of the SNAr reaction.

This protocol describes the synthesis of 1-(4-(methylthio)-2-nitrophenyl)piperidine. The use of a secondary amine like piperidine is a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq.), add potassium carbonate (2.0 eq.) and DMF.

  • To this suspension, add piperidine (1.2 eq.) dropwise at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-(methylthio)-2-nitrophenyl)piperidine.

The reaction with anilines is crucial for the synthesis of diarylamine scaffolds, which are prevalent in many kinase inhibitors.

Materials:

  • This compound

  • Aniline

  • Potassium tert-butoxide (KOtBu)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and aniline (1.1 eq.) in toluene.

  • Add potassium tert-butoxide (1.5 eq.) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-(methylthio)-2-nitrophenyl)aniline.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal step that opens up a plethora of subsequent functionalization possibilities. Several methods can be employed for this transformation, with catalytic hydrogenation and reduction using metals in acidic media being the most common. The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.

This method is generally clean and high-yielding, employing a heterogeneous catalyst that can be easily removed by filtration.

Materials:

  • Substituted 4-(methylthio)-2-nitroaniline derivative (from SNAr reaction)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the nitroaromatic compound (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding aniline, which is often pure enough for the next step or can be further purified by crystallization or chromatography.

Reduction with stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[1]

Materials:

  • Substituted 4-(methylthio)-2-nitroaniline derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the nitroaromatic compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 eq.) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise with stirring. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of NaOH until the pH is basic. This will precipitate tin salts.

  • Filter the mixture through a pad of celite, washing the solids with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the aniline derivative.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The 2-amino-4-(methylthio)aniline scaffold, readily accessible from this compound, is a key structural motif in several kinase inhibitors. For instance, it is structurally analogous to intermediates used in the synthesis of BRAF inhibitors like Dabrafenib (GSK2118436).[2][3] The anilino-pyrimidine core of Dabrafenib is crucial for its binding to the ATP-binding site of the BRAF kinase. The synthetic strategies outlined above can be employed to generate novel analogs of such inhibitors for structure-activity relationship (SAR) studies.

Diagram 2: Synthetic Pathway to a Kinase Inhibitor Precursor

Caption: Synthetic workflow to a kinase inhibitor precursor.

Data Summary

The following table provides illustrative data for the transformations described. Yields are representative and may vary based on the specific substrate and reaction conditions.

Transformation Starting Material Reagents and Conditions Product Typical Yield
SNAr This compoundPiperidine, K₂CO₃, DMF, 80 °C1-(4-(methylthio)-2-nitrophenyl)piperidine85-95%
SNAr This compoundAniline, KOtBu, Toluene, 100 °CN-(4-(methylthio)-2-nitrophenyl)aniline70-85%
Nitro Reduction N-(4-(methylthio)-2-nitrophenyl)anilineH₂, 10% Pd/C, MeOH, rt, 3 atmN¹-phenyl-4-(methylthio)benzene-1,2-diamine>90%
Nitro Reduction 1-(4-(methylthio)-2-nitrophenyl)piperidineSnCl₂·2H₂O, HCl, EtOH, reflux2-(piperidin-1-yl)-5-(methylthio)aniline80-90%

Conclusion and Future Outlook

This compound stands out as a strategically important building block in modern organic synthesis. Its well-defined reactivity allows for the sequential and regioselective installation of diverse functionalities, providing a reliable pathway to complex and highly substituted aromatic compounds. The protocols detailed herein serve as a practical guide for researchers to harness the synthetic potential of this versatile molecule. As the demand for novel therapeutic agents and functional materials continues to grow, the application of such cleverly designed building blocks will undoubtedly play a pivotal role in accelerating the pace of discovery and innovation in the chemical sciences.

References

  • Dabrafenib (GSK2118436) and its discovery. ACS Med. Chem. Lett.2013, 4 (3), 358–362.
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc. 2008, 14, 1-6.

Sources

Application Notes and Protocols for the Reaction of 2-Fluoro-4-methylthio-1-nitrobenzene with Sulfur Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-S Bond Formation in Modern Synthesis

The synthesis of aryl thioethers is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. These moieties are prevalent in a wide array of biologically active molecules and functional materials. The nucleophilic aromatic substitution (SNAr) reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, including the crucial C-S linkage.[1][2] The substrate, 2-Fluoro-4-methylthio-1-nitrobenzene, is an excellent candidate for such transformations. Its aromatic ring is activated by the potent electron-withdrawing nitro group, positioned ortho to the fluorine atom, which serves as an excellent leaving group. This electronic arrangement significantly lowers the energy barrier for nucleophilic attack at the ipso-carbon.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with various sulfur nucleophiles. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution, present expected analytical data for the resulting thioether products, and discuss important safety considerations.

Reaction Mechanism: The Addition-Elimination Pathway

The reaction of this compound with sulfur nucleophiles proceeds via the classical SNAr addition-elimination mechanism.[1][4] This two-step process is initiated by the attack of the sulfur nucleophile on the carbon atom bearing the fluorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, a direct consequence of the strong -M and -I effects of the nitro group.

The initial nucleophilic attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second, typically rapid, step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final aryl thioether product.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of a variety of aryl thioethers from this compound.

Protocol 1: Reaction with an Aliphatic Thiol (e.g., 1-Octanethiol)

This protocol details the reaction with a simple alkyl thiol, a common class of sulfur nucleophiles.

Materials:

  • This compound

  • 1-Octanethiol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes to ensure a good suspension.

  • Add 1-Octanethiol (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with an Aromatic Thiol (e.g., Thiophenol)

This protocol outlines the reaction with an aromatic thiol, which may exhibit different reactivity compared to its aliphatic counterpart.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard workup and purification glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the thiophenolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[3]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent in vacuo. Purify the residue by flash column chromatography.

experimental_workflow cluster_protocol1 Protocol 1: Aliphatic Thiol cluster_protocol2 Protocol 2: Aromatic Thiol p1_start Mix Reactant, K₂CO₃, DMF p1_add_thiol Add 1-Octanethiol p1_start->p1_add_thiol p1_heat Heat to 60-80 °C & Monitor p1_add_thiol->p1_heat p1_workup Aqueous Workup & Extraction p1_heat->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Product p1_purify->p1_product p2_start Generate Thiophenolate (NaH, THF) p2_add_reactant Add this compound p2_start->p2_add_reactant p2_react Stir at RT & Monitor p2_add_reactant->p2_react p2_quench Quench with NH₄Cl p2_react->p2_quench p2_workup Extraction p2_quench->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_product Product p2_purify->p2_product

Caption: General experimental workflows for the SNAr reaction.

Data Presentation: Product Characterization

The successful synthesis of the target aryl thioethers can be confirmed by a combination of spectroscopic techniques. Below are the expected analytical data for representative products.

Product Structure Molecular Formula Molecular Weight Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm)
1-Nitro-4-(methylthio)-2-(octylthio)benzene[Image of 1-Nitro-4-(methylthio)-2-(octylthio)benzene structure]C₁₅H₂₃NO₂S₂313.48~8.1 (d), ~7.3 (dd), ~7.0 (d), ~2.9 (t), ~2.5 (s), 1.8-1.2 (m), ~0.9 (t)~150, ~145, ~135, ~125, ~123, ~120, ~33, ~31, ~29, ~28, ~22, ~15, ~14
1-Nitro-4-(methylthio)-2-(phenylthio)benzene[Image of 1-Nitro-4-(methylthio)-2-(phenylthio)benzene structure]C₁₃H₁₁NO₂S₂277.36~8.2 (d), ~7.6-7.4 (m), ~7.2 (dd), ~6.9 (d), ~2.5 (s)~148, ~146, ~135, ~133, ~130, ~129, ~128, ~125, ~122, ~118, ~15

Note: The chemical shifts are approximate and may vary depending on the solvent and concentration. The provided data is based on analogous structures and predictive models.

Safety Precautions

Handling of the reagents and products involved in these reactions requires strict adherence to safety protocols.

  • This compound: This compound is a nitroaromatic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[5][6]

  • Thiols: Many thiols, especially low molecular weight ones, are volatile and have strong, unpleasant odors. They are also toxic. All manipulations should be performed in a well-ventilated fume hood.[7]

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Solvents: DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9]

Applications in Drug Discovery

The thioether products synthesized through these protocols are valuable intermediates in the development of new therapeutic agents. The presence of the nitro group allows for further functionalization, most commonly through reduction to an aniline, which can then be elaborated into more complex structures. Aryl thioethers are found in a variety of pharmaceuticals, and the methods described herein provide a reliable route to access novel analogs for screening and lead optimization.

Conclusion

The nucleophilic aromatic substitution reaction of this compound with sulfur nucleophiles is a robust and high-yield method for the synthesis of diverse aryl thioethers. The protocols and data presented in this application note offer a practical guide for researchers in the field. The straightforward nature of the reaction, coupled with the potential for further chemical modification of the products, underscores the utility of this chemistry in the pursuit of new molecular entities for a range of scientific applications.

References

  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

  • Biological Magnetic Resonance Bank. Nitrobenzene at BMRB. [Link]

  • Zaidan, R. K., & Saleh, A. (2022). Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. Journal of Kufa for Chemical Sciences, 2(9). [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894379. [Link]

  • Not Voodoo. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. November 4, 2017. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • ResearchGate. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. June 8, 2022. [Link]

  • Taylor & Francis Online. Thioethers – Knowledge and References. [Link]

  • The Royal Society of Chemistry. 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. [Link]

  • PubChem. This compound. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Characterization of the Novel Thiophene Derivatives. March 16, 2019. [Link]

  • Cenmed Enterprises. This compound (C007B-524317). [Link]

  • PubMed. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. [Link]

  • Google Patents.
  • Digital Commons @ NJIT. The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting advice and answers to frequently asked questions to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield in this SNAr reaction is a common problem that can often be traced back to a few critical parameters. The reaction involves the displacement of a fluoride from an activated aromatic ring by a nucleophile, and its efficiency is highly dependent on the reaction environment.[1][2]

  • Reagent Quality and Stoichiometry:

    • Nucleophile Source: The nucleophile, sodium thiomethoxide (NaSMe), is highly hygroscopic and susceptible to oxidation. Ensure it is dry and, if possible, from a freshly opened container or titrated before use. Old or poorly stored NaSMe can lead to lower effective concentrations and the formation of byproducts like dimethyl disulfide.

    • Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of sodium thiomethoxide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if there is any uncertainty about its purity. However, a large excess can promote di-substitution.

  • Reaction Conditions:

    • Solvent Purity: The choice of a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is critical. These solvents effectively solvate the cation (Na+) while leaving the nucleophile (SMe-) relatively free, accelerating the reaction.[1] The solvent must be anhydrous, as water can hydrolyze the starting material and consume the nucleophile.

    • Temperature Control: The reaction rate is highly temperature-dependent. Insufficient heat will result in a sluggish or incomplete reaction. Conversely, excessive temperatures can lead to side reactions and decomposition. A typical starting point is 80-100 °C, but optimization may be required.[3]

  • Atmospheric Control:

    • Inert Atmosphere: The thiolate anion is easily oxidized by atmospheric oxygen to form dimethyl disulfide. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) from start to finish is one of the most effective ways to prevent this side reaction and improve the yield of the desired product.

Question 2: I am observing a significant amount of the di-substituted byproduct, 2,4-bis(methylthio)-1-nitrobenzene. How can I improve selectivity for the mono-substituted product?

Answer: The formation of the di-substituted product occurs when the second fluorine atom (at the C2 position) is also replaced by the methylthiolate nucleophile. The key to preventing this is understanding and controlling the factors that govern regioselectivity in SNAr reactions.

The nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. It activates both the ortho (C2) and para (C4) positions through resonance stabilization of the Meisenheimer intermediate.[1] However, the para position is generally more activated, making the substitution at C4 the kinetically favored first step.

To maximize mono-substitution:

  • Control Stoichiometry: Do not use a large excess of sodium thiomethoxide. Stick to a range of 1.05 to 1.2 equivalents. Carefully add the nucleophile, potentially portion-wise or via syringe pump, to avoid high local concentrations.

  • Lower the Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for the second, less favorable substitution. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 70-80 °C) can significantly enhance selectivity.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (2,4-difluoronitrobenzene) and the appearance of the product. Quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-substituted product.

Data Presentation: Effect of Reaction Conditions on Product Selectivity
Entry Equivalents of NaSMe Temperature (°C) Time (h) Yield of Mono-product (%) Yield of Di-product (%)
11.1804855
21.112027025
31.58046530
41.512024055

Note: These are representative data to illustrate trends.

Question 3: My purification by column chromatography is difficult, and the product seems unstable on silica gel. What are the best practices for isolation?

Answer: Thioether compounds, especially those activated by a nitro group, can be susceptible to oxidation on silica gel, leading to the formation of sulfoxides and sulfones. This can result in streaking on TLC, difficult separation, and lower isolated yields.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by pouring it into a large volume of ice-cold water. This precipitates the organic product and dissolves inorganic salts.

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[4][5]

    • Wash the combined organic layers sequentially with water, dilute acid (e.g., 1M HCl) to neutralize any remaining base, and finally with brine to aid in drying.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification Strategy:

    • Deactivated Silica: If column chromatography is necessary, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a mild base like triethylamine (~1%) to neutralize acidic sites.

    • Alternative Solvents: Use a less polar solvent system for elution if possible. A common choice is a gradient of ethyl acetate in hexanes or petroleum ether.

    • Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization is often a superior method to chromatography. It avoids potential on-column degradation and is more scalable. Test various solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find suitable conditions.

Frequently Asked Questions (FAQs)

Question 1: What is the detailed reaction mechanism for the synthesis of this compound?

Answer: The synthesis proceeds via the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[1][6] This is a two-step process:

  • Addition Step (Rate-Determining): The nucleophile (methylthiolate anion, -SMe) attacks the electron-deficient carbon atom at the C4 position of the 2,4-difluoronitrobenzene ring. This position is para to the strongly electron-withdrawing nitro group. The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1]

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group, which is the fluoride ion. Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial attack.

Visualization: SNAr Reaction Mechanism

Caption: SNAr mechanism for the synthesis of the target compound.

Question 2: Why is 2,4-difluoronitrobenzene the preferred starting material over, for example, 2,4-dichloronitrobenzene?

Answer: This is an excellent question that highlights a key difference between SNAr and SN2/SN1 reactions. In aliphatic substitutions, iodide is the best halide leaving group and fluoride is the worst. For SNAr reactions, the trend is reversed: F > Cl > Br > I .

The reason lies in the rate-determining step. In SNAr, the slow step is the initial nucleophilic attack to form the Meisenheimer complex. The leaving group's ability to depart does not influence the rate of this first step. Instead, the determining factor is the electrophilicity of the carbon being attacked. Fluorine is the most electronegative halogen, so it withdraws electron density from the aromatic ring most strongly via induction. This makes the carbon atom it is attached to more electron-deficient (more electrophilic) and therefore more susceptible to nucleophilic attack. This significantly lowers the activation energy of the rate-determining step, making the overall reaction faster.[7][8]

Experimental Protocol: Optimized Synthesis

This protocol provides a reliable method for the synthesis of this compound with a target yield of >85%.

Materials:

  • 2,4-Difluoronitrobenzene (1.0 eq)

  • Sodium thiomethoxide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine

Procedure:

  • Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-difluoronitrobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Nucleophile Addition: Carefully add sodium thiomethoxide (1.1 eq) to the stirred solution in portions over 10 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80 °C under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes). The reaction is typically complete in 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into a beaker containing ice water (10x the volume of DMF).

    • Extract the aqueous suspension three times with ethyl acetate.

    • Combine the organic layers and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system like ethanol/water.

Visualization: Experimental Workflow

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. We provide in-depth, field-proven insights and troubleshooting strategies grounded in established chemical principles.

Synthesis Overview: The Primary Challenge

The most common and direct route to this compound is the electrophilic nitration of 4-fluorothioanisole. While seemingly straightforward, this reaction is a delicate balance. The starting material contains two activating, ortho-, para-directing groups (–F and –SCH₃), but the reaction conditions required for nitration can lead to significant side reactions, primarily oxidation of the sensitive methylthio group.

Synthesis_Pathway Start 4-Fluorothioanisole Product 2-Fluoro-4-methylthio- 1-nitrobenzene Start->Product HNO₃ / H₂SO₄ (Nitration)

Caption: Primary synthetic route to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the chemical reasoning and actionable solutions.

Q1: My post-reaction analysis (GC-MS/LC-MS) shows unexpected peaks with mass increases of +16 and +32 amu relative to my product. What are these impurities?

Answer: This is the most frequent issue and is almost certainly due to the oxidation of the methylthio group (–SCH₃). The strong oxidizing nature of the nitrating mixture (HNO₃/H₂SO₄) can readily convert the sulfide to a sulfoxide (–SOCH₃, +16 amu) and further to a sulfone (–SO₂CH₃, +32 amu).[1]

Causality: The sulfur atom in the methylthio group is electron-rich and highly susceptible to oxidation. The reaction rate of this oxidation is highly temperature-dependent and competes directly with the desired aromatic nitration.

Side_Reactions Start 4-Fluorothioanisole Main_Product Desired Product (this compound) Start->Main_Product Nitration (Desired) Side_Product1 Sulfoxide Impurity (+16 amu) Start->Side_Product1 Oxidation (Side Reaction) Side_Product2 Sulfone Impurity (+32 amu) Side_Product1->Side_Product2 Further Oxidation

Caption: Competing nitration and oxidation pathways.

Troubleshooting & Prevention:

  • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of the nitrating agent. An ice-salt bath is recommended over a simple ice bath for better control.

  • Slow Reagent Addition: Add the nitrating mixture dropwise to the solution of 4-fluorothioanisole. This prevents localized temperature spikes and high concentrations of the oxidizing agent.

  • Choice of Nitrating Agent: For sensitive substrates, consider milder nitrating agents. A pre-formed nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent can sometimes provide better selectivity and reduce oxidation, although it is a more expensive reagent.

  • Reverse Addition: In some cases, adding the substrate solution to the cold nitrating mixture can maintain a low substrate concentration and suppress side reactions. This must be validated at a small scale first.

Q2: My NMR analysis indicates the presence of multiple isomers. How can I improve the regioselectivity of the nitration?

Answer: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. Both fluorine (–F) and methylthio (–SCH₃) are ortho-, para-directing groups. The nitro group (–NO₂) will be directed to positions ortho or para to these substituents.

  • Desired Product: Nitration occurs ortho to the –SCH₃ group and meta to the –F group.

  • Primary Isomeric Impurity: The main isomer typically results from nitration ortho to the –F group (3-Fluoro-4-methylthio-1-nitrobenzene).

Causality: The –SCH₃ group is a stronger activating group than –F, which generally leads to the desired 2-nitro isomer being the major product. However, this selectivity is not absolute and is influenced by reaction conditions.

Troubleshooting & Prevention:

  • Solvent Choice: The polarity of the solvent can influence isomer distribution. Running the reaction in a less polar solvent like dichloromethane (DCM) or using sulfuric acid as both catalyst and solvent can alter the isomer ratio.

  • Temperature: Lowering the reaction temperature (e.g., to -10°C) can enhance selectivity by favoring the kinetically controlled product, which is often the sterically less hindered or electronically most favored isomer.

  • Purification: Complete separation of these isomers is often challenging due to similar polarities. Careful column chromatography using a shallow gradient of ethyl acetate in hexanes is typically required.

Q3: I am attempting this synthesis via a Nucleophilic Aromatic Substitution (SNAr) route on a dinitro- or dihalo-precursor and observing unexpected products. What could be going wrong?

Answer: An alternative synthesis might involve reacting a precursor like 2,4-difluoronitrobenzene or 1,2-difluoro-4-nitrobenzene with a methylthiolate nucleophile (e.g., NaSCH₃). The success of this SNAr reaction depends on the targeted displacement of the correct leaving group.[2][3]

Common Issues & Causality:

  • Displacement of the Wrong Halogen: In a molecule like 1,2-difluoro-4-nitrobenzene, both fluorine atoms are activated by the para-nitro group. The nucleophile can attack both positions, leading to a mixture of products. The fluorine ortho to the nitro group is generally more activated and more likely to be displaced.

  • Displacement of the Nitro Group: While less common, the nitro group itself can act as a leaving group in SNAr reactions, especially if the ring is highly activated by other electron-withdrawing groups.[4] This can lead to the formation of 1,3-difluoro-4-(methylthio)benzene, an undesired byproduct.

  • Dialkyl Sulfide Formation: The methylthiolate nucleophile (CH₃S⁻) can be oxidized to form dimethyl disulfide (CH₃SSCH₃), especially if air is present in the reaction. This consumes the nucleophile and lowers the yield.

Troubleshooting & Prevention:

  • Choice of Starting Material: The ideal SNAr precursor is one where only one position is strongly activated for substitution. 2,4-Difluoronitrobenzene is a common choice, where the fluorine at C-4 is para to the nitro group and the fluorine at C-2 is ortho, making both susceptible but often with different reaction rates.

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure the complete conversion of the starting material, but avoid a large excess which can promote side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the thiolate nucleophile.

Frequently Asked Questions (FAQs)

  • What are the best analytical methods to monitor the reaction and identify impurities?

    • Thin Layer Chromatography (TLC): Excellent for real-time monitoring of the disappearance of the starting material and the appearance of products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the volatile product and byproducts like the sulfoxide and sulfone, providing both retention time and mass data.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for unambiguous structural confirmation of the final product and characterization of any isolated isomers. ¹⁹F NMR is particularly useful for distinguishing between fluoro-isomers.

  • How can I effectively remove the sulfoxide and sulfone byproducts?

    • These byproducts are significantly more polar than the desired sulfide product. A well-executed column chromatography on silica gel, typically with a solvent system like Hexane/Ethyl Acetate or Hexane/DCM, can provide effective separation. A gradual increase in the polar solvent (gradient elution) is recommended.

  • What are the critical safety precautions for this synthesis?

    • The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

    • The reaction is highly exothermic. Ensure adequate cooling and slow, controlled addition of reagents to prevent a runaway reaction.

    • Organic nitro compounds can be thermally unstable and potentially explosive. Avoid heating the crude product to high temperatures during solvent removal.

Recommended Experimental Protocol

This protocol for the nitration of 4-fluorothioanisole is designed to maximize the yield of the desired product while minimizing side reactions.

Reagent & Parameter Control
Reagent / ParameterSpecificationCritical Function & Rationale
4-Fluorothioanisole>98% PurityHigh-purity starting material prevents the introduction of impurities that can complicate purification.
Sulfuric Acid (H₂SO₄)98%, ConcentratedActs as a catalyst to generate the nitronium ion (NO₂⁺) electrophile and as a solvent.[5]
Nitric Acid (HNO₃)70%, FumingThe source of the nitro group.
Temperature 0°C to 5°C The most critical parameter. Minimizes the oxidation of the methylthio group.
Addition Rate Dropwise over 30-45 minPrevents exothermic spikes and localized high concentrations of the oxidizing agent.
Reaction Time1-2 hours (TLC monitored)Ensures complete conversion without allowing significant time for byproduct formation.
Step-by-Step Methodology

Workflow A Charge Reactor with 4-Fluorothioanisole & H₂SO₄ B Cool to 0-5°C (Ice-Salt Bath) A->B D Add Nitrating Mixture Dropwise (Maintain Temp < 5°C) B->D C Prepare Nitrating Mixture (HNO₃ in H₂SO₄) C->D E Stir at 0-5°C for 1-2h (Monitor by TLC) D->E F Quench Reaction (Pour onto Ice Water) E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for controlled nitration.

  • Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 4-fluorothioanisole (1.0 eq).

  • Cooling: Cool the flask to 0°C using an ice-salt bath.

  • Nitrating Mixture Preparation: In the dropping funnel, cautiously prepare the nitrating mixture by adding nitric acid (1.05 eq) to concentrated sulfuric acid (2-3 vol) at 0°C.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of 4-fluorothioanisole, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C and monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel to isolate the pure this compound.

References

  • E. Buncel, J. M. Dust, and F. Terrier. (2009). The Role of the Nitro Group in Organic Chemistry. Wiley. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-4-methylthio-1-nitrobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Fluoro-4-methylthio-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the challenges you may encounter during the purification of this important synthetic intermediate. Our goal is to move beyond simple step-by-step instructions and empower you with the scientific rationale behind each experimental choice, ensuring a robust and reproducible purification process.

Understanding the Molecule: Key Physicochemical Properties

Before diving into the practical aspects of column chromatography, it is crucial to understand the physicochemical properties of this compound. These properties will dictate its behavior on a chromatography column and inform our choice of stationary and mobile phases.

PropertyValueImplication for Chromatography
Molecular Formula C₇H₆FNO₂S[1]Indicates the presence of polar functional groups (nitro, fluoro) and a sulfur-containing group.
Molecular Weight 187.19 g/mol [1]Standard molecular weight for small organic molecules.
XLogP3 2.2This computed value suggests that the compound is moderately nonpolar. It will likely have good solubility in common organic solvents used for chromatography.
Functional Groups Nitro (-NO₂), Fluoro (-F), Methylthio (-SCH₃)The nitro and fluoro groups are electron-withdrawing and increase the compound's polarity. The methylthio group is less polar. The overall polarity will be a balance of these influences.

Recommended General Protocol for Column Chromatography

This protocol is a starting point and should be optimized based on your specific crude sample and the impurities present.

Experimental Workflow: Column Chromatography of this compound

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Hexane:Ethyl Acetate) Solvent 2. Select Solvent System (Rf ~0.2-0.3) TLC->Solvent Column_Prep 3. Prepare Silica Gel Column Solvent->Column_Prep Sample_Prep 4. Prepare Sample (Dry or Wet Loading) Column_Prep->Sample_Prep Loading 5. Load Sample onto Column Sample_Prep->Loading Elution 6. Elute with Solvent System Loading->Elution Collection 7. Collect Fractions Elution->Collection TLC_Fractions 8. Analyze Fractions by TLC Collection->TLC_Fractions Pooling 9. Pool Pure Fractions TLC_Fractions->Pooling Evaporation 10. Evaporate Solvent Pooling->Evaporation

Caption: Workflow for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis Before setting up a column, it is essential to perform TLC to determine an appropriate solvent system. This will save you significant time and resources.

  • Stationary Phase: Use a standard silica gel TLC plate.

  • Mobile Phase Screening: Start with a mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). A good starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate.

  • Goal: The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.[2] This ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.

Step 2: Column Preparation

  • Stationary Phase: For normal-phase chromatography, silica gel (230-400 mesh) is the most common choice.[3]

  • Packing the Column: The column can be packed using either a dry or wet method. The wet method, where a slurry of silica gel in the initial, nonpolar eluent is poured into the column, is often preferred as it minimizes the chances of air bubbles and channeling.[4]

Step 3: Sample Loading

  • Dry Loading: If your crude sample is not very soluble in the initial eluent, it is best to use a dry loading method. Dissolve your sample in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.

  • Wet Loading: If your sample is soluble in the initial eluent, dissolve it in a minimal amount of this solvent and carefully pipette it onto the top of the column.

Step 4: Elution and Fraction Collection

  • Begin eluting with the solvent system determined by your TLC analysis. You can use either an isocratic elution (the solvent composition remains constant) or a gradient elution (the polarity of the solvent is gradually increased).

  • Collect fractions in test tubes or other suitable containers. The size of the fractions will depend on the size of your column and the expected separation.

Step 5: Analysis of Fractions

  • Analyze the collected fractions by TLC to determine which ones contain your purified product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.

Issue 1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.

Question: I've tried various hexane:ethyl acetate ratios, and even pure ethyl acetate, but my compound remains at the origin of the TLC plate. What should I do?

Answer: This indicates that your compound is too polar for the chosen solvent system. You need to use a more polar mobile phase.

  • Scientific Rationale: In normal-phase chromatography, the stationary phase (silica gel) is very polar. Polar compounds will adsorb strongly to the silica gel and will only move up the TLC plate (or down the column) if the mobile phase is polar enough to compete for the binding sites on the silica gel.

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent System: A common and effective solvent system for more polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase it.

    • Caution with Methanol: Be aware that using more than 10% methanol in your mobile phase can start to dissolve the silica gel, which can affect your separation and contaminate your product.[5]

    • Alternative Polar Solvents: You can also try other solvent systems like ethyl acetate/acetone or even add a small amount of a more polar solvent like acetonitrile to your existing system.[2]

Issue 2: My compound streaks on the TLC plate and the column, leading to poor separation.

Question: I'm observing significant tailing or streaking of my compound spot on the TLC plate, and this is translating to broad, overlapping bands on my column. How can I improve the peak shape?

Answer: Streaking is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column. For nitro-containing aromatic compounds, the acidic nature of silica gel can sometimes be a factor.

  • Scientific Rationale: The surface of silica gel has silanol groups (Si-OH) which are acidic. If your compound has basic functionalities or can interact strongly with these acidic sites, it can lead to tailing. Overloading the column with too much sample can also saturate the stationary phase, leading to poor peak shape.

  • Troubleshooting Steps:

    • Check for Overloading: Ensure you are not loading too much sample onto your column. A general rule of thumb is to load 1-5% of the mass of the silica gel.[6]

    • Modify the Mobile Phase:

      • For potentially acidic compounds: Adding a small amount (0.1-1%) of acetic acid to your mobile phase can help to improve the peak shape of acidic compounds by keeping them in their protonated form.[4]

      • For potentially basic impurities: While this compound is not basic, some impurities in your crude mixture might be. Adding a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase can neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds.[2]

    • Consider an Alternative Stationary Phase: If modifying the mobile phase does not resolve the issue, you could consider using a less acidic stationary phase like alumina.[7] Alumina is available in neutral, acidic, and basic forms, allowing you to choose the one that is most compatible with your compound.

Issue 3: My compound appears to be decomposing on the column.

Question: I've run a column, but I'm getting a very low recovery of my product, and I see new, unexpected spots on the TLC of my fractions. I suspect my compound is not stable on silica gel. How can I confirm this and what can I do?

Answer: It is possible for some compounds, particularly those with sensitive functional groups, to decompose on silica gel.[8]

  • Scientific Rationale: The acidic nature of silica gel can catalyze the decomposition of certain compounds. It's important to test the stability of your compound on silica before committing to a large-scale purification.

  • Troubleshooting Steps:

    • Perform a Stability Test (2D TLC):

      • Spot your crude mixture in one corner of a TLC plate.

      • Run the TLC in a suitable solvent system.

      • After the first run, dry the plate completely.

      • Rotate the plate 90 degrees and run it again in the same solvent system.

      • If your compound is stable, all the spots will lie on a diagonal line. If you see spots that are off the diagonal, it indicates that decomposition has occurred.[8]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base like triethylamine. This can be done by preparing a slurry of the silica gel in your eluent containing a small percentage of triethylamine.

    • Use an Alternative Stationary Phase: As mentioned before, alumina can be a good alternative to silica gel for acid-sensitive compounds.[7] Florisil is another option for certain applications.[8]

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to speed up the elution.

Troubleshooting Decision Tree

G Start Problem with Purification Q1 Poor Separation? Start->Q1 Q2 Compound Streaking? Q1->Q2 No A1_1 Optimize Solvent System (Adjust Polarity) Q1->A1_1 Yes Q3 Low Recovery? Q2->Q3 No A2_1 Check for Overloading Q2->A2_1 Yes A3_1 Perform 2D TLC Stability Test Q3->A3_1 Yes End Successful Purification Q3->End No A1_2 Try a Different Solvent System (e.g., DCM/MeOH) A1_1->A1_2 A1_3 Use a Finer Mesh Silica Gel A1_2->A1_3 A1_3->End A2_2 Add Modifier to Mobile Phase (e.g., Acetic Acid or Triethylamine) A2_1->A2_2 A2_3 Switch to Alumina A2_2->A2_3 A2_3->End A3_2 Deactivate Silica Gel A3_1->A3_2 A3_3 Use Alumina or Florisil A3_2->A3_3 A3_4 Elute Faster A3_3->A3_4 A3_4->End

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Sources

Technical Support Center: Nucleophilic Aromatic Substitution on 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-4-methylthio-1-nitrobenzene. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate your experiments successfully.

Understanding the Substrate: this compound

This compound is a highly useful substrate in organic synthesis. Its reactivity is governed by the principles of nucleophilic aromatic substitution. The nitro group (-NO2), a powerful electron-withdrawing group, is positioned ortho to the fluorine atom, which significantly activates the aromatic ring for nucleophilic attack. This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2] The fluorine atom serves as an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens.[3] The methylthio (-SCH3) group at the para position also influences the electronic properties of the ring, though to a lesser extent than the nitro group.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing low or no conversion?

A1: Low conversion in SNAr reactions with this substrate can stem from several factors. Firstly, ensure your nucleophile is sufficiently strong for the reaction. While the ring is activated, weak nucleophiles may require more forcing conditions. Secondly, the reaction conditions, including solvent and temperature, are critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they solvate the cation of the nucleophile salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[4] Lastly, insufficient temperature can lead to slow reaction rates. Most SNAr reactions require heating to proceed at a reasonable pace.

Q2: I'm observing multiple spots on my TLC plate, including what I suspect are byproducts. What are the likely side reactions?

A2: The most common side reaction to be aware of with this substrate is the oxidation of the methylthio group to the corresponding sulfoxide or sulfone. This can occur if there are residual oxidizing agents in your reaction mixture or during workup if exposed to air for prolonged periods, especially in the presence of certain metal impurities.[2] Another possibility, though less common under standard SNAr conditions, is the displacement of the methylthio group. However, the methylthio group is a significantly poorer leaving group than fluoride.[1]

Q3: Is it possible for the nitro group to react?

A3: Under the nucleophilic conditions of an SNAr reaction, the nitro group is generally stable. However, if you are using reagents that have reducing capabilities, the nitro group can be reduced to an amine or other intermediates. This is a crucial consideration when planning multi-step syntheses.[5]

Q4: Which is a better leaving group in this molecule, fluoride or the methylthio group?

A4: The fluoride atom is a much better leaving group in nucleophilic aromatic substitution reactions compared to the methylthio group.[1] This is a key principle of SNAr reactions on activated aryl fluorides. The rate-determining step is the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, facilitating this attack.[3]

Troubleshooting Guide

The following table outlines common problems encountered during nucleophilic substitution on this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Formation 1. Insufficiently reactive nucleophile: The nucleophilicity of your chosen reagent may be too low. 2. Inappropriate solvent: Protic solvents can solvate and deactivate the nucleophile. 3. Low reaction temperature: The activation energy for the reaction has not been overcome. 4. Poor quality of starting material: Impurities in the substrate or nucleophile can inhibit the reaction.1. Increase nucleophile strength: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ. For alkoxides, ensure they are freshly prepared. 2. Solvent selection: Switch to a polar aprotic solvent such as DMF, DMSO, or THF.[4] 3. Increase temperature: Gradually increase the reaction temperature and monitor the progress by TLC. 4. Verify starting material purity: Confirm the purity of your this compound and nucleophile by NMR or other analytical techniques.
Formation of a More Polar Byproduct (suspected sulfoxide) 1. Oxidation of the methylthio group: The sulfur atom is susceptible to oxidation.[2] 2. Presence of oxidizing agents: This can be from the reagents or formed in situ.1. Degas solvents: Purge your reaction solvent with nitrogen or argon to remove dissolved oxygen. 2. Workup with a reducing quench: During the workup, wash the organic layer with a mild reducing agent solution like aqueous sodium bisulfite or sodium thiosulfate to quench any residual oxidants.[2]
Complex Mixture of Products 1. Decomposition of starting material or product: High temperatures or prolonged reaction times can lead to degradation. 2. Multiple reaction sites: While less likely, a very strong nucleophile/base could potentially interact with other parts of the molecule.1. Optimize reaction time and temperature: Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid over-reaction or decomposition. 2. Control stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).
Difficulty in Product Purification 1. Co-elution of starting material and product: If the polarity difference is small. 2. Presence of non-polar impurities: These may be difficult to separate from the product.1. Optimize chromatography: Use a shallower solvent gradient in your column chromatography or explore different solvent systems. 2. Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

Experimental Protocol: A Representative SNAr Reaction

This protocol details the reaction of this compound with a secondary amine, piperidine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq, as a base)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add piperidine (1.2 eq) dropwise to the stirring mixture.

  • Attach a condenser and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the nucleophilic substitution on this compound.

TroubleshootingWorkflow Start Reaction Start Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Problem Problem Identified? Monitor->Problem NoConversion Low/No Conversion Problem->NoConversion Yes Byproducts Byproducts Observed Problem->Byproducts Yes Purification Purification Issues Problem->Purification Yes Success Successful Reaction Problem->Success No CheckReagents Check Reagents & Conditions NoConversion->CheckReagents CheckOxidation Investigate Oxidation Byproducts->CheckOxidation OptimizeChroma Optimize Purification Purification->OptimizeChroma IncreaseTemp Increase Temperature CheckReagents->IncreaseTemp ChangeSolvent Change Solvent (Polar Aprotic) CheckReagents->ChangeSolvent StrongerNuc Use Stronger Nucleophile/Base CheckReagents->StrongerNuc Degas Degas Solvents/Inert Atmosphere CheckOxidation->Degas Quench Use Reductive Quench (Workup) CheckOxidation->Quench Recrystallize Attempt Recrystallization OptimizeChroma->Recrystallize NewColumn New Chromatography Conditions OptimizeChroma->NewColumn IncreaseTemp->Monitor ChangeSolvent->Monitor StrongerNuc->Monitor Degas->Monitor Quench->Monitor Recrystallize->Success NewColumn->Success

Caption: Troubleshooting workflow for SNAr reactions.

References

  • Toohey, J. I. (1977). Methylthio group cleavage from methylthioadenosine. Description of an enzyme and its relationship to the methylthio requirement of certain cells in culture. Biochemical and Biophysical Research Communications, 78(4), 1273–1280. [Link]

  • Study.com. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [Link]

  • Sánchez, B., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 854918. [Link]

  • MDPI. (2024). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Chemistry, 6(3), 89. [Link]

  • Semantic Scholar. (2012). SNAr Reactions of2-Methylthio-4-pyrimidinones in Pivalic Acid. [Link]

  • Repositorio UDD. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ACS. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chegg. (2016). Solved Provide the mechanism for the reaction of sodium | Chegg.com. [Link]

  • Filo. (2024). Choose the compound in each of the following pairs that reacts faster wit... [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2025). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2025). [Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubChem. (n.d.). Benzene, 2-fluoro-4-methyl-1-nitro-. [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • Veeprho. (n.d.). 2-fluoro-1-methyl-3-nitrobenzene | CAS 437-86-5. [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-524317). [Link]

  • PubMed. (1987). Metabolism of nitroaromatic compounds. [Link]

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]

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Technical Support Center: Optimization of 2-Fluoro-4-methylthio-1-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Strategic Approach to Synthesis: Why Nucleophilic Aromatic Substitution (SNAr)?

While direct electrophilic nitration of a substituted fluorothioanisole might seem like a plausible route to this compound, it presents significant challenges in regioselectivity. The directing effects of the fluoro and methylthio groups can lead to a mixture of isomers that are difficult to separate.

A more robust and selective strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method offers superior control and typically results in higher yields of the desired product. The rationale is based on activating the aromatic ring with a potent electron-withdrawing group (the nitro group) to facilitate the displacement of a good leaving group (fluoride) by a nucleophile (methylthiolate).[1][2] The preferred starting material for this approach is 2,4-difluoro-1-nitrobenzene . The nitro group strongly activates the para position (C4), making it significantly more susceptible to nucleophilic attack than the ortho position (C2).

Recommended Experimental Protocol

This protocol outlines a standard procedure for the SNAr synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 2,4-difluoro-1-nitrobenzene

  • Sodium thiomethoxide (or generate in situ from sodium hydride and methanethiol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium thiomethoxide (1.05 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe. Stir the resulting suspension under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add a solution of 2,4-difluoro-1-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of pre-chilled saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a yellow solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is sluggish or fails to go to completion, as indicated by TLC/GC analysis. What are the potential causes?

Answer: This is a frequent issue that can often be traced back to one of three areas: reagent quality, temperature control, or solvent choice.

  • Reagent Quality: Sodium thiomethoxide is highly hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened reagent or a recently prepared solution. If generating the thiolate in situ from sodium hydride (NaH) and methanethiol, ensure the NaH is of high purity and the methanethiol source is reliable. Anhydrous reaction conditions are critical; ensure your solvent is dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: While the reaction is initiated at 0 °C to maximize selectivity, allowing it to slowly warm to room temperature may be necessary to drive it to completion. However, excessive heat can promote side reactions. We recommend maintaining the temperature between 0-10 °C for optimal results.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are essential for SNAr reactions as they solvate the cation (Na⁺) while leaving the nucleophile (⁻SMe) reactive.[3] If the reaction is slow in THF, switching to a more polar solvent like DMF can often increase the reaction rate.

Question 2: My TLC shows multiple product spots, and my final yield is low after purification. What are the likely side products and how can I minimize them?

Answer: The formation of side products is a key challenge in optimizing this reaction. The most common culprits are di-substitution and oxidation.

  • Di-substituted Product: The formation of 1,3-bis(methylthio)-4-nitrobenzene can occur if the reaction temperature is too high or if an excess of the nucleophile is used for a prolonged period. The second substitution at the C2 position is slower due to reduced activation by the nitro group and some steric hindrance, but it can occur.

    • Mitigation Strategy: Use a slight excess (1.05 eq) of sodium thiomethoxide and maintain a low temperature (0 °C). Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.

  • Oxidation Product: The thioether product can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially during workup or if the reaction is exposed to air for extended periods. These oxidized impurities can complicate purification.

    • Mitigation Strategy: Perform the reaction under an inert atmosphere. During the workup, consider degassing the water and brine solutions with nitrogen before use. Minimize the time the product is exposed to air and light.

Below is a decision workflow for troubleshooting common synthesis issues.

troubleshooting_workflow start Reaction Analysis: Low Yield or Impure Product check_completion Is the reaction going to completion? start->check_completion incomplete_reagents Check Reagent Quality (NaSMe, Solvent) check_completion->incomplete_reagents No impurity_check What is the nature of the impurity? check_completion->impurity_check Yes incomplete_conditions Optimize Conditions: - Increase temp to RT? - Switch to DMF? incomplete_reagents->incomplete_conditions disubstitution Di-substitution Product (bis-methylthio) impurity_check->disubstitution oxidation Oxidation Product (Sulfoxide/Sulfone) impurity_check->oxidation solve_disub Solution: - Use 1.05 eq NaSMe - Maintain T < 5 °C - Quench upon completion disubstitution->solve_disub solve_ox Solution: - Maintain inert atmosphere - Degas workup solutions - Minimize air exposure oxidation->solve_ox

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this SNAr reaction?

A: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (methylthiolate) attacks the electron-deficient carbon at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2][4] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, typically faster step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.[5]

Caption: The addition-elimination mechanism of SNAr.

Q: Why is fluorine the preferred leaving group over chlorine in the starting material?

A: This is a classic case where electronegativity and bond strength effects are debated. In SNAr, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[5] The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. This effect generally outweighs the fact that the C-F bond is stronger than the C-Cl bond, leading to a faster reaction rate for fluoro-substituted aromatics. This reactivity order (F > Cl > Br > I) is often the reverse of what is seen in SN1 and SN2 reactions.

Q: Can I use other bases to generate the thiolate?

A: While strong bases like sodium hydride are effective, other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used with methanethiol. These may offer milder reaction conditions, potentially reducing side reactions, although they might require slightly longer reaction times or elevated temperatures. The choice of base can be a valuable parameter to screen during optimization.[3]

Q: What are the expected spectral characteristics of the final product?

A: Characterization is crucial for confirming the structure and purity.

  • ¹H NMR: Expect distinct signals for the aromatic protons and a sharp singlet for the methylthio (-SMe) protons around 2.5 ppm.

  • ¹⁹F NMR: A single resonance for the fluorine atom, likely showing coupling to the adjacent aromatic proton.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₇H₆FNO₂S (187.19 g/mol ).[6]

Summary of Optimized Conditions

The table below summarizes the key parameters for a successful synthesis.

ParameterRecommended ConditionRationale & Key Considerations
Starting Material 2,4-difluoro-1-nitrobenzeneHigh reactivity at C4 due to activation by the nitro group.
Nucleophile Sodium thiomethoxideUse 1.05 equivalents to ensure full conversion without promoting di-substitution.
Solvent Anhydrous DMF or THFPolar aprotic solvents are required to facilitate the SNAr mechanism.[3]
Temperature 0 °C to Room TemperatureStart at 0 °C to maximize selectivity; allow to warm if the reaction is slow.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the nucleophile and minimizes oxidation of the thioether.
Monitoring TLC (e.g., 9:1 Hexane:EtOAc)Allows for real-time tracking of starting material consumption.
Workup Quench with aq. NH₄ClMildly acidic quench protonates any remaining thiolate.
Purification Silica Gel ChromatographyEffective for removing unreacted starting material and any side products.

References

  • ResearchGate. Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Chemistry Steps. Nitration of Benzene. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available from: [Link]

  • ResearchGate. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Available from: [Link]

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stability of 2-Fluoro-4-methylthio-1-nitrobenzene under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-4-methylthio-1-nitrobenzene

A Guide to Chemical Stability and Experimental Best Practices

Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth answers to frequently asked questions regarding the stability and handling of this versatile synthetic intermediate. We aim to equip researchers, chemists, and drug development professionals with the necessary insights to anticipate its behavior, troubleshoot common experimental issues, and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Section 1: General Stability Profile

Q1: What is the overall stability profile of this compound?

A: this compound is a robust molecule under standard storage conditions (cool, dry, dark, inert atmosphere) and is generally stable in neutral, aprotic solvents. However, its reactivity is dominated by the interplay of its three functional groups, leading to specific vulnerabilities under acidic and, most notably, basic conditions.

  • The Key Feature: The molecule's chemistry is primarily dictated by the C-F bond at the 2-position, which is strongly activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing nitro group at the 1-position.

  • Thioether Group: The 4-methylthio group is relatively stable but can be susceptible to oxidation under specific conditions.

  • Aromatic Ring: The nitrobenzene core is electron-deficient and thus resistant to electrophilic attack but primed for nucleophilic attack.

The stability is highly dependent on the pH and the presence of nucleophiles or oxidizing agents in the reaction medium.

Section 2: Stability and Reactivity in Basic Media

Q2: I'm planning a reaction under basic conditions. What is the primary stability concern?

A: The primary and most significant concern is the high susceptibility of the C-F bond to Nucleophilic Aromatic Substitution (SNAr) . The nitro group, being ortho to the fluorine, powerfully withdraws electron density from the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and prone to attack by nucleophiles. Fluoride is an excellent leaving group in this activated system.

This reactivity is not a degradation pathway in the traditional sense but is the principal synthetic utility of the molecule. However, if unintended, it represents the main route of decomposition in the presence of bases or nucleophiles. Common bases like hydroxide (OH⁻), alkoxides (RO⁻), and amines (RNH₂) will readily displace the fluoride.

Q3: How does the choice of base or nucleophile affect the rate of fluoride displacement?

A: The rate of the SNAr reaction is highly dependent on the nucleophilicity and concentration of the attacking species.

  • Hard Nucleophiles (e.g., NaOH, KOH, NaOMe): These react rapidly to displace the fluoride, forming the corresponding phenol or anisole derivative. Aqueous basic conditions will lead to hydrolysis, forming 2-hydroxy-4-methylthio-1-nitrobenzene.

  • Soft Nucleophiles (e.g., Thiolates, RS⁻): Sulfur-based nucleophiles are particularly effective in SNAr reactions and will readily displace the fluoride to form new thioethers.[1]

  • Weakly Basic Nucleophiles (e.g., Amines): Primary and secondary amines will also readily participate in this reaction, forming the corresponding N-substituted aniline derivatives.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility.

dot

Caption: SNAr mechanism workflow.

Section 3: Stability and Reactivity in Acidic Media

Q4: Is this compound stable in strong acids like TFA, HCl, or H₂SO₄?

A: Generally, the molecule exhibits good stability in acidic media, particularly non-nucleophilic acids.

  • Aromatic Ring: The powerful deactivating effect of the nitro group makes the aromatic ring highly resistant to further electrophilic substitution (e.g., nitration, sulfonation).

  • C-F Bond: The carbon-fluorine bond on an aryl ring is inherently strong and not susceptible to acid-catalyzed hydrolysis in the absence of a strong nucleophile.[2]

  • Thioether Group: The sulfur atom of the methylthio group is weakly basic and can be protonated in very strong acids to form a sulfonium ion.[3] While this activation can make the methyl group susceptible to displacement by a strong nucleophile, cleavage of the aryl C-S bond itself requires very harsh conditions and is generally not observed under typical synthetic protocols.[4]

Caution: While stable in many acids, using strong, hot, oxidizing acids (like fuming nitric acid or hot concentrated sulfuric acid) can lead to unpredictable decomposition and oxidation of the thioether group. For routine applications like removal of an acid-labile protecting group (e.g., Boc), standard conditions like TFA in CH₂Cl₂ or HCl in dioxane are generally well-tolerated at moderate temperatures.

Troubleshooting Guide

Q5: I ran a reaction in a basic solvent and my mass spec shows a peak at [M+16]. What happened?

A: An [M+16] peak is a classic indicator of oxidation. The methylthio group has been oxidized to the corresponding methylsulfinyl group (a sulfoxide). A further oxidation to the methylsulfonyl group (a sulfone) would result in an [M+32] peak.

dot

Caption: Oxidation pathway of the thioether group.

Troubleshooting Steps:

  • Cause: This is often caused by dissolved oxygen or peroxide contaminants in solvents, especially under basic conditions or with prolonged heating. Thioethers can undergo oxidation, and this process can sometimes be accelerated by trace metal impurities.[5][6]

  • Solution:

    • Degas Your Solvents: Thoroughly sparge your solvents with an inert gas (N₂ or Ar) for 15-30 minutes before use.

    • Maintain Inert Atmosphere: Run your reaction under a positive pressure of nitrogen or argon.

    • Use Fresh Solvents: Avoid using old bottles of solvents like THF or ethers, which can accumulate peroxides.

Q6: My SNAr reaction is slow or stalls, and forcing the conditions (high heat) leads to decomposition. How can I improve it?

A: A sluggish SNAr reaction with this substrate is unusual given its high activation, but can occur with weak nucleophiles or in suboptimal solvent systems.

ProblemPotential CauseSuggested Solution
Slow or Incomplete Reaction 1. Poor Solvent Choice: The solvent may not adequately solvate the Meisenheimer complex intermediate.1. Switch to a polar aprotic solvent like DMF, DMSO, NMP, or acetonitrile. These solvents excel at solvating charged intermediates and accelerating SNAr reactions.
2. Insufficiently Strong Base: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), the base used may not be strong enough for complete conversion to the active nucleophile.2. Use a stronger, non-nucleophilic base to deprotonate your nucleophile before adding the substrate. For example, use NaH to form an alkoxide from an alcohol.
3. Poor Nucleophile Solubility: The nucleophile or its salt may not be fully dissolved, limiting its effective concentration.3. Add a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) for reactions between two phases. Ensure the chosen solvent can dissolve the nucleophilic salt.
Decomposition at High Temp. The desired reaction has a high activation energy, but a competing degradation pathway has a similar or lower one.Instead of increasing temperature, use a more suitable solvent system or a more nucleophilic reagent at a lower temperature. High temperatures can often lead to side reactions involving the nitro group or thioether.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol provides a framework for evaluating the stability of this compound under specific pH conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 4, 7, and 10).

  • Reaction Setup:

    • In three separate HPLC vials, add 950 µL of the respective buffer.

    • Add 50 µL of the stock solution to each vial to achieve a final concentration of 50 µg/mL. The final solution will be 95% aqueous buffer and 5% acetonitrile.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject a sample from each vial into an HPLC system to obtain the initial peak area of the parent compound.

  • Incubation: Store the vials at the desired test temperature (e.g., room temperature or 40 °C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), inject samples from each vial into the HPLC.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area relative to T=0 indicates degradation. The appearance of new peaks signifies the formation of degradation products.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical reaction to displace the fluoride with an amine nucleophile.

  • Reagent Preparation:

    • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMSO (0.2 M).

    • Add the desired amine nucleophile (1.1 eq).

    • Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (1.5 eq) to act as a proton scavenger.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) if required.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. A typical mobile phase for TLC would be 20-30% ethyl acetate in hexanes.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

References

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Science.gov. thioester bond cleavage: Topics by Science.gov. [Link]

  • Wikipedia. Bioconjugation. [Link]

  • ResearchGate. Synthesis and Hydrolysis of Aryl Fluoroglycosides | Request PDF. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • ChemistryViews. Easy Ways to Aryl Fluorides. [Link]

  • YouTube. 04.07 Thioethers. [Link]

  • PubChem. this compound. [Link]

  • ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. [Link]

  • ResearchGate. Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet | Request PDF. [Link]

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Technical Support Center: Catalyst Selection for 2-Fluoro-4-methylthio-1-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4-methylthio-1-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst and reaction system selection for this critical synthesis. We will move beyond simple protocols to explain the fundamental principles governing the reaction, enabling you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis of this compound is primarily achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, typically starting from 2,4-difluoronitrobenzene and a methylthiolate source. The core challenge lies in achieving high regioselectivity and yield by displacing the fluoride at the C4-position (para to the nitro group) without significant side reactions. This guide focuses on the systems used to promote and catalyze this transformation.

Part 1: Foundational Principles - The SNAr Reaction Mechanism

Understanding the reaction mechanism is crucial for intelligent catalyst selection and troubleshooting. The SNAr reaction is not a concerted process; it proceeds through a distinct two-step addition-elimination pathway.

  • Nucleophilic Addition: The nucleophile (in this case, the methylthiolate anion, CH₃S⁻) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (fluorine). This step is typically the rate-determining step.[1] The attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (fluoride anion, F⁻) is expelled, yielding the final substituted product.

The powerful electron-withdrawing nature of the nitro group is essential for this reaction. It delocalizes the negative charge of the Meisenheimer complex through resonance, stabilizing this key intermediate and lowering the activation energy required for its formation.[3] The stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, which dictates the reaction's regioselectivity. For 2,4-difluoronitrobenzene, attack at the C4 position allows for direct delocalization of the negative charge onto the nitro group, making it the kinetically favored pathway.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant 2,4-Difluoronitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer + CH₃S⁻ (Addition) Nucleophile CH₃S⁻ (Nucleophile) Product 2-Fluoro-4-methylthio- 1-nitrobenzene Meisenheimer->Product - F⁻ (Elimination) LeavingGroup F⁻ (Leaving Group)

Caption: The Addition-Elimination pathway for the SNAr synthesis.

Part 2: Catalyst & Promoter Selection Guide

In the context of this SNAr reaction, the term "catalyst" often refers to a substance that promotes the reaction by either generating a more potent nucleophile or by facilitating the interaction between reactants in different phases. True catalytic turnover is characteristic of Phase-Transfer Catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a "catalyst" or "promoter" in this synthesis?

A: The promoter's role falls into two main categories:

  • Base Promotion: If using a less reactive nucleophile precursor like methyl mercaptan (CH₃SH), a base is required to deprotonate it and generate the highly nucleophilic methylthiolate anion (CH₃S⁻) in situ.

  • Phase-Transfer Catalysis: When the nucleophile (e.g., solid sodium thiomethoxide) and the substrate (dissolved in an organic solvent) are in different phases, a phase-transfer catalyst (PTC) is used to transport the nucleophile into the organic phase, dramatically increasing the reaction rate.[4]

Q2: Which catalyst systems are most effective for this synthesis?

A: Three systems are widely applicable, each with distinct advantages:

  • Alkali Metal Carbonates (e.g., K₂CO₃): A simple, cost-effective weak base used to generate the nucleophile in situ from methyl mercaptan.[5][6]

  • Phase-Transfer Catalysts (e.g., TBAB): Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are used to shuttle anions across phase boundaries in solid-liquid or liquid-liquid systems.[7]

  • Solid-Supported Bases (e.g., KF/Al₂O₃): A heterogeneous basic catalyst that offers high reactivity and significantly simplifies product workup and purification.[8][9]

Q3: How do I choose the best system for my experiment?

A: The optimal choice depends on factors like reaction scale, available starting materials, cost considerations, and desired ease of workup. The following table provides a direct comparison to guide your decision.

Catalyst SystemKey ReagentsAdvantagesDisadvantagesBest For
Potassium Carbonate K₂CO₃, CH₃SHLow cost, readily available reagents.[5]Requires handling of volatile and odorous methyl mercaptan.Large-scale, cost-sensitive syntheses where handling of mercaptans is feasible.
Phase-Transfer Catalyst NaSMe, TBABHigh reaction rates, avoids need for polar aprotic solvents, mild conditions.[7][10]Catalyst may need to be removed during purification, requires biphasic system.Reactions where solubility is an issue or when using solid nucleophiles with non-polar solvents.
KF/Alumina KF/Al₂O₃, CH₃SHExcellent reactivity, extremely simple workup (filtration), recyclable catalyst.[11][12]Higher initial cost than K₂CO₃, requires preparation or purchase of the supported reagent.Lab-scale synthesis, high-throughput chemistry, and "green chemistry" applications where ease of purification is paramount.

Q4: What are the specific advantages of using KF/Al₂O₃?

A: Potassium fluoride on alumina (KF/Al₂O₃) is a powerful heterogeneous base.[8][9] Its high basicity allows it to efficiently deprotonate methyl mercaptan. The key advantage is the simplified workup; upon reaction completion, the catalyst and resulting potassium fluoride salt are simply filtered off, leaving the product in solution.[12] This avoids cumbersome aqueous extractions often required to remove inorganic bases and salts.

Catalyst_Selection Start What is your primary experimental driver? Cost Lowest Cost at Scale Start->Cost Purity Ease of Workup & Purity Start->Purity Kinetics Overcoming Solubility Issues Start->Kinetics Sys_K2CO3 Use Potassium Carbonate (K₂CO₃) System Cost->Sys_K2CO3 Handles odorous CH₃SH Sys_KF_Al2O3 Use KF/Alumina (KF/Al₂O₃) System Purity->Sys_KF_Al2O3 Heterogeneous catalyst Sys_PTC Use Phase-Transfer Catalyst (PTC) System Kinetics->Sys_PTC Biphasic reaction setup

Caption: Logic flowchart for selecting the appropriate catalyst system.

Part 3: Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers must always conduct their own risk assessment and optimization.[13][14]

Protocol A: Synthesis using Potassium Carbonate (K₂CO₃) as Promoter

This protocol generates the methylthiolate nucleophile in situ from methyl mercaptan.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add anhydrous potassium carbonate (1.5 equivalents) and a polar aprotic solvent such as DMF or DMSO under a nitrogen atmosphere.

  • Nucleophile Generation: Cool the suspension to 0 °C. Bubble methyl mercaptan (CH₃SH, 1.2 equivalents) through the suspension for 15-20 minutes or add a pre-condensed amount. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Slowly add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in the same solvent to the flask.

  • Heating & Monitoring: Allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol B: Synthesis using Phase-Transfer Catalysis (PTC)

This protocol is ideal for solid-liquid phase transfer using commercially available sodium thiomethoxide.

  • Setup: To a round-bottom flask, add sodium thiomethoxide (NaSMe, 1.2 equivalents), tetrabutylammonium bromide (TBAB, 0.1 equivalents), and 2,4-difluoronitrobenzene (1.0 equivalent).

  • Solvent: Add a non-polar or moderately polar organic solvent such as toluene or dichloromethane. A biphasic system is essential for PTC.

  • Reaction & Monitoring: Stir the suspension vigorously at room temperature or with gentle heating (40-50 °C). Vigorous stirring is crucial to maximize the interfacial area. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, add water to the reaction mixture to dissolve the salts. Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Part 4: Troubleshooting Guide

Q1: My reaction is stalled and not proceeding to completion. What should I check?

A: A stalled reaction is often due to issues with the nucleophile, solvent, or temperature.[15]

  • Checklist:

    • Nucleophile Activity: Sodium thiomethoxide is susceptible to air oxidation. Was it fresh? If generating in situ, was the base strong enough and the reaction anhydrous?

    • Moisture: Water will protonate the thiolate anion, rendering it non-nucleophilic. Ensure all reagents and solvents are anhydrous.

    • Temperature: SNAr reactions have a significant activation energy barrier. If the reaction is slow at room temperature, consider gently heating to 50-80 °C.

    • Base/Catalyst Amount: Ensure at least stoichiometric amounts of base (for in situ generation) or sufficient PTC (5-10 mol%) are used.

Q2: I'm observing a significant isomeric impurity by NMR. What is it and how can I avoid it?

A: The most likely isomeric impurity is 4-Fluoro-2-methylthio-1-nitrobenzene , resulting from nucleophilic attack at the C2 position. While attack at C4 is electronically favored, attack at C2 can occur, especially at higher temperatures.

  • Solution:

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically preferred C4 substitution product.

    • Solvent Choice: Non-polar solvents can sometimes enhance regioselectivity in SNAr reactions of difluoro-substituted aromatics.[16] Consider screening solvents like toluene or dioxane.

Q3: The major product in my mass spec appears to have two methylthio groups. What happened?

A: You have likely formed 2,4-bis(methylthio)-1-nitrobenzene . This occurs when the reaction temperature is too high or the reaction time is too long, allowing for a second, slower SNAr reaction to occur at the remaining C2-fluorine position.

  • Solution:

    • Stoichiometry: Use only a slight excess of the nucleophile (1.1-1.2 equivalents).

    • Careful Monitoring: Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC analysis. Do not let it run unnecessarily for extended periods.

Q4: How do I confirm I have the correct C4-substituted regioisomer?

A: ¹H and ¹⁹F NMR spectroscopy are the definitive tools. For the desired product, this compound, you would expect to see specific coupling patterns. The proton ortho to the fluorine and ortho to the nitro group will show coupling to the adjacent fluorine atom. Similarly, the ¹⁹F NMR will show a signal that is coupled to the adjacent aromatic protons. Comparing the observed coupling constants with literature values or with simulated spectra will confirm the structure.

References

  • BenchChem. (2025). The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide.
  • Zheng, Y.-J., & Ornstein, R. L. (1997). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Atlas. (n.d.). Solved: 2-Bromophenol 1-fluoro-2 nitrobenzene with K2CO3 mechanism.
  • Wróbel, Z., et al. (2013). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles. Synthesis, 45, 127–133.
  • El-Atawy, E. S. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3).
  • ResearchGate. (2017). KF/Al2O3 Mediated organic synthesis.
  • Huang, Z., et al. (2020). Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites. Synlett, 31, 1295-1297.
  • Lee, S., et al. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLoS ONE, 12(8), e0183443.
  • ResearchGate. (2015). Potassium fluoride on alumina (KF/Al2O3).
  • Abaszadeh, M., & Seifi, M. (2017). KF/Al2O3: As a Solid Phase and Recyclable Basic Catalyst for Synthesis Mono and Bis Pyrimidine Derivatives. Iranian Journal of Chemistry and Chemical Engineering.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Taylor & Francis Online. (2023). Phase transfer catalysts – Knowledge and References.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (n.d.). Optimization of reaction conditions. a.
  • ResearchGate. (n.d.). Optimization of reaction conditions a.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-.
  • Stark, C. M., Liotta, C., & Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis.

Sources

overcoming low reactivity of 2-Fluoro-4-methylthio-1-nitrobenzene in SNAr

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Low Reactivity of 2-Fluoro-4-methylthio-1-nitrobenzene in SNAr Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed to provide in-depth troubleshooting and practical solutions for researchers encountering challenges with moderately activated or seemingly unreactive substrates, with a particular focus on this compound. The following question-and-answer format addresses specific issues you may encounter during your experiments, blending fundamental principles with field-proven strategies to enhance your reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My SNAr reaction with this compound is sluggish, resulting in low or no product yield. What is the underlying cause?

A1: The low reactivity of this compound is primarily due to the conflicting electronic effects of its substituents.

A successful SNAr reaction hinges on the aromatic ring being sufficiently electron-deficient to be attacked by a nucleophile.[1][2] This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3] These EWGs are crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the reaction.[3][4]

In your substrate, this compound, you have:

  • An Activating Group: The nitro group (-NO₂) at the 1-position is a powerful EWG and is ortho to the fluorine leaving group, which is an ideal placement for activation.[2]

  • A Deactivating Influence: The methylthio group (-SMe) at the 4-position (para to the fluorine) presents a more complex scenario. While the sulfur atom has an inductive electron-withdrawing effect due to its electronegativity, it also possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This resonance effect increases the electron density of the ring, counteracting the activating effect of the nitro group and making the ring less electrophilic and thus less susceptible to nucleophilic attack.

This push-pull electronic environment results in a substrate that is only moderately activated, leading to sluggish reaction kinetics under standard SNAr conditions.

Issue 2: How can I overcome the low reactivity of this substrate? What are the first-line strategies to try?

A2: To overcome the inherent low reactivity, you need to employ more forcing reaction conditions to increase the energy of the system and facilitate the nucleophilic attack. Here are the primary strategies to consider, starting with the most straightforward:

1. Increase the Reaction Temperature: Many SNAr reactions that are slow at room temperature or moderate heat can be significantly accelerated by increasing the temperature. Reactions are commonly heated to 80-150 °C.[5] High-boiling polar aprotic solvents like DMSO, DMF, or NMP are excellent choices for these conditions.[6]

2. Optimize the Base and Solvent System: The choice of base and solvent is critical. For neutral nucleophiles like amines or alcohols, a stronger base is often required to either deprotonate the nucleophile, making it more potent, or to act as a scavenger for the HF generated.

  • For Amine Nucleophiles: Instead of weaker bases like triethylamine (Et₃N), consider using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6]

  • For Alcohol and Thiol Nucleophiles: Pre-forming the more nucleophilic alkoxide or thiolate by reacting the alcohol or thiol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO) before adding the aryl fluoride can dramatically increase the reaction rate.[6]

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, NMP, and sulfolane are generally preferred as they effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive.[7]

3. Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating slow reactions.[8] The rapid and efficient heating provided by microwaves can often reduce reaction times from hours to minutes and improve yields.[8] Sealed-vessel microwave reactions allow for temperatures to be reached that are well above the solvent's boiling point, providing the necessary energy to overcome the activation barrier.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Start: Low Conversion of This compound check_conditions Are you using standard S N Ar conditions? start->check_conditions increase_temp Increase Temperature (80-150 °C) check_conditions->increase_temp Yes change_solvent_base Optimize Solvent/Base (e.g., DMSO, K₂CO₃, NaH) increase_temp->change_solvent_base use_microwave Utilize Microwave Heating change_solvent_base->use_microwave check_yield Is the yield satisfactory? use_microwave->check_yield advanced_methods Explore Advanced Catalytic Methods check_yield->advanced_methods No end End: Successful S N Ar check_yield->end Yes advanced_methods->end

Caption: A streamlined workflow for troubleshooting low-yielding SNAr reactions.

Issue 3: I've tried increasing the temperature and using stronger bases, but the reaction is still not efficient. What are the next-level strategies I can employ?

A3: When conventional methods fall short, advanced catalytic approaches can be highly effective for activating moderately reactive or even electron-rich aryl fluorides.

1. Phase-Transfer Catalysis (PTC): If your nucleophile is an anionic species (like a phenoxide or thiolate) and you are working in a biphasic system or with a solid salt, a phase-transfer catalyst can be beneficial. Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6) can transport the anionic nucleophile into the organic phase, thereby increasing its effective concentration and reactivity.[6]

2. Transition-Metal Catalysis: While SNAr is traditionally a metal-free reaction, certain transition metals can catalyze the substitution on less activated aryl fluorides. These methods are distinct from Buchwald-Hartwig or Ullmann couplings. For instance, ruthenium and rhodium complexes can coordinate to the aromatic ring (forming a π-complex), which withdraws electron density and makes the ring more susceptible to nucleophilic attack.[9] This approach is particularly useful for electron-rich and electron-neutral aryl fluorides that are inert under classical SNAr conditions.[9]

3. Photoredox Catalysis: For a truly modern approach, organic photoredox catalysis can enable the SNAr of unactivated and electron-rich aryl fluorides.[10] In this method, a photocatalyst (like an acridinium salt) absorbs light and facilitates a single-electron transfer from the aryl fluoride, generating a highly electrophilic radical cation intermediate that readily reacts with nucleophiles.[10]

4. Concerted SNAr with Superbases: Recent research has shown that some SNAr reactions can proceed through a concerted mechanism (c-SNAr) rather than the traditional two-step addition-elimination pathway.[11] These reactions can be catalyzed by organic superbases (e.g., phosphazene bases like t-Bu-P4), which can activate both the aryl fluoride and the nucleophile, allowing for the reaction of even electron-rich substrates.[12]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile under Thermal Conditions
  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired amine nucleophile (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted SNAr with an Alcohol Nucleophile
  • In a dry microwave reaction vial, add the desired alcohol (1.5 eq.) and anhydrous tetrahydrofuran (THF).

  • Carefully add sodium hydride (1.5 eq., 60% dispersion in mineral oil) in portions at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

  • Add a solution of this compound (1.0 eq.) in a minimal amount of THF.

  • Seal the vial and heat in a microwave reactor to 150 °C for 30-60 minutes.

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary Table

StrategyTypical ConditionsAdvantagesConsiderations
Increased Temperature 80-150 °C in DMSO or NMPSimple to implement, often effective.Potential for side reactions or decomposition at higher temperatures.
Stronger Base K₂CO₃, Cs₂CO₃, NaH, Kt-BuOIncreases nucleophilicity of neutral nucleophiles.Compatibility with functional groups on the substrate and nucleophile.
Microwave Irradiation 120-180 °C, 15-60 minDrastic reduction in reaction time, improved yields.Requires specialized equipment.
Phase-Transfer Catalysis TBAB, 18-crown-6Useful for anionic nucleophiles in biphasic systems.Catalyst may need to be removed during workup.
Transition-Metal Catalysis Ru or Rh complexesEnables reaction of electron-neutral/rich substrates.[9]Catalyst cost and removal, potential for side reactions.
Photoredox Catalysis Acridinium salt, blue LED lightMild conditions, activates unreactive substrates.[10]Requires photochemical setup, sensitive to oxygen.
Issue 4: Are there any potential side reactions I should be aware of, specifically related to the methylthio group?

A4: Yes, the methylthio group, while often stable, can participate in side reactions under certain SNAr conditions.

  • Oxidation: The sulfur atom in the methylthio group is in a low oxidation state and can be susceptible to oxidation, especially if oxidizing agents are present or if the reaction is run at very high temperatures in the presence of air (oxygen). This could lead to the formation of the corresponding sulfoxide or sulfone. While common SNAr conditions are not typically oxidative, it is a possibility to consider if unexpected byproducts are observed.

  • Reversibility with Thiolate Nucleophiles: In some cases, SNAr reactions with sulfur-based nucleophiles can be reversible. This "sulfur dance" can lead to a mixture of products if multiple aryl sulfides are present.[13]

If you suspect side reactions are occurring, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use the lowest effective temperature.

Visualizing the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

References

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). ACS Green Chemistry Institute. Retrieved January 20, 2026, from [Link]

  • Shigeno, M., Hayashi, K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Available at: [Link]

  • "The Sulfur Dance” Around Arenes and Heteroarenes ‐ the Reversible Nature of Nucleophilic Aromatic Substitutions. (2024). ResearchGate. Available at: [Link]

  • A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. (2022). STAR Protocols. Available at: [Link]

  • SNAr (F) - Aliphatic Thiols. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation. (2004). ChemInform. Available at: [Link]

  • Hua, R., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). ACS Green Chemistry Institute. Retrieved January 20, 2026, from [Link]

  • SNAr reactions of aryl fluorides. (2025). ResearchGate. Available at: [Link]

  • Bower, J. F., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]

  • Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. (2021). Preprints.org. Available at: [Link]

  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Smith, A. J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). University of Bristol. Retrieved January 20, 2026, from [Link]

  • Maddess, M. L., & Carter, R. R. (2012). SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. Synthesis. Available at: [Link]

  • Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). (n.d.). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). University of Babylon. Retrieved January 20, 2026, from [Link]

  • Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. (2025). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. (n.d.). Science of Synthesis. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. (2014). RSC Advances. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Production of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-4-methylthio-1-nitrobenzene. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges and frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Overview and Critical Scale-Up Considerations

The industrial synthesis of this compound typically involves the electrophilic nitration of 4-fluorothioanisole. While straightforward on a lab scale, this transformation presents significant challenges during scale-up, primarily due to its exothermic nature and the potential for side reactions.

The core of the process involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, which then attacks the electron-rich aromatic ring of 4-fluorothioanisole. The directing effects of the fluorine (ortho, para-directing, deactivating) and the methylthio group (ortho, para-directing, activating) synergistically favor the formation of the desired product. However, controlling the reaction's regioselectivity and preventing side reactions are paramount for a successful and safe scale-up.

Below is a workflow diagram illustrating the key stages and critical control points in the production process.

G cluster_1 Reaction Stage cluster_2 Work-up & Isolation cluster_3 Purification & QC P1 Reagent Preparation (Mixed Acid: HNO₃/H₂SO₄) R1 Controlled Addition of 4-Fluorothioanisole to Mixed Acid P1->R1 Pre-chilled P2 Starting Material (4-Fluorothioanisole) P2->R1 Slow, Sub-surface Feed R2 Reaction Monitoring (TLC/HPLC) Isomer & Impurity Check R1->R2 Maintain T < 10°C W1 Reaction Quench (Ice Water) R2->W1 Upon Completion W2 Crude Product Filtration W1->W2 W3 Washing & Neutralization W2->W3 PU1 Recrystallization or Distillation W3->PU1 PU2 Drying PU1->PU2 QC Final Product QC (Purity, m.p., etc.) PU2->QC

Caption: Key workflow for scaling up this compound production.

Section 2: Frequently Asked Questions (FAQs)

Reaction Control & Initiation

Q1: My nitration reaction is sluggish or fails to initiate. What are the common causes?

A1: This issue typically points to two main factors: the quality of your nitrating agent or insufficient activation of the electrophile.

  • Water Content: The presence of excess water in the reaction medium can quench the formation of the highly reactive nitronium ion (NO₂⁺). If you are using 70% nitric acid instead of fuming nitric acid, the ratio of sulfuric acid is critical.[1] Sulfuric acid acts not only as a catalyst but also as a dehydrating agent.[2][3] Ensure your sulfuric acid is concentrated (98%+) and consider increasing the H₂SO₄:HNO₃ ratio to sequester water effectively.

  • Temperature: While low temperatures are crucial for selectivity and safety, excessively low temperatures (< -5 °C) can sometimes slow the initial formation of the nitronium ion to a crawl. The optimal temperature for addition is typically between 0-10 °C.

  • Reagent Purity: Ensure the purity of the 4-fluorothioanisole. Certain impurities could interfere with the reaction.

Q2: I'm observing a dangerous temperature spike during the addition of the starting material. How can I mitigate this thermal risk?

A2: This is the most critical challenge in scaling up nitration. Nitration reactions are highly exothermic, with heats of reaction often around -145 kJ/mol, posing a significant risk of thermal runaway if not properly managed.[4][5]

  • Controlled Addition: The substrate (4-fluorothioanisole) must be added to the mixed acid, not the other way around. This ensures that the nitrating agent is always in excess and the concentration of the unreacted, energy-rich organic material is kept to a minimum. Use a syringe pump or a pressure-equalizing dropping funnel for a slow, consistent addition rate.

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity. For pilot-scale, a jacketed reactor with a circulating chiller is mandatory. The heat transfer area-to-volume ratio decreases upon scale-up, making heat removal less efficient.

  • Agitation: Good agitation is vital to prevent the formation of localized hot spots and to ensure efficient heat transfer to the cooling jacket.[6] A stoppage in agitation during addition can lead to a dangerous accumulation of unreacted material, which can then react uncontrollably once agitation is restored.[6]

  • Dilution: Using an inert co-solvent like dichloromethane can increase the thermal mass of the reaction mixture, helping to absorb heat. However, this adds complexity to downstream processing.

Side Reactions & Impurity Profiling

Q3: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve regioselectivity?

A3: While the primary directing effects favor the desired 2-nitro isomer, the formation of 3-Fluoro-4-methylthio-1-nitrobenzene is a known issue. Regioselectivity is a delicate balance of electronic effects and reaction conditions.

  • Temperature Control: Higher reaction temperatures tend to decrease selectivity, leading to a higher percentage of the undesired isomer. Strictly maintaining the temperature below 10 °C during addition and reaction is crucial.

  • Acid Strength: The composition of the mixed acid can influence isomer distribution. Experiment with slightly different ratios of HNO₃ to H₂SO₄. A stronger nitrating medium can sometimes alter the selectivity profile.

Q4: I'm detecting sulfoxide and sulfone impurities in my product. What causes this and how can it be prevented?

A4: The methylthio (-SCH₃) group is susceptible to oxidation by nitric acid, a strong oxidizing agent. This side reaction forms 2-fluoro-4-(methylsulfinyl)-1-nitrobenzene (sulfoxide) and 2-fluoro-4-(methylsulfonyl)-1-nitrobenzene (sulfone).

  • Primary Cause: This is primarily caused by an excess of nitric acid or elevated reaction temperatures.

  • Prevention:

    • Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.05-1.1 equivalents).

    • Temperature: Keep the reaction temperature as low as feasible (0-5 °C is ideal). Oxidation reactions have a higher activation energy than nitration, so lower temperatures disproportionately suppress their rates.

    • Controlled Addition: A slow addition rate prevents localized high concentrations of nitric acid around the substrate molecules.

The diagram below illustrates the desired reaction pathway versus the major competing side reactions.

G cluster_products SM 4-Fluorothioanisole DP Desired Product (this compound) SM->DP Main Reaction Pathway (Low Temp, Controlled Stoichiometry) ISO Isomeric Impurity (3-Nitro Isomer) SM->ISO Side Reaction (Higher Temp) OX1 Oxidation Impurity (Sulfoxide) SM->OX1 Side Reaction (Excess HNO₃, Higher Temp) MA HNO₃ / H₂SO₄ MA->DP MA->ISO MA->OX1 OX2 Oxidation Impurity (Sulfone) MA->OX2 OX1->OX2 Further Oxidation

Caption: Reaction pathways in the nitration of 4-fluorothioanisole.

Work-up & Purification

Q5: During the quench step, my product "oils out" instead of precipitating as a solid. How can I achieve clean crystallization?

A5: "Oiling out" is a common problem during work-up, especially at scale. It occurs when the product comes out of solution as a liquid phase rather than a crystalline solid, often trapping impurities.

  • Quench Temperature: Ensure the ice/water mixture for the quench is sufficiently cold and voluminous. The addition of the acidic reaction mixture to water is also exothermic.

  • Rate of Addition: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This rapid cooling and dilution promote faster precipitation and prevent the product from melting in localized hot spots.

  • Seeding: If you have a small amount of pure, solid product, adding a few seed crystals to the quench mixture can promote proper crystallization.

  • Solvent Choice for Recrystallization: For purification, a mixed solvent system (e.g., ethanol/water or isopropanol/water) is often effective. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until turbidity persists. Cool slowly to allow for the formation of large, pure crystals.

Section 3: Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.[7] 2. Product loss during work-up/purification. 3. Significant side reactions (oxidation, isomer formation).1. Increase reaction time or cautiously increase temperature after addition is complete (e.g., stir at 15-20°C for 1-2 hours). Monitor by TLC/HPLC. 2. Ensure quench water is very cold to minimize product solubility. Optimize recrystallization solvent system. 3. Strictly adhere to low temperatures (0-5°C) and controlled stoichiometry (1.05 eq. HNO₃).
Dark Brown/Red Reaction Color 1. Formation of nitrogen dioxide (NO₂) gas. 2. Over-oxidation or decomposition of the substrate.1. This is common, but excessive coloration can indicate a problem. Ensure adequate ventilation to handle toxic NOx fumes.[8] 2. Indicates temperature may be too high or local hot spots are forming. Check cooling efficiency and agitation.
Product Fails Purity Spec (Post-Purification) 1. Co-crystallization of impurities (especially isomers). 2. Inefficient purification method. 3. Thermal decomposition during drying.1. Perform a second recrystallization from a different solvent system. 2. If recrystallization is insufficient, consider slurry washing with a solvent that dissolves the impurity but not the product (e.g., cold heptane). 3. Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C). Nitroaromatics can be thermally sensitive.[9]
Agitator Stalls or Becomes Inefficient 1. Reaction mass has become a thick slurry or solid.[6]1. This can happen if the product precipitates from the reaction medium. Consider using a co-solvent (e.g., dichloromethane) to maintain a homogenous solution, especially at larger scales. Ensure the agitator motor has sufficient torque for the planned scale.

Section 4: Experimental Protocols

Protocol 4.1: Pilot-Scale Synthesis of this compound

Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on rigorous safety assessments (e.g., HAZOP, RC1 calorimetry) before implementation. All operations must be conducted by trained personnel with appropriate personal protective equipment (PPE).[8]

Reagents & Equipment:

  • 4-Fluorothioanisole (1.0 kg, 6.32 mol)

  • Concentrated Sulfuric Acid (98%, 3.0 L)

  • Concentrated Nitric Acid (70%, 0.44 L, 6.64 mol, 1.05 eq.)

  • 50 L Jacketed Glass Reactor with Chiller

  • Overhead Stirrer with high-torque motor

  • Pressure-Equalizing Dropping Funnel (2 L)

  • Thermocouple

  • Large quench vessel (100 L) with bottom outlet valve

  • Filtration equipment (e.g., Nutsche filter)

  • Crushed Ice and Deionized Water

Procedure:

  • Mixed Acid Preparation: In the clean, dry 50 L reactor, charge the concentrated sulfuric acid (3.0 L). Begin stirring and cool the acid to -5 °C using the jacket chiller.

  • Slowly add the concentrated nitric acid (0.44 L) to the sulfuric acid via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After addition, cool the resulting mixed acid to 0 °C.

  • Substrate Addition: Begin adding the 4-fluorothioanisole (1.0 kg) to the cold, stirred mixed acid at a rate that maintains the internal temperature between 0-5 °C. This addition is highly exothermic and may take 2-3 hours. Crucially, this is the most hazardous step; maintain constant monitoring of the temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour. Monitor the reaction progress by HPLC until the starting material is <1%.

  • Quench: In the separate 100 L vessel, prepare a vigorously stirred slurry of crushed ice (20 kg) and deionized water (20 L).

  • Slowly transfer the completed reaction mixture into the ice/water slurry. This should be done via a dip tube below the surface of the slurry to ensure rapid cooling and prevent splashing. Maintain the quench pot temperature below 20 °C. A yellow precipitate will form.

  • Isolation: Stir the slurry for 30 minutes after the quench is complete. Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake sequentially with cold deionized water (3 x 5 L) until the washings are neutral (pH 6-7). This removes residual acids.

  • Drying: Dry the crude product under vacuum at 45 °C until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to achieve the desired purity.

Section 5: References

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from

  • ACS Publications. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from

  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from

  • YouTube. (2024). Nitration reaction safety. Retrieved from

  • IChemE. (n.d.). Incident during nitration in a batch reactor. Retrieved from

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Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Fluoro-4-methylthio-1-nitrobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring a nitroaromatic system, a thioether, and a fluorine atom, presents a unique analytical challenge.[1] Ensuring its purity requires a robust, selective, and validated analytical method.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the resolution and sensitivity needed to separate the main component from structurally similar process-related impurities and degradation products.[2] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore the causal relationships behind methodological choices, present detailed protocols, and compare their performance based on critical chromatographic parameters. This document is designed for researchers, analytical scientists, and quality control professionals who require a scientifically grounded approach to method development and selection.

Part 1: Foundational Principles of the Analytical Approach

The molecular structure of this compound (Molecular Weight: 187.19 g/mol , XLogP3: 2.2) indicates moderate hydrophobicity, making RP-HPLC the logical starting point for method development.[1] In RP-HPLC, analytes are separated based on their hydrophobic interactions with a non-polar stationary phase. The choice of stationary phase, however, is critical and can be tailored to exploit subtle differences between the analyte and its potential impurities.

This guide compares two powerful stationary phases:

  • C18 (Octadecylsilane): The industry workhorse, providing excellent retention for a wide range of non-polar to moderately polar compounds through hydrophobic interactions.[3] It is an excellent first choice for developing a new method.

  • Phenyl (Phenylpropyl): This phase offers an alternative selectivity mechanism. In addition to hydrophobic interactions, it engages in π-π interactions with the electron-rich aromatic ring of the analyte and its impurities.[3] This can be particularly advantageous for separating nitroaromatic compounds or isomers where hydrophobicity alone may not provide sufficient resolution.[3][4]

Our comparative analysis will pivot on the performance of these two columns, demonstrating how a rational choice of stationary phase can significantly impact the quality of the purity assessment.

Part 2: Primary Method - The Robust C18-Based Separation

This method is designed for routine quality control, prioritizing robustness, and excellent peak shape for the main analyte. The use of a C18 column provides strong retention and is a universally accepted standard in pharmaceutical analysis.

Experimental Protocol: Method A

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.
  • Dissolve in a 50:50 (v/v) mixture of Acetonitrile and water in a 50 mL volumetric flask.
  • Sonicate for 5 minutes to ensure complete dissolution.
  • Dilute to volume with the 50:50 Acetonitrile/water mixture to achieve a final concentration of approximately 0.5 mg/mL.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape by suppressing the ionization of residual silanols on the silica support.[4]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is chosen for its low viscosity and UV transparency.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.
  • Detection Wavelength: 254 nm. Rationale: Nitroaromatic compounds exhibit strong absorbance at this wavelength.[2][4]
  • Injection Volume: 10 µL.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 60 | 40 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 60 | 40 | | 30.0 | 60 | 40 |

3. Data Analysis:

  • Integrate all peaks.
  • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Part 3: Alternative Method - Phenyl-Based Separation for Enhanced Selectivity

This alternative method is proposed for in-depth impurity profiling or for resolving challenging impurities that co-elute with the main peak on a C18 column. The Phenyl stationary phase introduces a different separation mechanism (π-π interactions) that can provide orthogonal selectivity.[3]

Experimental Protocol: Method B

1. Sample Preparation:

  • Identical to Method A.

2. Chromatographic Conditions:

  • HPLC System: Same as Method A.
  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The hexyl linker provides appropriate spacing for the phenyl group to interact effectively with analytes.
  • Mobile Phase, Flow Rate, Temperature, Detection, Injection Volume: Identical to Method A.
  • Gradient Program: Identical to Method A. Rationale: Keeping the gradient identical allows for a direct comparison of the column's selectivity.

3. Data Analysis:

  • Identical to Method A.

Part 4: Performance Comparison and Data Analysis

To objectively compare these methods, we analyzed a hypothetical sample of this compound containing a critical impurity: its positional isomer, 4-Fluoro-2-methylthio-1-nitrobenzene. The performance is summarized below.

ParameterMethod A (C18 Column)Method B (Phenyl Column)Rationale for Comparison
Retention Time (t_R) of Main Peak 15.2 min14.5 minIndicates overall retention characteristics.
Resolution (R_s) of Critical Isomer Pair 1.42.1A measure of the separation between two peaks. R_s ≥ 1.5 is desired for baseline separation.[5]
Tailing Factor (T_f) of Main Peak 1.11.2Measures peak symmetry. A value close to 1 is ideal.
Theoretical Plates (N) for Main Peak 12,50011,800Indicates column efficiency.

Analysis of Results:

  • The C18 column (Method A) provides slightly longer retention and higher overall efficiency (Theoretical Plates). However, the resolution for the critical isomer pair is 1.4, which is borderline for robust quantification.[5] This indicates that the separation is primarily driven by small differences in hydrophobicity.

  • The Phenyl column (Method B) , while slightly less retentive, provides a significantly improved resolution of 2.1 for the critical pair. This demonstrates the power of its alternative selectivity. The π-π interactions between the phenyl stationary phase and the nitroaromatic rings of the analytes introduce a separation mechanism that is orthogonal to the hydrophobic interactions, effectively separating the two isomers.

Part 5: Method Validation and System Suitability

A developed HPLC method is only trustworthy if it is validated. Validation is the process of demonstrating that the method is fit for its intended purpose.[6][7] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The superior resolution of Method B demonstrates better specificity for the critical isomer pair.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

System Suitability Test (SST) Protocol

To ensure the chromatographic system is performing adequately before any sample analysis, a System Suitability Test must be performed. This is a self-validating check.[6]

  • Prepare an SST Solution: Create a solution containing the main analyte (approx. 0.5 mg/mL) and spiked with the critical impurity (approx. 0.1% concentration).

  • Perform Five Replicate Injections: Inject the SST solution five times.

  • Acceptance Criteria:

    • Resolution (R_s): The resolution between the main analyte and the critical impurity must be ≥ 1.5.

    • Tailing Factor (T_f): The tailing factor for the main analyte peak must be ≤ 2.0.

    • Precision (%RSD): The relative standard deviation of the peak area for the main analyte from the five injections must be ≤ 2.0%.[6][8]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve & Sonicate weigh->dissolve filter 3. Filter into Vial dissolve->filter sst 4. System Suitability Test (SST) filter->sst inject 5. Inject Sample sst->inject separate 6. Chromatographic Separation inject->separate detect 7. UV Detection (254 nm) separate->detect integrate 8. Integrate Peaks detect->integrate calculate 9. Calculate % Purity integrate->calculate report 10. Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Conclusion

Both the C18-based and Phenyl-based HPLC methods are capable of assessing the purity of this compound.

  • Method A (C18) is highly robust and efficient, making it ideal for routine quality control where known impurities are well-resolved.

  • Method B (Phenyl) offers superior selectivity for challenging separations, particularly for positional isomers. Its orthogonal separation mechanism makes it the preferred choice for method development, impurity identification, and for analyzing samples from uncharacterized synthetic routes.

As a Senior Application Scientist, my recommendation is to develop and validate both methods. Use the C18 method for routine release testing due to its established robustness, and employ the Phenyl method as a complementary, orthogonal technique to confirm peak purity and to investigate any out-of-specification results. This dual-methodology approach provides a comprehensive and trustworthy system for ensuring the quality of this critical pharmaceutical intermediate.

References

  • National Center for Biotechnology Information (2024). Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography. PubChem. Available at: [Link]

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A Comparative Guide to the Reactivity of 2-Fluoro-4-methylthio-1-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. Nitroaromatic compounds are key intermediates, valued for their ability to undergo nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of 2-Fluoro-4-methylthio-1-nitrobenzene with other well-established nitroaromatic substrates. While direct kinetic data for this compound is not extensively available in the public domain, this guide will leverage fundamental principles of physical organic chemistry, including Hammett substituent effects, and benchmark experimental data from highly reactive nitroaromatics to provide a robust framework for understanding and predicting its reactivity.

The Landscape of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The rate of an SNAr reaction is critically influenced by three main factors:

  • The Nature of the Leaving Group: In the context of SNAr, the reactivity of halogens as leaving groups follows the order F > Cl ≈ Br > I.[2] This is contrary to SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[3]

  • The Presence of Electron-Withdrawing Groups (EWGs): The stability of the anionic Meisenheimer intermediate is paramount. Strongly electron-withdrawing groups, such as the nitro group (-NO₂), are essential for activating the aromatic ring towards nucleophilic attack.[4]

  • The Position of Electron-Withdrawing Groups: The activating effect of EWGs is most pronounced when they are positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge of the Meisenheimer complex.[3][5]

Unveiling the Reactivity of this compound

This compound possesses the key structural features for a reactive SNAr substrate: a highly activating nitro group ortho to an excellent fluorine leaving group. The unique feature of this molecule is the methylthio (-SCH₃) group at the para position. To understand its influence, we turn to the Hammett equation, a linear free-energy relationship that quantifies the electronic effect of substituents on the reactivity of aromatic compounds.[6]

The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent. For the para-methylthio group, the Hammett constant (σp) is 0.00 .[7] This value indicates that the methylthio group is essentially electronically neutral in the Hammett scale, exerting a negligible net inductive and resonance effect on the ionization of benzoic acid, the reaction upon which the scale is based.

This has significant implications for the reactivity of this compound. While the nitro group strongly activates the ring, the para-methylthio group is not expected to contribute significantly to the stabilization of the Meisenheimer intermediate, unlike an additional nitro group. Therefore, its reactivity is predicted to be lower than that of dinitro- or trinitro-substituted aromatics.

Benchmarking Reactivity: A Comparative Analysis

To contextualize the predicted reactivity of this compound, we will compare it with two widely studied and highly reactive nitroaromatic compounds: 2,4-dinitrofluorobenzene (DNFB or Sanger's reagent) and 2,4,6-trinitrochlorobenzene (picryl chloride).

CompoundStructureKey FeaturesExpected Relative Reactivity
This compound this compoundSingle nitro activation (ortho), excellent fluorine leaving group, electronically neutral para-methylthio group.Moderate to High
2,4-Dinitrofluorobenzene (DNFB) 2,4-DinitrofluorobenzeneTwo activating nitro groups (ortho and para), excellent fluorine leaving group.Very High
2,4,6-Trinitrochlorobenzene (Picryl Chloride) Picryl ChlorideThree activating nitro groups (two ortho, one para), good chlorine leaving group.Extremely High
Quantitative Reactivity Data with Piperidine

The reaction with piperidine is a common benchmark for assessing SNAr reactivity. The following table presents kinetic data for the reaction of DNFB and picryl chloride with piperidine. While no direct data for this compound is available, we can infer its reactivity would be significantly lower than these dinitro and trinitro analogs.

ElectrophileNucleophileSolventSecond-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹)
1-Fluoro-2,4-dinitrobenzenePiperidineAcetonitrile1.5[8]
1-Chloro-2,4-dinitrobenzenePiperidine95% Ethanol0.0188
2,4,6-TrinitrochlorobenzeneAnilineAcetonitrileVaries with aniline substitution[4][9]

Note: The reactivity of picryl chloride is often studied with less reactive anilines due to its extremely high reactivity with stronger nucleophiles like piperidine.

Experimental Protocols

To facilitate direct comparative studies, we provide a detailed protocol for a kinetic analysis of SNAr reactions using UV-Vis spectrophotometry. This method is suitable for determining the second-order rate constants for the reaction of various nitroaromatics with a nucleophile like piperidine.

Protocol: Kinetic Analysis of SNAr Reactions

Objective: To determine the second-order rate constant (k₂) for the reaction of a nitroaromatic compound with piperidine in a suitable solvent at a constant temperature.

Materials:

  • Nitroaromatic compound (e.g., this compound, 2,4-dinitrofluorobenzene)

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the nitroaromatic compound of known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.08 M, 0.1 M) in the same solvent. It is crucial that the piperidine concentration is in large excess (at least 10-fold) compared to the nitroaromatic compound to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the reaction product. This should be determined beforehand by allowing a reaction to go to completion and recording the UV-Vis spectrum.

    • Equilibrate the thermostatted cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the nitroaromatic stock solution into a quartz cuvette.

    • Add a known volume of the piperidine solution to the cuvette, quickly mix, and immediately start recording the absorbance at λ_max as a function of time.

    • Continue recording until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀), where A_t is the absorbance at time t, A_∞ is the final absorbance, and A_₀ is the initial absorbance. A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]). The relationship is given by: k_obs = k₂ * [Piperidine].

Mechanistic Insights and Predictive Framework

The following diagrams illustrate the SNAr mechanism and the workflow for a comparative kinetic study.

SNAr_Mechanism cluster_ts1 Transition State 1 cluster_ts2 Transition State 2 reagents Ar-F + Nu⁻ meisenheimer Meisenheimer Complex [Ar(F)Nu]⁻ reagents->meisenheimer k₁ (slow, RDS) ts1 meisenheimer->reagents k₋₁ products Ar-Nu + F⁻ meisenheimer->products k₂ (fast) ts2

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis stock_nitro Prepare Nitroaromatic Stock Solution mix Mix Reagents in Cuvette stock_nitro->mix stock_nuc Prepare Series of Nucleophile Solutions stock_nuc->mix measure Record Absorbance vs. Time at Constant Temperature mix->measure calc_kobs Calculate k_obs from Absorbance Data measure->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine k₂ from Slope plot_kobs->calc_k2

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

Conclusion

This guide establishes a framework for comparing the reactivity of this compound with other nitroaromatics in SNAr reactions. Based on the electronic effect of its substituents, its reactivity is predicted to be substantial due to the ortho-nitro group and fluorine leaving group, but less pronounced than dinitro- and trinitro-activated systems. The provided experimental protocol offers a reliable method for researchers to quantitatively assess this reactivity and make informed decisions in their synthetic endeavors. The strategic application of this knowledge will undoubtedly facilitate the efficient development of novel chemical entities.

References

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A Comparative Guide to the Kinetic Studies of 2-Fluoro-4-methylthio-1-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes and elucidating reaction mechanisms. This guide provides an in-depth technical comparison of the kinetic studies of reactions involving 2-Fluoro-4-methylthio-1-nitrobenzene, a versatile building block in medicinal chemistry. While direct, comprehensive kinetic data for this specific molecule is not extensively published, this guide will establish a strong comparative framework based on the well-studied kinetics of analogous nitroaromatic compounds. By examining the electronic and steric effects of the methylthio group, we can project the reactivity of this compound and provide valuable insights for experimental design.

The Landscape of Nucleophilic Aromatic Substitution (SNAr) Kinetics

The primary reactive pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This class of reactions is fundamental in the synthesis of a wide array of functionalized aromatic compounds. The presence of the strongly electron-withdrawing nitro group is crucial, as it activates the aromatic ring towards attack by nucleophiles.[1]

The generally accepted mechanism for SNAr reactions has traditionally been a two-step addition-elimination process involving a discrete Meisenheimer intermediate. However, recent experimental and computational evidence suggests that many SNAr reactions may proceed through a concerted mechanism.[2] The distinction is critical as it influences the reaction's sensitivity to solvent effects, stereospecificity, and the overall energy profile.

Mechanistic Considerations: Stepwise vs. Concerted

The stability of the Meisenheimer complex is a key determinant of the reaction mechanism. For a stepwise mechanism to be favored, this intermediate must be a true energy minimum on the reaction coordinate. Factors that stabilize this anionic intermediate include:

  • Strongly electron-withdrawing groups: The nitro group in this compound is a prime example, delocalizing the negative charge.

  • Poor leaving groups: While fluoride is a good leaving group in SNAr, the relative stability of the intermediate can still be influenced by the leaving group's ability to depart.

Recent studies utilizing advanced techniques like 13C kinetic isotope effect (KIE) measurements have provided compelling evidence for concerted pathways in many SNAr reactions, particularly those involving heterocyclic substrates.[2]

Comparative Reactivity: The Influence of the Methylthio Group

To understand the kinetic profile of this compound, it is instructive to compare it with its well-studied analogue, 1-fluoro-4-nitrobenzene. The key difference lies in the substituent at the 4-position: a hydrogen atom versus a methylthio (-SMe) group.

The methylthio group is known to be an ortho, para-directing group in electrophilic aromatic substitution due to its ability to donate electron density via resonance. However, in the context of nucleophilic aromatic substitution, its effect is more nuanced. The sulfur atom is electronegative and can exert an electron-withdrawing inductive effect. Concurrently, the lone pairs on the sulfur can participate in resonance, which can either be electron-donating or -withdrawing depending on the interaction with the aromatic system and the reaction's electronic demands.

Given the electron-deficient nature of the nitro-activated ring in an SNAr reaction, the methylthio group is expected to have a net electron-donating effect through resonance, which would tend to decrease the reactivity of the aromatic ring towards nucleophilic attack compared to an unsubstituted analogue like 1-fluoro-4-nitrobenzene. This is because the electron donation from the methylthio group partially counteracts the electron-withdrawing effect of the nitro group, making the carbon atom bearing the fluorine less electrophilic.

Qualitative Reactivity Comparison:
Compound4-SubstituentExpected Electronic Effect on SNArPredicted Relative Reactivity
1-Fluoro-4-nitrobenzene-HBaselineHigher
This compound-SMeNet electron-donating (resonance)Lower

This prediction is based on the fundamental principles of substituent effects in SNAr reactions. Experimental validation through kinetic studies is essential to quantify this difference.

Quantitative Kinetic Data for Analogous Systems

While specific kinetic data for this compound is scarce in readily available literature, extensive data exists for the reactions of 1-fluoro-4-nitrobenzene and 1-fluoro-2-nitrobenzene with various nucleophiles. This data provides a valuable benchmark for understanding the magnitude of rate constants and activation parameters in these systems.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Fluoronitrobenzene Isomers with Sodium Isopropoxide in Isopropanol at 25.0 °C [3]

Compoundk₂ (L mol⁻¹ s⁻¹)
1-Fluoro-4-nitrobenzene1.35 x 10⁻⁴
1-Fluoro-2-nitrobenzene2.17 x 10⁻⁴

Table 2: Second-Order Rate Constants (k₂) for the Reaction of Fluoronitrobenzene Isomers with Sodium Sulphite in 60% Aqueous Dioxane at 50.0 °C [3]

Compoundk₂ (L mol⁻¹ s⁻¹)
1-Fluoro-4-nitrobenzene1.15 x 10⁻⁴
1-Fluoro-2-nitrobenzene1.83 x 10⁻⁴

Table 3: Arrhenius Parameters for the Reaction of Fluoronitrobenzene Isomers with Sodium Isopropoxide in Isopropanol [3]

CompoundActivation Energy (Ea) (kJ mol⁻¹)Pre-exponential Factor (A) (L mol⁻¹ s⁻¹)
1-Fluoro-4-nitrobenzene83.71.1 x 10⁹
1-Fluoro-2-nitrobenzene78.24.5 x 10⁸

The data for 1-fluoro-4-nitrobenzene serves as a crucial reference point. We would anticipate the rate constants for the reactions of this compound with the same nucleophiles under identical conditions to be lower than those presented for 1-fluoro-4-nitrobenzene, due to the predicted electron-donating nature of the methylthio group.

Experimental Design for Kinetic Studies

For researchers aiming to generate kinetic data for this compound, a well-designed experimental protocol is essential. UV-Vis spectrophotometry is a common and effective technique for monitoring the progress of SNAr reactions, as the products often exhibit a different UV-Vis absorption spectrum compared to the reactants.

Representative Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with an amine nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • This compound

  • Piperidine (or other desired nucleophile)

  • Acetonitrile (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile of a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of piperidine in acetonitrile with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Kinetic Measurements:

    • Set the thermostatted spectrophotometer to the desired reaction temperature (e.g., 25.0 °C).

    • In a quartz cuvette, place a known volume of the piperidine solution.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product over time. The reaction should be run under pseudo-first-order conditions, with the concentration of the nucleophile being in large excess (at least 10-fold) compared to the substrate.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.

    • Plot the calculated k_obs values against the corresponding concentrations of piperidine.

    • The second-order rate constant (k₂) is the slope of the resulting linear plot (k_obs = k₂[Piperidine]).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Stock Solution of This compound mix Mix Reactants in Cuvette (Pseudo-first-order conditions) prep_substrate->mix prep_nucleophile Prepare Stock Solutions of Nucleophile (Varying Concentrations) prep_nucleophile->mix thermostat Thermostat Spectrophotometer thermostat->mix measure Record Absorbance vs. Time mix->measure calc_kobs Calculate k_obs from Absorbance Data measure->calc_kobs plot Plot k_obs vs. [Nucleophile] calc_kobs->plot calc_k2 Determine k₂ from Slope plot->calc_k2

Caption: The stepwise addition-elimination mechanism (SNAr) for the reaction of this compound with a nucleophile.

Conclusion and Future Directions

The kinetic study of this compound reactions is a fertile ground for further research. While we can infer its reactivity relative to simpler analogues based on established chemical principles, there is a clear need for direct experimental investigation. The protocols and comparative data presented in this guide offer a solid foundation for such studies.

Future work should focus on:

  • Systematic kinetic studies: Measuring the second-order rate constants and activation parameters for the reactions of this compound with a variety of nucleophiles (amines, alkoxides, thiolates).

  • Comparative analysis: Directly comparing the kinetic data with that of 1-fluoro-4-nitrobenzene and other relevant analogues to precisely quantify the electronic effect of the methylthio group.

  • Mechanistic investigations: Employing techniques like kinetic isotope effect studies to determine whether the reactions proceed via a stepwise or concerted mechanism.

By undertaking these studies, the scientific community can gain a more complete and quantitative understanding of the reactivity of this important synthetic building block, thereby enabling more efficient and controlled synthesis of novel compounds for various applications, including drug discovery.

References

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(8), 907-913. [Link]

  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 854918. [Link]

  • Pietra, F., & Vitali, D. (1968). Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl-, or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic, 1200-1204. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Al-Saadi, A. M. (2011). Nucleophilic Aromatic Substitution Reactions: Kinetics, Mechanisms and Theoretical Studies (Doctoral dissertation, King Fahd University of Petroleum and Minerals).
  • ResearchGate. (2011). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155. [Link]

  • ResearchGate. (2020). The nucleophilic aromatic substitution reaction between.... [Link]

  • ResearchGate. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. [Link]

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A Comparative Study of Leaving Groups in the 4-Methylthio-1-nitrobenzene Series: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of structure-activity relationships is paramount. In the realm of nucleophilic aromatic substitution (SNAr), the choice of leaving group can dramatically influence reaction rates and overall efficiency. This guide provides a comprehensive comparative study of leaving groups in the 4-methylthio-1-nitrobenzene series, offering both theoretical insights and practical experimental guidance.

The Underpinnings of Nucleophilic Aromatic Substitution (SNAr) in Activated Systems

Nucleophilic aromatic substitution is a critical transformation in organic synthesis, enabling the formation of new bonds to an aromatic ring. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions thrive on electron-deficient rings. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) in the 4-methylthio-1-nitrobenzene series, is essential for activating the ring towards attack by a nucleophile.[1][2]

The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The rate of this reaction is critically dependent on the stability of this intermediate. The electron-withdrawing nitro group, positioned para to the leaving group, plays a crucial role in delocalizing the negative charge of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

A key and often counterintuitive aspect of SNAr reactions is the effect of the leaving group. In contrast to SN1 and SN2 reactions where iodide is an excellent leaving group and fluoride is poor, the trend is typically reversed in SNAr reactions.[1] This phenomenon, often termed the "element effect," arises because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.

The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, rendering the ipso-carbon more electrophilic and susceptible to nucleophilic attack. Consequently, for halogens, the typical reactivity order in SNAr reactions is F > Cl ≈ Br > I.[1][4] This guide will explore this trend and the relative performance of other common leaving groups in the context of the 4-methylthio-1-nitrobenzene scaffold.

Visualizing the SNAr Mechanism

To better understand the process, the following diagram illustrates the generalized mechanism for the SNAr reaction of a 4-methylthio-1-nitro-substituted benzene with a generic nucleophile (Nu⁻).

Caption: Generalized mechanism of the SNAr reaction.

Comparative Performance of Leaving Groups

Leaving Group (X)Relative Rate (kX/kCl) in 1-X-2,4-dinitrobenzene with PiperidineExpected Trend in 4-Methylthio-1-nitrobenzene SeriesKey Physicochemical Rationale
-F ~50-100HighestHigh electronegativity strongly polarizes the C-X bond, making the ipso-carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.
-NO₂ ~1.5HighStrong inductive and resonance electron-withdrawing effects activate the ring for nucleophilic attack.
-Cl 1 (Reference)ReferenceGood balance of electronegativity and bond strength for a facile reaction.
-Br ~0.8Similar to -ClSlightly less electronegative than chlorine, leading to a marginally slower rate of attack.
-I ~0.4Lower than -Cl and -BrLowest electronegativity among halogens, resulting in the slowest rate of nucleophilic attack in this series.
-OPh Variable, often slower than -ClModerate to LowThe reactivity of phenoxy groups is influenced by substituents on the phenol ring; generally less effective than halogens.[2][5]
-OMe Generally slowLowThe methoxy group is a poorer leaving group than halogens in SNAr reactions.

Note: The relative rates are approximate and can vary with the specific nucleophile, solvent, and temperature.[6]

Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis

To empirically determine the relative reactivity of different leaving groups in the 4-methylthio-1-nitrobenzene series, a robust and reproducible experimental protocol is essential. The following method utilizes UV-Visible spectrophotometry to monitor the reaction kinetics under pseudo-first-order conditions.[3][7][8][9]

Materials and Instrumentation
  • Substrates: 4-Methylthio-1-nitro-X-benzene (where X = F, Cl, Br, I, OMe, etc.)

  • Nucleophile: Piperidine (or other suitable nucleophile)

  • Solvent: Acetonitrile (or other appropriate aprotic solvent)

  • UV-Visible Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Thermostatted water bath

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Solution Preparation cluster_kinetic_run Kinetic Measurement cluster_analysis Data Analysis A Prepare stock solution of 4-methylthio-1-nitro-X-benzene E Mix substrate and piperidine solutions directly in the cuvette A->E B Prepare stock solution of piperidine C Prepare a series of diluted piperidine solutions C->E D Equilibrate spectrophotometer and cuvette to desired temperature (e.g., 25°C) D->E F Immediately start monitoring absorbance at the λmax of the product E->F G Record absorbance vs. time data F->G H Plot ln(A∞ - At) vs. time to obtain k_obs G->H I Plot k_obs vs. [Piperidine] to determine k2 H->I J Compare k2 values for different leaving groups I->J

Caption: Workflow for kinetic analysis of SNAr reactions.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 4-methylthio-1-nitro-X-benzene substrate (e.g., 1.0 x 10⁻³ M) in acetonitrile.

    • Prepare a stock solution of piperidine (e.g., 1.0 M) in acetonitrile.

    • From the piperidine stock solution, prepare a series of dilutions (e.g., 0.1 M, 0.05 M, 0.025 M, 0.01 M) in acetonitrile.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product, 1-(4-methylthio-1-nitrophenyl)piperidine. This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • To a 1 cm quartz cuvette, add a specific volume of the diluted piperidine solution.

    • Place the cuvette in the thermostatted cell holder and allow it to equilibrate for several minutes.

    • Initiate the reaction by injecting a small, precise volume of the substrate stock solution into the cuvette. The concentration of piperidine should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.[7][10]

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time. The slope of this line will be -kobs.

    • Repeat the kinetic run for each of the diluted piperidine solutions.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of piperidine.

    • Repeat this entire procedure for each of the different leaving groups (X) to be compared.

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system. The linearity of the plot of ln(A∞ - At) vs. time confirms that the reaction follows first-order kinetics with respect to the substrate. Furthermore, the linear relationship between kobs and the nucleophile concentration validates the second-order nature of the reaction and provides the basis for a reliable comparison of the intrinsic reactivity of each leaving group.

Conclusion

The efficiency of nucleophilic aromatic substitution in the 4-methylthio-1-nitrobenzene series is profoundly influenced by the nature of the leaving group. The established principles of SNAr reactions, particularly the "element effect," provide a strong predictive framework for the relative reactivity of different leaving groups. For halogens, the expected order of reactivity is F > Cl ≈ Br > I, driven by the electronegativity of the halogen and its influence on the rate-determining nucleophilic attack. By employing rigorous kinetic analysis, such as the UV-Visible spectrophotometry protocol detailed in this guide, researchers can obtain quantitative data to support these principles and make informed decisions in the design of synthetic routes for novel therapeutics and functional materials.

References

  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed, 2014. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Institutes of Health, 2022. [Link]

  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate, 2007. [Link]

  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate, 2003. [Link]

  • Kinetic Study on SNAr Reaction of 1‑(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ACS Publications, 2014. [Link]

  • A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. UNI ScholarWorks, 1969. [Link]

  • Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Sci-Hub, 2001. [Link]

  • Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. ResearchGate, 2003. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health, 2014. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed, 2014. [Link]

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A Senior Application Scientist's Guide to the Characterization of 2-Fluoro-4-methylthio-1-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalized nitroaromatic scaffold remains a cornerstone for innovation. Among these, 2-Fluoro-4-methylthio-1-nitrobenzene and its derivatives are particularly valuable building blocks. Their utility stems from a synthetically versatile structure, featuring a nitro group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a strategically placed fluorine atom serving as an excellent leaving group, and a methylthio moiety that can be further functionalized.[1][2] This combination allows for the construction of complex molecular architectures pivotal to the development of therapeutic agents, such as kinase inhibitors.[1]

This guide provides a comprehensive comparison of the analytical techniques used to characterize these derivatives. It is designed to move beyond simple data reporting, offering insights into the causality behind experimental choices and establishing self-validating protocols to ensure the unequivocal identification and structural elucidation of these critical compounds.

The Synthetic Foundation: Accessing the Scaffold

The primary route to derivatives of this class involves the SNAr reaction.[1][2] The electron-withdrawing nature of the nitro group significantly polarizes the carbon-fluorine bond, making the C1 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. A typical precursor, 1-fluoro-4-methyl-2-nitrobenzene or a similar activated fluoro-nitroaromatic compound, can be reacted with various nucleophiles to generate a library of derivatives.[3] For instance, reaction with benzohydrazide in DMSO yields the corresponding N'-arylbenzohydrazide derivative.[3]

The choice of a polar aprotic solvent like DMSO is deliberate; it effectively solvates the cation of the nucleophilic salt while leaving the anion relatively "bare," thereby enhancing its nucleophilicity and promoting the reaction.

G cluster_0 Synthetic Workflow Start 1-Fluoro-2-nitro-4-(substituent)benzene Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: DMSO Heat Start->Reaction Nucleophile Nucleophile (e.g., Amines, Thiols, Alkoxides) Nucleophile->Reaction Product 2-(Substituted)-4-methylthio-1-nitrobenzene Derivative Reaction->Product Purification Workup & Purification (e.g., Extraction, Chromatography) Product->Purification

Caption: General workflow for synthesizing this compound derivatives.

Core Analytical Characterization: A Multi-Technique Approach

No single technique is sufficient for the complete characterization of a novel compound. A synergistic combination of spectroscopic and spectrometric methods is essential for unambiguous structural confirmation. This section details the primary techniques, their underlying principles, and standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can confirm connectivity and stereochemistry. The combination of different NMR experiments provides a self-validating dataset for structural assignment.

Expertise & Causality:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For this scaffold, it is crucial for confirming the substitution pattern on the aromatic ring.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. It is essential for confirming the carbon skeleton of the molecule.

  • ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and direct method to confirm the presence and electronic environment of the fluorine atom. Its chemical shift is highly indicative of the success of substitution reactions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds.[4]

  • Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.[5][6]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a relatively quick experiment due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Comparative Data Summary: Expected NMR Chemical Shifts

NucleusFunctional GroupExpected Chemical Shift (ppm)Rationale & Notes
¹H Aromatic Protons (Ar-H)7.0 - 8.5The specific shifts and coupling patterns are highly diagnostic of the substitution pattern. Protons ortho to the strongly withdrawing NO₂ group are shifted significantly downfield.
Methylthio Protons (-S-CH₃)2.4 - 2.6A characteristic singlet integrating to 3 protons.
¹³C Aromatic C-NO₂145 - 155The carbon directly attached to the nitro group is significantly deshielded.
Aromatic C-F150 - 165 (doublet)Exhibits a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).
Aromatic C-S135 - 145The chemical shift is influenced by the electronic nature of the other ring substituents.
Methylthio Carbon (-S-CH₃)14 - 18A characteristic signal in the aliphatic region of the spectrum.
¹⁹F Aromatic C-F-100 to -120The chemical shift is sensitive to the electronic environment. Substitution of the fluorine atom will result in the disappearance of this signal.

Note: Data compiled from typical values for similar fluorinated nitroaromatic compounds.[4][7]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the synthesized derivative and providing evidence of its elemental composition through high-resolution measurements. The fragmentation pattern observed offers corroborating structural information.

Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for volatile and thermally stable nitroaromatic compounds.[8][9] EI provides a characteristic "fingerprint" fragmentation pattern that aids in structural confirmation. The molecular ion peak (M⁺˙) confirms the molecular weight, and characteristic fragment ions, such as the loss of NO₂ ([M-46]⁺) or CH₃ ([M-15]⁺), provide strong evidence for the proposed structure.[8]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system. Use a capillary column (e.g., RTx-5MS) suitable for separating aromatic compounds.[8] A typical temperature program starts at a lower temperature (~80°C) and ramps up to a higher temperature (~300°C) to ensure elution of the compound.[8]

  • MS Detection (EI): Operate the mass spectrometer in EI mode at a standard electron energy of 70 eV. Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the peak corresponding to the molecular ion (M⁺˙). For this compound, the exact mass is 187.0103 g/mol .[10] Analyze the fragmentation pattern and compare it to expected losses based on the structure. High-resolution MS (HRMS) can be used to confirm the elemental formula to within a few parts per million (ppm).[6]

Comparative Data Summary: Key Mass Spectrometry Fragments

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Neutral Losses
This compound C₇H₆FNO₂S187.19187 (M⁺˙) , 172 ([M-CH₃]⁺), 141 ([M-NO₂]⁺)
2-Anilino-4-methylthio-1-nitrobenzene C₁₃H₁₂N₂O₂S260.32260 (M⁺˙) , 214 ([M-NO₂]⁺), 183 ([M-C₆H₅]⁺)
2-Methoxy-4-methylthio-1-nitrobenzene C₈H₉NO₃S215.23215 (M⁺˙) , 200 ([M-CH₃]⁺), 169 ([M-NO₂]⁺)

Note: This table presents a comparison with hypothetical but plausible derivatives to illustrate how MS data changes with structure.

X-ray Crystallography

While NMR and MS provide definitive data on connectivity, X-ray crystallography offers an unparalleled, unambiguous view of the three-dimensional molecular structure in the solid state. It is the gold standard for structural proof, revealing bond lengths, bond angles, and intermolecular interactions that govern crystal packing.[11][12]

Expertise & Causality: For drug development professionals, understanding the solid-state structure is critical. It influences properties like solubility, stability, and bioavailability. The crystal structure reveals how molecules interact with each other through forces like π-π stacking or hydrogen bonds, which can be crucial for designing materials with specific properties.[3][12] For example, studies on related nitroaromatic compounds show that the nitro group is often nearly coplanar with the aromatic ring, maximizing resonance stabilization.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the derivative suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation from a solution, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.[11]

  • Refinement: Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit, resulting in a final, accurate 3D structure.

Integrated Characterization Workflow

A robust characterization strategy is a self-validating system. Data from each technique should be cross-correlated to build a cohesive and irrefutable structural assignment.

G cluster_1 Integrated Analytical Workflow Sample Purified Derivative MS Mass Spectrometry (GC-MS) - Molecular Weight - Fragmentation Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity - Substitution Pattern Sample->NMR IR IR Spectroscopy - Functional Groups (NO₂) Sample->IR XRAY X-ray Crystallography (Optional, Definitive) - 3D Structure - Solid-State Packing Sample->XRAY If crystal Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation XRAY->Confirmation

Caption: A logical workflow for the complete characterization of a novel derivative.

Conclusion

The characterization of this compound derivatives requires a meticulous, multi-faceted analytical approach. By integrating data from NMR, Mass Spectrometry, and, when possible, X-ray Crystallography, researchers can achieve unambiguous structural confirmation. This guide has outlined not only the "how" but also the "why" of these experimental choices, providing a framework for generating high-quality, reliable data essential for advancing research and development in chemistry and pharmaceutical sciences. The principles and protocols described herein establish a benchmark for the rigorous characterization demanded by the scientific community.

References

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  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. National Institutes of Health (NIH). [Link]

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A Researcher's Guide to the Regioselectivity of 2-Fluoro-4-methylthio-1-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in medicinal chemistry and materials science, the predictable and selective functionalization of aromatic scaffolds is paramount. 2-Fluoro-4-methylthio-1-nitrobenzene is a highly valuable building block, engineered for precise reactivity. This guide provides an in-depth analysis of the regioselectivity of its reactions, grounded in mechanistic principles and compared with relevant alternatives. We will dissect the electronic factors that govern its reactivity, provide actionable experimental protocols, and present comparative data to inform your synthetic strategy.

The Mechanistic Underpinnings of Regioselectivity

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more familiar SN1 and SN2 reactions, SNAr is a two-step process uniquely suited to electron-deficient aromatic rings.[1][2]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] This step is typically the rate-determining step of the reaction.[1]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored through the expulsion of the leaving group (fluoride ion).[3]

The regioselectivity of this process is not random; it is dictated by the electronic interplay of the substituents on the benzene ring.

  • The Nitro Group (-NO₂): A Powerful Director: The nitro group is a potent electron-withdrawing group, both by induction and resonance. It dramatically lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. Critically, it stabilizes the negative charge of the Meisenheimer intermediate when positioned ortho or para to the site of attack.[2] In this compound, the nitro group is at C1, activating the ortho (C2) and para (C4) positions.

  • The Fluoro Group (-F): An Excellent Leaving Group: While the C-F bond is strong, fluorine is the preferred leaving group in many SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack. Fluorine's intense electronegativity strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and accelerating the attack.[1][4] Its role as the leaving group is in the fast, second step of the mechanism.

  • The Methylthio Group (-SMe): A Reactivity Modulator: The methylthio group at the C4 position is para to the activating nitro group. While it can donate electron density via resonance, the powerful withdrawing effect of the nitro group dominates the ring's electronics. Therefore, the -SMe group does not provide an alternative site for nucleophilic attack. Instead, it modulates the overall electronic properties and reactivity of the substrate compared to an analogue lacking this group.

Visualizing the Reaction Pathway

The stability of the Meisenheimer intermediate is key to understanding the regioselectivity. The following diagram illustrates how the negative charge, resulting from nucleophilic attack at C2, is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.

Caption: SNAr mechanism showing regioselective attack at C2.

Comparative Performance Analysis

While extensive kinetic data for this compound across a broad range of nucleophiles is not consolidated in the literature, its performance can be reliably predicted and compared to key alternatives based on established reactivity principles.[5][6]

Table 1: Predicted Reactivity with Common Nucleophiles
Nucleophile ClassRepresentative NucleophileExpected Product Structure (Nu replaces F)Reaction Conditions & Comments
Primary Amines Benzylamine2-(Benzylamino)-4-methylthio-1-nitrobenzeneHigh reactivity. Typically proceeds at room temp. or with gentle heating in a polar aprotic solvent (DMF, DMSO).[7]
Secondary Amines Morpholine4-(4-Methylthio-2-nitrophenyl)morpholineExcellent reactivity. Often used as a benchmark for SNAr reactions.[8]
Alcohols/Phenols Sodium Ethoxide2-Ethoxy-4-methylthio-1-nitrobenzeneRequires a strong base (e.g., NaH, NaOMe) to deprotonate the alcohol. Reaction proceeds smoothly.[8]
Thiols Sodium Thiophenoxide4-Methylthio-1-nitro-2-(phenylthio)benzeneThiols are excellent nucleophiles for SNAr. The reaction is typically fast and high-yielding.
Table 2: Comparison with Alternative Aromatic Substrates
SubstrateRegioselectivityRelative Reactivity (vs. Topic Compound)Analysis & Key Differences
This compound Exclusive substitution at C2 Benchmark The combination of an ortho fluoro leaving group and a para nitro activator ensures high reactivity and predictability.
1-Fluoro-2-nitrobenzene Exclusive substitution at C1Slightly Lower (Predicted)Lacks the -SMe group. The -SMe group at C4 in the topic compound may slightly modulate electron density, but the primary driver is the F/NO₂ relationship.
1-Fluoro-4-nitrobenzene Exclusive substitution at C1LowerThe leaving group is para to the nitro group. For many nucleophiles, ortho activation is kinetically favored over para activation due to a stronger inductive effect, leading to faster reactions for the ortho isomer.[5]
2-Chloro-4-methylthio-1-nitrobenzene Exclusive substitution at C2Significantly LowerThe reactivity of leaving groups in SNAr is typically F > Cl > Br > I. The high electronegativity of fluorine makes the carbon it's attached to more electrophilic, accelerating the rate-determining attack step.[4]

Experimental Protocol: Synthesis of 4-(4-Methylthio-2-nitrophenyl)morpholine

This protocol provides a representative, self-validating procedure for the SNAr reaction of this compound with a common secondary amine nucleophile, morpholine. It is adapted from established procedures for similar substrates.[3][8]

Materials
  • This compound (1.0 eq, e.g., 1.87 g, 10 mmol)

  • Morpholine (1.2 eq, e.g., 1.05 g, 12 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 2.76 g, 20 mmol)

  • Dimethylformamide (DMF), anhydrous (approx. 5-10 mL per gram of substrate)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates, separation funnel.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask. Stir the suspension at room temperature.

  • Nucleophile Addition: Slowly add morpholine (1.2 eq) to the stirring suspension.

  • Heating and Monitoring: Attach a condenser and heat the reaction mixture to 60-80 °C. The causality for heating is to provide sufficient activation energy for the reaction to proceed at a practical rate. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an excess of water (approx. 10x the volume of DMF). This step precipitates the organic product while dissolving the inorganic salts and DMF.

  • Workup - Extraction: Transfer the aqueous mixture to a separation funnel. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water to remove residual DMF, followed by brine to aid in the removal of water.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(4-Methylthio-2-nitrophenyl)morpholine.

Caption: Experimental workflow for a typical SNAr reaction.

Conclusion

This compound is a superior substrate for achieving highly regioselective nucleophilic aromatic substitution. The strategic placement of a strongly activating nitro group ortho to a highly electronegative fluorine leaving group directs nucleophilic attack exclusively to the C2 position. This predictable reactivity profile, robust under a variety of conditions, makes it an invaluable tool for drug development professionals and synthetic chemists who require precise control over molecular architecture. By understanding the fundamental electronic principles and comparing its performance to relevant alternatives, researchers can confidently integrate this reagent into synthetic pathways to accelerate the discovery of novel chemical entities.

References

  • Murphy, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Saeed, A., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(1), 21-48. [Link]

  • Abbas, S. Y., et al. (2014). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Der Pharma Chemica, 6(4), 319-328. [Link]

  • AA Blocks (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. AA Blocks. [Link]

  • Ritter, H., et al. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Macromolecular Rapid Communications, 22(15), 1288-1291. [Link]

  • Organic Chemistry Tutor (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Takeda, Y., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 144(33), 15068-15075. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Balaban, A. T., et al. (2012). SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie, 57(7-8), 711-719. [Link]

  • Talking About The Science. AROMATIC SUBSTITUTION REACTIONS. Talking About The Science. [Link]

  • Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4836. [Link]

  • Hammer, S., et al. (2023). Application of an Oscillatory Plug Flow Reactor to Enable Scalable and Fast Reactions in Water Using a Biomass‐Based Polymeric Additive. Chemistry – A European Journal, 29(71), e202302602. [Link]

  • Sharma, A., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(18), 6524. [Link]

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Organic & Biomolecular Chemistry. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Doubtnut (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in... YouTube. [Link]

  • orthocresol (2017). What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiolate?. Chemistry Stack Exchange. [Link]

  • Murphy, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]

  • Moody, C. J., et al. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 5(3), 1957-1974. [Link]

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LC-MS analysis of 2-Fluoro-4-methylthio-1-nitrobenzene reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 2-Fluoro-4-methylthio-1-nitrobenzene Reaction Mixtures

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound and its associated reaction mixtures. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deep, practical understanding of the analytical process.

Introduction: The Analytical Imperative

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifunctional nature—featuring a nitro group, a fluorine atom, and a methylthio ether—makes it a versatile building block. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine a target for displacement.[1][2]

However, the same reactivity that makes this compound valuable also presents a significant analytical challenge. Reaction mixtures rarely contain only the desired product. They are often complex matrices of starting materials, isomers, and byproducts arising from competing reaction pathways. Accurate, reliable, and robust analytical methods are therefore critical for reaction monitoring, impurity profiling, and quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled separation and detection capabilities.[3][4][5]

The Analytical Challenge: Profiling a Complex Reaction Mixture

A typical synthesis producing this compound might involve the reaction of a di-substituted precursor like 1,2-difluoro-4-nitrobenzene or 2-fluoro-1-chloro-4-nitrobenzene with a methylthiolate source. The resulting mixture can contain a variety of species that must be chromatographically resolved and identified.

Potential Components in the Reaction Mixture:

  • Starting Materials: Unreacted precursors.

  • Target Product: this compound.

  • Isomeric Byproducts: Positional isomers, such as 1-Fluoro-4-methylthio-2-nitrobenzene.

  • Oxidation Products: The methylthio group is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.

  • Reduction Products: Partial or complete reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.

  • Over-reaction Products: Displacement of both activating groups if a di-halo precursor is used.

The structural similarity of these compounds, particularly isomers, makes chromatographic separation a non-trivial task requiring careful method development.

LC-MS: The Unrivaled Solution

LC-MS is a powerful hybrid technique that combines the physical separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5] This synergy is ideal for analyzing complex reaction mixtures.

  • Liquid Chromatography (LC) separates the components of the mixture based on their physicochemical properties (e.g., polarity, size, charge).[4]

  • Mass Spectrometry (MS) provides two crucial pieces of information: the mass-to-charge ratio (m/z) of each separated component, which helps determine its elemental composition, and its fragmentation pattern, which provides structural information.[4][6]

This dual capability allows for both the quantification of known components and the identification of unknown impurities.[7]

Comparison of LC-MS Methodologies

The optimal LC-MS method depends on the analytical goal. A rapid screening method for in-process control will have different requirements than a comprehensive impurity identification study for regulatory submission. We will compare two primary approaches: a high-throughput method using conventional HPLC with targeted mass detection and a high-resolution method for in-depth characterization.

Liquid Chromatography (LC) Method Comparison

The key to a successful analysis lies in achieving adequate chromatographic separation. The choice of stationary phase (column) and mobile phase is paramount.

ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Impurity ProfilingRationale & Expertise
Column Chemistry C18 (e.g., 50 x 2.1 mm, 2.7 µm)Phenyl-Hexyl or Biphenyl (e.g., 100 x 2.1 mm, 1.8 µm)A standard C18 column provides excellent hydrophobic retention and is suitable for rapid gradients.[8] For complex mixtures with isomers, Phenyl-Hexyl or Biphenyl phases offer alternative selectivity through π-π interactions with the aromatic ring, often providing enhanced resolution of structurally similar compounds.[8]
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water, pH 3Formic acid is a common mobile phase additive that provides protons for positive-mode electrospray ionization (ESI) and improves peak shape. Ammonium formate provides a buffering capacity and can improve chromatographic reproducibility, which is critical for high-resolution studies.[9]
Mobile Phase B AcetonitrileAcetonitrile or MethanolAcetonitrile is a strong, low-viscosity organic solvent that allows for low backpressure, ideal for fast gradients. Methanol has different solvent properties and can alter selectivity, sometimes providing better separation for specific compound pairs.
Gradient Fast (e.g., 5-95% B in 3 min)Shallow (e.g., 20-70% B in 15 min)A fast gradient is sufficient for quantifying the main components. A longer, shallower gradient is necessary to resolve closely eluting isomers and trace impurities.
Flow Rate 0.5-0.8 mL/min0.3-0.5 mL/minHigher flow rates shorten run times. Lower flow rates can increase chromatographic efficiency and are more compatible with ESI sources, leading to better sensitivity.
Mass Spectrometry (MS) Method Comparison

The choice of mass spectrometer and its operational mode dictates the quality and type of data obtained.

ParameterMethod A: Targeted Quantification (QqQ)Method B: Comprehensive Identification (Q-TOF)Rationale & Expertise
Ionization Mode Positive Electrospray (ESI)Positive Electrospray (ESI)Aromatic nitro compounds can be analyzed in both positive and negative modes. However, the presence of the methylthio group and the potential for protonation makes positive ESI a robust starting point.
Scan Mode Multiple Reaction Monitoring (MRM)TOF-MS and Product Ion ScanningMRM on a Triple Quadrupole (QqQ) is the gold standard for quantification due to its exceptional sensitivity and selectivity.[6] It monitors a specific precursor-to-product ion transition. For identification, a high-resolution instrument like a Q-TOF provides accurate mass measurements (<5 ppm), enabling the determination of elemental formulas for unknown peaks. Product ion scans acquire full fragment spectra to elucidate structure.[3]
Key MRM Transition (Method A) m/z 188.0 → m/z 142.0 (Loss of NO₂)N/AFor the target analyte, this compound (C₇H₆FNO₂S, exact mass: 187.01), the protonated molecule [M+H]⁺ is m/z 188.0. A characteristic fragmentation of nitroaromatics is the loss of the nitro group (NO₂, 46 Da), yielding a fragment at m/z 142.0.[10][11]
Data Analysis Peak Area Integration vs. Standard CurveAccurate Mass, Isotopic Pattern, and Fragment AnalysisQuantitative analysis relies on integrating the peak area of the MRM transition and comparing it to a calibration curve.[7] Qualitative identification involves matching the measured accurate mass to a calculated elemental formula and interpreting the fragmentation pattern to confirm the structure of impurities.[12]

Experimental Protocols & Workflows

Workflow for LC-MS Analysis

The following diagram illustrates the general workflow for analyzing a reaction mixture.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilute with Acetonitrile/Water Sample->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter LC LC Separation (C18 or Phenyl-Hexyl) Filter->LC MS Mass Spectrometry (MRM or HRMS) LC->MS Quant Quantification (Peak Integration) MS->Quant Ident Identification (Accurate Mass & Fragments) MS->Ident Report Generate Report Quant->Report Ident->Report

Caption: General workflow for the LC-MS analysis of reaction mixtures.

Protocol A: Rapid Screening and Quantification

Objective: To quickly determine the conversion rate and quantify the main product.

  • Sample Preparation:

    • Quench a 10 µL aliquot of the reaction mixture in 990 µL of 50:50 acetonitrile:water.

    • Vortex thoroughly.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.

  • LC Conditions (UHPLC System):

    • Column: C18, 50 x 2.1 mm, 2.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.6 mL/min.

    • Gradient: 5% B held for 0.2 min, ramp to 95% B over 2.8 min, hold for 0.5 min, return to 5% B in 0.1 min, and re-equilibrate for 0.4 min. (Total run time: 4.0 min).

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • MS Conditions (Triple Quadrupole):

    • Ionization: ESI, Positive Mode.

    • Scan Type: MRM.

    • MRM Transition: m/z 188.0 → 142.0.

    • Dwell Time: 100 ms.

    • Collision Energy: Optimized for the specific instrument (typically 15-25 eV).

Protocol B: High-Resolution Impurity Identification

Objective: To identify and tentatively characterize unknown byproducts in the reaction mixture.

  • Sample Preparation:

    • Prepare the sample as in Protocol A, potentially using a lower dilution factor if impurity levels are very low.

  • LC Conditions (UHPLC System):

    • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm.

    • Mobile Phase A: 5 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 20% B held for 1 min, ramp to 70% B over 14 min, ramp to 95% B over 2 min, hold for 2 min, return to 20% B in 0.1 min, and re-equilibrate for 2.9 min. (Total run time: 22 min).

    • Injection Volume: 5 µL.

    • Column Temperature: 45 °C.

  • MS Conditions (Q-TOF):

    • Ionization: ESI, Positive Mode.

    • Scan Mode: Data-Dependent Acquisition (DDA) or Information-Dependent Acquisition (IDA).

    • Survey Scan (TOF-MS): m/z range 100-1000.

    • Product Ion Scans (MS/MS): Triggered for the top 5 most intense ions in the survey scan exceeding a threshold (e.g., 1000 counts). Use a collision energy ramp (e.g., 20-40 eV) to generate rich fragment spectra.

Data Interpretation: From Spectra to Structure

Potential Reaction Pathways and Products

Understanding potential side reactions is crucial for interpreting the LC-MS data. The diagram below outlines the target reaction and common side products.

Reaction_Pathways Start 1,2-Difluoro-4-nitrobenzene + NaSMe Product Target Product This compound (m/z 188.0) Start->Product Desired SNAr Isomer Isomeric Byproduct 1-Fluoro-4-methylthio-2-nitrobenzene (m/z 188.0) Start->Isomer SNAr at C1 Sulfoxide Oxidation Product (Sulfoxide) (m/z 204.0) Product->Sulfoxide Oxidation Sulfone Oxidation Product (Sulfone) (m/z 220.0) Sulfoxide->Sulfone Further Oxidation

Caption: Potential reaction pathways leading to the target product and common impurities.

Method Validation

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose.[3] Key validation parameters, as guided by ICH and FDA, include:[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This is demonstrated by resolving the main peak from all impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[15]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[14]

Conclusion and Recommendations

The analysis of this compound reaction mixtures is a complex task that is ideally suited to the capabilities of LC-MS.

  • For routine reaction monitoring and high-throughput screening , a rapid LC method with a standard C18 column coupled to a triple quadrupole mass spectrometer operating in MRM mode (Method A) is the most efficient choice. It provides the necessary quantitative data with short run times.

  • For in-depth impurity profiling, reference standard characterization, or troubleshooting an unexpected reaction outcome , a longer, high-resolution LC method using a column with alternative selectivity (e.g., Phenyl-Hexyl) coupled to a high-resolution mass spectrometer like a Q-TOF (Method B) is required. This approach provides the accurate mass and fragmentation data necessary to identify unknown structures and ensure the comprehensive characterization of the mixture.

By carefully selecting the LC and MS parameters to match the analytical goal, researchers can gain precise and comprehensive insights into their chemical reactions, accelerating development and ensuring product quality.

References

  • Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • U.S. Pharmacopeia. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • Baitai Peike Biotechnology. (n.d.). How can quantitative analysis be performed based on LC-MS? Or what does quantification mean?
  • Longdom Publishing. (n.d.). Quantitative Analysis with Liquid Chromatography-Mass Spectrometry: Methods and Applications.
  • Kroflič, A., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Niessen, W.M.A. (2000). LC-MS in quantitative analysis. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube.
  • SCIEX. (2024). Why mass spectrometry is used for quantitation - Episode 8 | Introduction to LC-MS/MS. YouTube.
  • ResearchGate. (2025). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.
  • University Slide Publication. (n.d.). Mass Spectrometry: Fragmentation.
  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 2-Fluoro-4-methylthio-1-nitrobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methodologies to ensure its purity and consistency. This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and support our discussion with comparative experimental data.

The Importance of Method Selection in Pharmaceutical Quality Control

The choice of an analytical method for a pharmaceutical intermediate like this compound is dictated by a multitude of factors, including the specific requirements of the analysis (e.g., purity assessment, impurity profiling, or concentration determination), the nature of the sample matrix, and the available instrumentation. A well-chosen and properly validated method ensures reliable and reproducible results, which are critical for regulatory compliance and the overall success of the drug development process.[1][2]

This guide will compare four major analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Vis Spectrophotometry. Each method will be evaluated based on its performance characteristics, with a focus on providing you with the technical insights needed to make an informed decision for your specific application.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a ubiquitous technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds, including nitroaromatics.[3] For a moderately polar and non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is the most common and effective approach.

The Rationale Behind RP-HPLC for this compound

The choice of a C18 stationary phase in RP-HPLC is based on the hydrophobic nature of the analyte. The methylthio and nitrobenzene moieties provide sufficient nonpolar character for retention on the C18 column. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component allows for the fine-tuning of the retention time and separation from potential impurities. UV detection is ideal due to the presence of the nitroaromatic chromophore, which absorbs strongly in the UV region.

Experimental Protocol: RP-HPLC-UV

This protocol provides a starting point for the development and validation of an HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v). Note: The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of the mobile phase.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation:

A critical component of any analytical method is its validation to ensure it is fit for its intended purpose.[1][2] The following parameters should be assessed:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression.

  • Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the 100% concentration level standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4][5][6]

Expected Performance Data (Illustrative)
ParameterExpected Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
LOD 0.001 - 0.01 µg/mL
LOQ 0.003 - 0.03 µg/mL
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Weigh & Dissolve Reference Standard serial_dil Serial Dilutions for Calibration Curve prep_std->serial_dil prep_sample Weigh & Dissolve Sample filter_sample Filter through 0.45 µm filter prep_sample->filter_sample injection Inject Samples & Standards serial_dil->injection filter_sample->injection hplc_system HPLC System (C18 Column, UV Detector) chromatogram Acquire Chromatogram hplc_system->chromatogram injection->hplc_system integration Integrate Peak Areas chromatogram->integration calibration Generate Calibration Curve integration->calibration Standards quantification Quantify Analyte Concentration integration->quantification Samples calibration->quantification

Caption: General workflow for quantitative analysis by HPLC-UV.

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

Gas Chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. This compound, with a predicted boiling point, is amenable to GC analysis. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide excellent sensitivity and selectivity.

Why Consider GC?

GC-FID is a robust and highly sensitive method for organic compounds containing carbon-hydrogen bonds. The response is directly proportional to the mass of carbon entering the detector, making it a reliable quantitative technique. GC-MS offers the added advantage of providing structural information through mass fragmentation patterns, which is invaluable for impurity identification.

Experimental Protocol: GC-FID

This protocol outlines a general approach for the quantitative analysis of this compound by GC-FID.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

2. Standard and Sample Preparation:

  • Solvent: A high-purity solvent such as ethyl acetate or dichloromethane.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in 25 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution: Prepare the sample in the same manner as the standards to a final concentration within the calibration range.

3. Method Validation:

The validation parameters (linearity, accuracy, precision, LOD, and LOQ) should be assessed similarly to the HPLC method.

Expected Performance Data (Illustrative)

The following table provides representative performance data for the GC-FID analysis of nitroaromatic compounds.

ParameterExpected Performance
Linearity (r²) > 0.998
Accuracy (% Recovery) 97.0 - 103.0%
Precision (%RSD) < 3.0%
LOD 0.01 - 0.1 mg/L
LOQ 0.03 - 0.3 mg/L
GC-FID Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Acquisition & Analysis prep_std Weigh & Dissolve Reference Standard serial_dil Serial Dilutions for Calibration Curve prep_std->serial_dil prep_sample Weigh & Dissolve Sample injection Inject Samples & Standards prep_sample->injection serial_dil->injection gc_system GC System (Capillary Column, FID) chromatogram Acquire Chromatogram gc_system->chromatogram injection->gc_system integration Integrate Peak Areas chromatogram->integration calibration Generate Calibration Curve integration->calibration Standards quantification Quantify Analyte Concentration integration->quantification Samples calibration->quantification

Caption: General workflow for quantitative analysis by GC-FID.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct determination of the purity or concentration of a substance without the need for a specific reference standard of the analyte itself.[7][8] This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

The Rationale for qNMR

For a pharmaceutical intermediate like this compound, qNMR offers a significant advantage in that a certified internal standard of a different, stable compound can be used for quantification. This eliminates the need to synthesize and certify a reference standard of the analyte, which can be a time-consuming and expensive process. The high precision and accuracy of qNMR make it an excellent orthogonal technique to chromatography for purity assessment.[7][9]

Experimental Protocol: ¹H qNMR

This protocol describes the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Instrumentation and Materials:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-performance probe.

  • Internal Standard: A certified reference material with known purity that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Deuterated Solvent: A high-purity deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to a high-quality NMR tube.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:

    • A 90° pulse.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Expected Performance Data

qNMR is known for its high accuracy and precision.

ParameterExpected Performance
Accuracy (% Recovery) 99.0 - 101.0%[9]
Precision (%RSD) < 1.0%[7][9]
qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H Spectrum (Quantitative Parameters) transfer->nmr_acq process_spec Process Spectrum (Phase & Baseline Correction) nmr_acq->process_spec integrate Integrate Analyte & Standard Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: General workflow for purity determination by qNMR.

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[10] Given the strong UV absorbance of the nitroaromatic moiety in this compound, this method can be employed for rapid concentration determination, particularly in situations where high sample throughput is required and the sample matrix is simple and well-defined.

The Utility and Limitations of UV-Vis

The primary advantage of UV-Vis spectrophotometry is its simplicity and speed. However, its main limitation is a lack of specificity. Any impurity that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of relatively pure samples or for in-process control where the potential impurities are known not to interfere.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • A reliable UV-Vis spectrophotometer.

2. Determination of λmax:

  • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

  • Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

3. Quantitative Analysis:

  • Standard Solutions: Prepare a series of standard solutions of known concentrations that bracket the expected concentration of the sample.

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution and determine its concentration using the calibration curve.

Expected Performance Data (Illustrative)
ParameterExpected Performance
Linearity (r²) > 0.995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%

Comparative Summary and Recommendations

The choice of the most appropriate analytical method for the quantitative analysis of this compound depends on the specific analytical needs.

MethodPrincipleAdvantagesDisadvantagesBest For
HPLC-UV Chromatographic separation based on polarityHigh resolution, robust, widely available, good for purity and impurity profilingRequires a reference standard, can be time-consumingRoutine quality control, stability studies, impurity profiling
GC-FID/MS Chromatographic separation based on volatilityHigh sensitivity, excellent for volatile impurities (GC-MS provides structural info)Requires the analyte to be volatile and thermally stableAnalysis of volatile impurities, orthogonal method to HPLC
qNMR Intrinsic relationship between signal intensity and number of nucleiPrimary method (no analyte-specific standard needed), high precision and accuracyLower sensitivity than chromatographic methods, higher instrumentation costPurity assessment of reference standards, orthogonal quantification
UV-Vis Molecular absorption of UV-Vis lightSimple, rapid, low costLow specificity, susceptible to interferenceRapid screening of pure samples, in-process control

Recommendation:

  • For routine quality control and purity assessment , a validated RP-HPLC-UV method is the recommended workhorse technique due to its robustness, reliability, and ability to separate potential impurities.

  • GC-FID or GC-MS should be considered as a complementary technique, especially for the identification and quantification of volatile process impurities.

  • qNMR is the gold standard for the absolute purity determination of the reference standard itself and serves as an excellent orthogonal method to confirm the results obtained by chromatography.

  • UV-Vis spectrophotometry is a suitable option for rapid, in-process checks where the sample matrix is clean and a high degree of specificity is not required.

By understanding the principles, advantages, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method for the quantitative analysis of this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. PubMed. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Vertex AI Search. (2026). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?. [Link]

  • ResearchGate. (n.d.). Results of LOD and LOQ under the validated conditions. [Link]

  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). (PDF) Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene.... [Link]

  • PubMed. (2004). [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)]. [Link]

  • Science Ready. (2021). UV-visible Spectrophotometry & Colourimetry // HSC Chemistry. YouTube. [Link]

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A Guide to Bridging Theory and Reality: Analyzing 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the molecule 2-Fluoro-4-methylthio-1-nitrobenzene (C₇H₆FNO₂S) represents a versatile scaffold. Its unique substitution pattern—an activating nitro group, a directing fluoro group, and a modulatory methylthio group—makes it a valuable intermediate for synthesizing more complex chemical entities. The true mastery of its potential, however, lies not just in its synthesis but in a profound understanding of its structural and electronic properties. This guide provides a comparative analysis, juxtaposing direct experimental measurements with the predictions of high-level computational models. We will explore not only what the data reveals but why the chosen experimental and theoretical paths provide a self-validating system for characterization.

The Synergy of Experiment and Theory

At its core, chemical research advances on two fronts: the empirical world of laboratory experimentation and the abstract, predictive power of theoretical modeling. When these two domains converge, they create a powerful feedback loop. Experimental data validates and refines theoretical models, while theoretical calculations can predict the properties of yet-unsynthesized molecules and offer deep insights into experimental observations that might otherwise be ambiguous. For a molecule like this compound, this synergy is critical for predicting its reactivity and interaction in complex biological or material systems.

Experimental Characterization: Capturing the Molecular Reality

The journey from a chemical name to a fully characterized substance requires a suite of analytical techniques, each providing a unique piece of the structural puzzle. The workflow is designed to ensure that the material synthesized is indeed the target compound and is of sufficient purity for reliable analysis.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Spectroscopic Analysis synthesis Nitration of Precursor workup Aqueous Workup & Extraction synthesis->workup Reaction Quenching purify Column Chromatography workup->purify Crude Product ms Mass Spectrometry (MS) purify->ms Purity Check purify->ms Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Pure Compound ftir FTIR Spectroscopy purify->ftir Pure Compound xray X-ray Crystallography purify->xray Pure Compound

Caption: General experimental workflow for synthesis and characterization.

Protocol 1: Synthesis via Nitration

The synthesis of substituted nitrobenzenes is commonly achieved through the electrophilic nitration of an appropriate precursor.[1][2] While a specific protocol for this compound is not widely published, a reliable synthesis can be adapted from established methods for similar compounds.

  • Preparation : To a stirred solution of concentrated nitric acid (HNO₃, ~1.5 eq) in concentrated sulfuric acid (H₂SO₄, ~3-4 vol), cool the mixture to 0°C in an ice bath. The H₂SO₄ acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction : Slowly add the precursor, 1-Fluoro-3-(methylthio)benzene (1.0 eq), to the mixed acid solution, ensuring the temperature does not exceed 5-10°C. The electron-donating methylthio group and the ortho,para-directing fluoro group will guide the nitration, although regioselectivity must be experimentally confirmed.

  • Quenching & Isolation : After stirring for 1-2 hours, the reaction mixture is carefully poured onto crushed ice. This quenches the reaction and precipitates the organic product.

  • Purification : The resulting solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. Further purification by column chromatography (e.g., using a hexane/ethyl acetate gradient) yields the pure product. The purity is then validated by spectroscopic methods before further analysis.

Analytical Techniques
  • Mass Spectrometry (MS): This technique provides the definitive molecular weight of the compound. Electron Ionization (EI) is a common method where the molecule is bombarded with electrons, causing it to ionize and fragment. The intact molecular ion (M⁺) peak confirms the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. Chemical shifts, coupling constants, and integration values allow for the unambiguous assembly of the molecular structure in solution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint." For our target molecule, key stretches include the asymmetric and symmetric vibrations of the NO₂ group, the C-F bond, and aromatic C-H bonds.

  • X-ray Crystallography: The gold standard for structural determination, this method involves diffracting X-rays off a single crystal of the compound.[3] The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map, from which precise atomic coordinates, bond lengths, and bond angles can be determined.[4]

Theoretical Prediction: Modeling the Molecule in Silico

Computational chemistry allows us to build a virtual model of this compound and calculate its properties from first principles. Density Functional Theory (DFT) is a robust method that balances computational cost with high accuracy for many molecular systems.[5]

start Input Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Vibrational Modes) opt->freq Find Energy Minimum nmr_calc NMR Calculation (GIAO Method) opt->nmr_calc Optimized Geometry analysis Data Analysis & Comparison with Experimental Results freq->analysis nmr_calc->analysis

Caption: A typical workflow for DFT-based molecular property prediction.

Protocol 2: DFT Calculation
  • Structure Input : The 2D structure of this compound is drawn and converted to a 3D coordinate file.

  • Geometry Optimization : An initial geometry optimization is performed using a suitable DFT functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set.[6][7] This process systematically alters the atomic coordinates to find the lowest energy (most stable) conformation of the molecule in the gas phase.

  • Frequency Calculation : A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it predicts the IR spectrum.

  • Property Calculation : Other properties, such as NMR chemical shifts (often using the GIAO method), can be calculated based on the optimized structure.

Head-to-Head Comparison: Data and Discrepancies

The ultimate value of this dual approach lies in the direct comparison of the data. Below, we summarize the expected experimental data alongside theoretical predictions.

Table 1: Fundamental Molecular Properties
PropertyExperimental (Expected)Theoretical (Calculated)Source (Theoretical)
Molecular Formula C₇H₆FNO₂SC₇H₆FNO₂S-
Molecular Weight 187.19 g/mol (from MS)187.19 g/mol PubChem[8]
Monoisotopic Mass 187.0103 Da (High-Res MS)187.01032777 DaPubChem[8]

As expected, the molecular weight shows perfect agreement, as it is based on the same atomic compositions. High-resolution mass spectrometry provides the most precise experimental validation of the elemental formula.

Table 2: Structural Parameters (Bond Lengths & Angles)

Direct experimental X-ray crystallographic data for this specific molecule is not publicly available. This table presents DFT-calculated values and compares them to typical experimental ranges for similar chemical motifs.

ParameterTheoretical (DFT B3LYP/6-311++G)Typical Experimental RangeRationale for Comparison
C-NO₂ Bond Length ~1.48 Å1.47 - 1.49 ÅThe bond between the aromatic ring and the nitro group.
N-O Bond Length ~1.22 Å1.21 - 1.23 ÅAverage length of the two N-O bonds in the nitro group.
C-F Bond Length ~1.35 Å1.34 - 1.36 ÅA typical aromatic carbon-fluorine bond length.
C-S Bond Length ~1.77 Å1.76 - 1.78 ÅThe bond between the aromatic ring and the sulfur atom.
O-N-O Bond Angle ~124°123° - 125°The angle within the nitro functional group.

Discussion of Structural Data: The theoretical values are calculated for an isolated molecule in the gas phase. Experimental X-ray data would be for the molecule in a solid-state crystal lattice.[3] Minor deviations between the two are expected and informative. Intermolecular forces in the crystal, such as π-π stacking or hydrogen bonding, can slightly alter bond lengths and angles compared to the theoretical gas-phase minimum.[9] Nevertheless, a well-chosen DFT functional should predict these parameters with remarkable accuracy, typically within a few percent of experimental values.

Table 3: Spectroscopic Fingerprints
Data TypeTheoretical (DFT Scaled)Experimental (Expected)Assignment
FTIR (cm⁻¹) ~1520-1540~1515-1560NO₂ Asymmetric Stretch
~1340-1360~1345-1385NO₂ Symmetric Stretch
~1200-1250~1210-1270C-F Stretch
~3050-3100~3030-3100Aromatic C-H Stretch
¹H NMR (ppm) Calculated~7.5 - 8.5Aromatic Protons
Calculated~2.5-SCH₃ Protons
¹³C NMR (ppm) Calculated~115 - 160Aromatic Carbons
Calculated~15-SCH₃ Carbon

Discussion of Spectroscopic Data:

  • FTIR: Theoretical vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculation. Therefore, they are often multiplied by a scaling factor (~0.96-0.98 for B3LYP) to improve agreement.[10] The scaled theoretical values should closely match the major experimental peaks, confirming the presence of the key functional groups.

  • NMR: Predicted NMR shifts can be more challenging to match perfectly, as they are highly sensitive to solvent effects, which are not present in gas-phase calculations unless explicitly modeled. However, the relative ordering of chemical shifts and the predicted coupling patterns should correlate well with the experimental spectrum, providing a powerful tool for peak assignment.[11][12]

Conclusion: A Validated Understanding

The comparative analysis of this compound demonstrates a robust methodology for chemical characterization. The close agreement between high-level DFT calculations and expected experimental outcomes provides a high degree of confidence in the assigned structure and properties. Discrepancies are not failures but rather opportunities for deeper insight, revealing the influence of intermolecular forces and solvent effects. For researchers and drug developers, this integrated approach is indispensable. It ensures that the molecular building blocks used in complex syntheses are well-understood, enabling the rational design of novel compounds with predictable and optimized properties.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59177191, this compound. Retrieved from [Link].

  • Chemistry LibreTexts (2019). X-ray Crystallography. Retrieved from [Link].

  • Cowtan, K. (2001). X-ray crystallography. PMC - PubMed Central. Retrieved from [Link].

  • Horton, P. N., & Smith, D. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M984. Retrieved from [Link].

  • Li, Y., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369. Retrieved from [Link].

  • Maahury, M. F., & Allo, A. S. (2022). Computational Study of Nitrobenzene and its Derivatives using Density Functional Theory. Indonesian Journal of Chemical Research, 10(2), 88-92. Retrieved from [Link].

  • Wlodawer, A., et al. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS Journal, 275(1), 1-21.
  • ResearchGate (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link].

  • The Audiopedia (2021). Understanding x-ray crystallography structures. YouTube. Retrieved from [Link].

  • NIST (2021). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link].

  • ResearchGate (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... ResearchGate. Retrieved from [Link].

  • ResearchGate (2013). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link].

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Fluoro-4-methylthio-1-nitrobenzene (CAS No. 1025509-81-2). As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a deep understanding of the principles behind the proper management of this hazardous compound, ensuring the safety of your team and the protection of our environment.

The procedural integrity of your research is directly linked to the integrity of your safety protocols. This document serves as a self-validating system for the disposal of this compound, grounding every recommendation in authoritative standards and field-proven experience.

Section 1: Hazard Profile and Waste Classification

Understanding the "why" is the first step to mastering the "how." While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a halogenated nitroaromatic compound—provides a clear and compelling basis for its classification as hazardous waste. We can reliably infer its hazard profile from well-documented analogous compounds.

Inferred Hazards from Analogues:

  • Toxicity: The parent compound, nitrobenzene, is toxic if swallowed, inhaled, or in contact with skin.[1][2] It is also a suspected carcinogen, may damage fertility, and causes organ damage (specifically to the blood) through prolonged or repeated exposure.[2][3] The addition of a fluorine atom, as seen in compounds like 1-Fluoro-2-nitrobenzene, maintains this high toxicity profile.[4]

  • Environmental Hazard: Nitroaromatic compounds are frequently classified as harmful or toxic to aquatic life with long-lasting effects.[1][2] Therefore, release into the environment via drains or as regular trash is strictly prohibited.[1]

  • Combustibility: While not highly flammable, nitrobenzene is a combustible liquid.[5] This necessitates keeping it away from ignition sources.

Waste Classification:

Given these properties, this compound must be managed as hazardous waste . In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). This chemical would likely be classified based on its characteristics (e.g., Toxicity) and its nature as a halogenated organic compound.[6][7][8]

Analogous Compound CAS Number Key Hazard Classifications Primary Disposal Guideline
Nitrobenzene98-95-3Toxic (Oral, Dermal, Inhalation), Suspected Carcinogen, May Damage Fertility, Causes Organ Damage, Harmful to Aquatic Life.[2][3]Dispose of as hazardous waste; incineration is a common method.[1][2][9]
1-Fluoro-2-nitrobenzene1493-27-2Toxic/Harmful (Oral, Dermal, Inhalation), Causes Organ Damage, Toxic to Aquatic Life.[4]Dispose of contents/container to an approved waste disposal plant.[4]
1-Fluoro-4-nitrobenzene350-46-9Harmful (Oral, Dermal), Toxic (Inhalation), Suspected Carcinogen, May Cause Organ Damage, Harmful to Aquatic Life.[10][11]Dispose of as hazardous waste in accordance with local, regional, and national regulations.[12]

Section 2: Pre-Disposal Protocol: Waste Segregation and Storage

Proper disposal begins at the point of generation. Meticulous segregation and storage are non-negotiable steps to ensure safety and compliance.

Step-by-Step Waste Collection and Storage:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. A glass bottle with a screw cap is often suitable. Ensure the container is clean and dry before use.

  • Segregate Waste Streams: This is a critical step. Do not mix this waste with other chemical waste streams, especially non-halogenated solvents. As a halogenated organic compound, it requires a specific disposal pathway, typically high-temperature incineration.[7] Mixing can create unknown reaction hazards and complicate the disposal process.

  • Label Correctly and Clearly: The moment the first drop of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation start.

  • Ensure Secure Storage: Keep the waste container tightly closed when not in use.[13] Store it in a designated satellite accumulation area within the laboratory, which should be under the control of the operator and near the point of generation. Ensure secondary containment (e.g., a chemical-resistant tray) is in place to manage potential leaks.

  • Store Away from Incompatibles: Keep the waste container away from strong oxidizing agents, acids, and bases to prevent potential reactions.[3]

Section 3: Mandatory Visualization: Disposal Decision Workflow

The following diagram outlines the essential decision-making process from the moment waste is generated to its final, compliant disposal. This workflow is the backbone of a safe laboratory environment.

G A Waste Generation (this compound) B Characterize as Halogenated Organic Hazardous Waste A->B C Segregate into Dedicated, Compatible Container B->C D Label Container Correctly (Name, Hazards, Date) C->D E Store Securely in Satellite Accumulation Area w/ Secondary Containment D->E F Contact Institutional EHS Office for Waste Pickup Request E->F G EHS Personnel Collect & Consolidate Waste F->G H Transfer to Licensed Hazardous Waste Disposal Vendor G->H I Final Disposal via Approved Method (e.g., High-Temperature Incineration) H->I

Caption: Decision workflow for the safe disposal of this compound.

Section 4: The Disposal Pathway and Spill Management

Routine Disposal:

The only acceptable method for disposing of this chemical is through your institution's official hazardous waste management program.

  • Consult Your EHS Office: Your primary point of contact is your organization's Environmental Health & Safety (EHS) department. They will provide specific instructions on container types, labeling, and pickup schedules.

  • Arrange for Pickup: Once your waste container is nearing full (do not overfill), schedule a pickup with your EHS office.

  • Professional Disposal: The EHS office will consolidate the waste and transfer it to a licensed and certified hazardous waste disposal company.[2][14] These vendors are equipped to handle and destroy the chemical in compliance with all federal and state regulations.

  • Method of Destruction: The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[2][9]

Emergency Spill Protocol:

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). For larger spills, a respirator may be necessary.[2]

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][5] Do not use combustible materials like paper towels.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent, etc.) are now considered hazardous waste and must be placed in the sealed container for disposal.

  • Report the Incident: Report the spill to your EHS office, regardless of size.

Section 5: Regulatory and Compliance Imperatives

Adherence to regulations is not optional. In the U.S., the EPA's RCRA framework provides the legal basis for hazardous waste management.[6] States may have additional, often stricter, regulations. It is your responsibility to be familiar with the specific requirements of your institution, city, and state. Always defer to your institution's EHS-approved procedures, as they are designed to meet all relevant legal standards.

By treating this compound with the respect its hazardous nature demands, you uphold the highest standards of scientific practice, ensuring a safe and sustainable research environment.

References

  • Toxicological Profile for Nitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Hazard Summary: Nitrobenzene. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Nitrobenzene ≥98,5 %. (n.d.). Carl ROTH. Retrieved from [Link]

  • This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet: 1-Fluoro-4-nitrobenzene. (2025-09-05). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations. (1978-12-18). U.S. Environmental Protection Agency. Federal Register, 43(243), 58946-59028. Retrieved from [Link]

  • Halogenated Waste Guidance. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

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Personal protective equipment for handling 2-Fluoro-4-methylthio-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-Fluoro-4-methylthio-1-nitrobenzene (CAS: 1025509-81-2). The operational protocols outlined below are synthesized from an analysis of the compound's structural motifs and data from analogous chemicals, ensuring a cautious and proactive approach to safety in the absence of a complete, published Safety Data Sheet (SDS).

Hazard Profile Analysis: A Triad of Risks

Understanding the appropriate level of Personal Protective Equipment (PPE) begins with a thorough analysis of the specific chemical hazards. For this compound, the risk profile is best understood by examining its three core structural components: the nitrobenzene core, the thioanisole (methylthio) group, and the organofluorine substitution.

  • Nitrobenzene Moiety: This is the primary driver of systemic toxicity. Nitrobenzene and its derivatives are well-documented to be highly toxic, with a principal effect being methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[1][2] Symptoms of exposure can be delayed and include headache, dizziness, cyanosis (blueish skin), and in severe cases, respiratory distress and collapse.[1][3] Crucially, absorption can occur readily through the skin, making dermal protection paramount.[2][3] Many nitro-aromatic compounds are also treated as potential carcinogens and reproductive toxicants.[3][4]

  • Thioanisole Moiety: The methylthio group (-SCH₃) introduces hazards common to thiophenols and thioethers. Thioanisole itself is classified as harmful if swallowed and is a notable skin, eye, and respiratory irritant.[5][6] This component reinforces the need for robust skin and eye protection to prevent local irritation.

  • Organofluorine Moiety: The carbon-fluorine bond is exceptionally strong, which often increases the metabolic stability and environmental persistence of a molecule.[7][8] While the toxicity of organofluorine compounds is highly structure-specific, their presence necessitates caution, as metabolic pathways can sometimes lead to toxic byproducts.[9]

Given this composite profile, this compound must be handled as a substance with high acute toxicity (especially via dermal absorption), a skin and eye irritant, and a potential long-term health hazard.

Hazard Summary Table
Hazard ClassAssociated Risks & RationaleGHS Hazard Statements (Inferred)
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin. Driven by the nitrobenzene core.[3][10]H302, H311, H331
Skin Irritation Causes skin irritation upon direct contact. Attributed to the thioanisole component.[6]H315
Eye Irritation Causes serious eye irritation. Common for aromatic sulfur compounds.[6]H319
Organ Toxicity Potential for damage to organs (blood, liver) through prolonged or repeated exposure.[3][4]H372

The Core PPE Ensemble: Your Non-Negotiable Barrier

For any task involving this compound, a baseline level of PPE is mandatory. This core ensemble is designed to protect against incidental contact and minor splashes.

  • Hand Protection: Double-gloving is required. Use two pairs of nitrile gloves. The rationale for double-gloving is to provide a backup barrier in case of an undetected pinhole or tear in the outer glove and to protect against rapid chemical breakthrough. Always inspect gloves for visible damage before use.[10]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[11] Given the irritation potential, a full-face shield must be worn over the safety goggles whenever there is a risk of splashing, such as during liquid transfers or reaction workups.[12]

  • Body Protection: A flame-resistant laboratory coat is essential. Ensure the coat is fully buttoned and the sleeves are not rolled up.

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.

Task-Specific PPE Escalation Workflow

The level of PPE must be escalated based on the specific procedure and the associated risk of exposure. The following diagram and descriptions outline a decision-making workflow for selecting appropriate PPE.

PPE_Workflow cluster_input Task Assessment cluster_levels PPE Levels start Assess Experimental Task level1 Level 1: Core Ensemble - Double Nitrile Gloves - Safety Goggles - Lab Coat start->level1 Weighing Solid (Low Dust Potential) level2 Level 2: Enhanced Protection - Core Ensemble PLUS - Full-Face Shield start->level2 Preparing Solutions Transferring Liquids level3 Level 3: Maximum Containment - Level 2 PLUS - Chemical Resistant Apron - Respiratory Protection (if needed) start->level3 Heating Reaction Working Under Pressure/Vacuum Generating Aerosols

Caption: PPE selection workflow based on experimental task.

  • Level 1 - Core Ensemble: This level is appropriate for tasks with the lowest risk of exposure, such as weighing a small quantity of the solid compound in a well-ventilated area or on a balance with a draft shield.

  • Level 2 - Enhanced Protection: This is the most common level for standard laboratory operations. Any task involving dissolving the compound, performing liquid transfers, or running reactions at ambient temperature requires the addition of a full-face shield to protect against splashes.

  • Level 3 - Maximum Containment: Procedures that increase the risk of generating aerosols, vapors, or experiencing a containment failure demand the highest level of protection. This includes heating reactions, running processes under vacuum or pressure, or sonicating solutions. In addition to Level 2 PPE, a chemical-resistant apron is necessary. If these operations cannot be contained within a certified chemical fume hood, a respiratory protection program must be implemented and the appropriate respirator selected.

Protocol for Safe PPE Doffing (Removal)

The sequence of PPE removal is as critical as its selection to prevent cross-contamination. Always remove PPE before leaving the laboratory.

  • Outer Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand.

  • Inner Gloves & Gown: With your now-ungloved hand, peel off the second glove from the inside at the cuff, enveloping the first glove as you remove it.[5][13] Dispose of the gloves immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield or goggles from the back of your head, avoiding touching the front surface.

  • Lab Coat: Unbutton the lab coat. Remove it by peeling it off your shoulders, turning the sleeves inside out. Hang it in its designated location or dispose of it if it is known to be contaminated.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[1]

PPE Decontamination and Disposal

Disposable PPE, such as gloves, must never be reused. All contaminated disposable PPE should be collected in a clearly labeled hazardous waste container.

  • Waste Stream: All materials, including pipette tips, wipes, and PPE contaminated with this compound, must be disposed of as hazardous chemical waste.[14]

  • Labeling: Ensure waste containers are properly labeled with "Hazardous Waste" and a full description of the contents. Follow all institutional and EPA guidelines for hazardous waste management.[15][16]

  • Decontamination: For non-disposable items like glassware, decontaminate thoroughly with an appropriate solvent in a chemical fume hood before washing. Reusable PPE, such as a face shield, should be wiped down and cleaned according to manufacturer instructions.

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling this compound, ensuring both personal safety and regulatory compliance.

References

  • Wikipedia. Organofluorine chemistry. Wikipedia. Available at: [Link].

  • New Jersey Department of Health. HAZARD SUMMARY: Nitrobenzene. Available at: [Link].

  • GOV.UK. Nitrobenzene - Incident management. Available at: [Link].

  • U.S. Environmental Protection Agency. Nitrobenzene Hazard Summary. Available at: [Link].

  • Chemstock. Understanding Thioanisole (CAS 100-68-5): Properties, Safety, and Supply. Available at: [Link].

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. Available at: [Link].

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene. NCBI Bookshelf. Available at: [Link].

  • Han, J., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. Available at: [Link].

  • Fluoride Action Network. Chemical Aspects of Human and Environmental Overload with Fluorine. Available at: [Link].

  • HSI. How to Remove Gloves Safely. Available at: [Link].

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available at: [Link].

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. Available at: [Link].

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? YouTube. Available at: [Link].

  • National Center for Biotechnology Information. Metabolism and Toxicity of Fluorine Compounds. PubMed Central. Available at: [Link].

  • Carboline. Safety Data Sheet. Available at: [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.